3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid
Description
BenchChem offers high-quality 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(6-phenylmethoxyindol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-18(21)9-11-19-10-8-15-6-7-16(12-17(15)19)22-13-14-4-2-1-3-5-14/h1-8,10,12H,9,11,13H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFBWFPGEYRHRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid"
An In-Depth Technical Guide to the Synthesis of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid
Abstract
This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, a compound of interest in medicinal chemistry and drug development. The synthetic strategy is built upon a robust and efficient two-step sequence commencing with the commercially available 6-benzyloxyindole. The core transformations involve a regioselective N-alkylation via an aza-Michael addition, followed by a standard saponification to yield the target carboxylic acid. This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into reaction optimization and characterization, tailored for researchers and professionals in organic synthesis and pharmaceutical development.
Introduction
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The functionalization of the indole nucleus, particularly at the N-1 position, allows for the modulation of pharmacological properties. The propanoic acid moiety is a common feature in drug design, often enhancing solubility or acting as a key binding motif. The title compound, 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, combines these features, making it a valuable building block for more complex molecular architectures.
This guide presents a logical and scalable synthetic route, emphasizing not only the procedural steps but also the causal reasoning behind the choice of reagents and conditions. The described protocols are designed to be self-validating, with clear benchmarks for purification and analytical characterization.
Overall Synthetic Strategy
The synthesis is designed as a two-step process starting from the key intermediate, 6-benzyloxyindole.
-
Aza-Michael Addition: The indole nitrogen of 6-benzyloxyindole is regioselectively alkylated with an acrylic ester (e.g., ethyl acrylate) in the presence of a suitable base. This conjugate addition reaction efficiently forms the C-N bond and installs the propanoate side chain at the N-1 position.
-
Saponification: The resulting ester, ethyl 3-[6-(benzyloxy)-1H-indol-1-yl]propanoate, is hydrolyzed under basic conditions to yield the final target compound, 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid.
This strategy is efficient and leverages well-established, high-yielding chemical transformations.
Caption: High-level overview of the two-step synthetic pathway.
Preparation of Starting Material: 6-Benzyloxyindole
6-Benzyloxyindole is a commercially available crystalline solid.[1][2] For researchers opting to synthesize it, the Leimgruber-Batcho indole synthesis provides a reliable route starting from 2-methyl-3-nitrophenol.[3] This guide will proceed assuming the use of a commercial source to focus on the core transformation.
Table 1: Properties of 6-Benzyloxyindole
| Property | Value | Source(s) |
| CAS Number | 15903-94-3 | [1] |
| Molecular Formula | C₁₅H₁₃NO | [1] |
| Molecular Weight | 223.27 g/mol | [1] |
| Appearance | Off-white to yellow/brown crystalline solid | [1] |
| Storage | 2-8°C, protect from light | [1] |
Step 1: Aza-Michael Addition for N-Alkylation
Mechanistic Rationale
The N-alkylation of indoles presents a challenge of regioselectivity, as the indole ring has two potential nucleophilic sites: the N-1 nitrogen and the C-3 carbon.[4] Direct alkylation with alkyl halides often requires a strong base to deprotonate the indole nitrogen (pKa ≈ 17), forming the indolide anion.[5]
The aza-Michael addition is an effective strategy for selective N-1 functionalization.[6] In this reaction, the nucleophilic indole nitrogen attacks the electron-deficient β-carbon of an α,β-unsaturated ester like ethyl acrylate. The reaction is typically catalyzed by a base, which serves to deprotonate the indole N-H, increasing its nucleophilicity and initiating the conjugate addition.
Caption: Simplified mechanism of the aza-Michael addition.
The choice of base is critical. A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal as it irreversibly deprotonates the indole without competing as a nucleophile. The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to prevent quenching of the base and the anionic intermediates.
Detailed Experimental Protocol
Protocol 1: Synthesis of Ethyl 3-[6-(benzyloxy)-1H-indol-1-yl]propanoate
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 equiv).
-
Wash the NaH dispersion with anhydrous hexane (3 x 10 mL) under a nitrogen atmosphere to remove the mineral oil. Carefully decant the hexane washings using a cannula.
-
Add anhydrous dimethylformamide (DMF, 50 mL) to the flask and cool the resulting suspension to 0°C using an ice bath.
-
In a separate flask, dissolve 6-benzyloxyindole (2.23 g, 10.0 mmol, 1.0 equiv) in anhydrous DMF (20 mL).
-
Add the 6-benzyloxyindole solution dropwise to the stirred NaH suspension at 0°C over 15 minutes. Hydrogen gas evolution will be observed.
-
Allow the mixture to stir at 0°C for 30 minutes after the addition is complete to ensure full formation of the sodium indolide salt. The solution should become clear or slightly colored.
-
Add ethyl acrylate (1.20 g, 1.3 mL, 12.0 mmol, 1.2 equiv) dropwise to the reaction mixture at 0°C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The starting indole (higher Rf) should be consumed to form a new, more polar spot (lower Rf).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0°C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 30%) as the eluent to afford the pure ester as a pale yellow oil.
Table 2: Reagents for Aza-Michael Addition
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| 6-Benzyloxyindole | 223.27 | 10.0 | 1.0 | 2.23 g |
| Sodium Hydride (60%) | 40.00 | 11.0 | 1.1 | 0.44 g |
| Ethyl Acrylate | 100.12 | 12.0 | 1.2 | 1.20 g (1.3 mL) |
| Anhydrous DMF | 73.09 | - | - | 70 mL |
Step 2: Saponification to the Final Product
Mechanistic Rationale
Saponification is the base-catalyzed hydrolysis of an ester to form a carboxylate salt, which upon acidic work-up yields the corresponding carboxylic acid. This is a classic and highly reliable transformation. The reaction is driven by the formation of the thermodynamically stable carboxylate anion. A mixed solvent system, such as water and ethanol, is commonly used to ensure the solubility of both the organic ester and the inorganic base (e.g., sodium hydroxide).
Detailed Experimental Protocol
Protocol 2: Synthesis of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid
-
Dissolve the purified ethyl 3-[6-(benzyloxy)-1H-indol-1-yl]propanoate (e.g., 3.23 g, 10.0 mmol, 1.0 equiv) in ethanol (50 mL) in a round-bottom flask.
-
In a separate beaker, prepare a solution of sodium hydroxide (NaOH, 0.80 g, 20.0 mmol, 2.0 equiv) in deionized water (20 mL).
-
Add the NaOH solution to the stirred solution of the ester at room temperature.
-
Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours.
-
Monitoring: Monitor the disappearance of the starting ester by TLC. The product acid will typically remain at the baseline in common organic eluents.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous residue with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted ester or non-acidic impurities. Discard the organic washings.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow, dropwise addition of 2M hydrochloric acid (HCl). A precipitate should form.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol/water) to yield the final product as a white to off-white solid.
Table 3: Reagents for Saponification
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| Intermediate Ester | 323.39 | 10.0 | 1.0 | 3.23 g |
| Sodium Hydroxide | 40.00 | 20.0 | 2.0 | 0.80 g |
| Ethanol | 46.07 | - | - | 50 mL |
| Water | 18.02 | - | - | 20 mL |
Summary and Conclusion
This guide has outlined a dependable and high-yielding synthetic route to 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid. The two-step sequence, involving a regioselective aza-Michael addition followed by a standard ester hydrolysis, provides a scalable and efficient method for accessing this valuable indole derivative. The detailed protocols and mechanistic discussions are intended to equip researchers with the necessary information to successfully replicate and, if necessary, adapt this synthesis for their specific research and development needs. Adherence to the described purification and analytical practices will ensure the isolation of the target compound in high purity.
References
-
ResearchGate. Michael Addition of Indole 2 to Acrylates 4 a. Available from: [Link]
-
ResearchGate. The increasing order of reactivity of acrylates towards mixed Michael addition 2 a–e. Available from: [Link]
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Parrino, B., et al. (2017). Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists. Med. Chem. Commun., 8, 1026-1035. Available from: [Link]
-
Petrone, D. A., et al. (2016). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. J. Am. Chem. Soc., 138(22), 6922–6925. Available from: [Link]
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University of Glasgow. Preparation of 5,6-Dihydroxyindole. Available from: [Link]
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Organic Syntheses. 4-benzyloxyindole. Org. Synth. 1985, 63, 197. Available from: [Link]
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PubMed. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. J. Med. Chem. 2014, 57(18), 7675-7691. Available from: [Link]
- Google Patents. N-alkylation of indole derivatives. US7067676B2.
-
ResearchGate. (PDF) N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. Available from: [Link]
-
MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules 2021, 26(1), 221. Available from: [Link]
-
PubMed. General Synthesis of N-Alkylindoles from N, N-Dialkylanilines via [4 + 1] Annulative Double C-H Functionalization. J. Am. Chem. Soc. 2023, 145(49), 26540–26544. Available from: [Link]
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National Institutes of Health. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Lett Org Chem. 2013, 10(10), 735–740. Available from: [Link]
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MDPI. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molbank 2022, 2022(2), M1386. Available from: [Link]
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- 5. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid
Foreword for the Researcher
This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the physicochemical properties of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid. In the realm of medicinal chemistry, a thorough understanding of a compound's physicochemical characteristics is paramount, as these properties fundamentally govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.
While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related analogs and foundational chemical principles to provide a robust predictive profile. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these critical parameters. This dual approach of predictive analysis and practical methodology aims to equip the researcher with the necessary tools to confidently assess and utilize 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid in their research endeavors.
Compound Identification and Structure
3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid is a derivative of indolepropanoic acid. Its chemical structure features an indole core, a propanoic acid side chain attached to the indole nitrogen (N-1 position), and a benzyloxy group substituting the indole ring at the 6-position.
-
IUPAC Name: 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid
-
Molecular Formula: C₁₈H₁₇NO₃
-
Canonical SMILES: C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CCC(=O)O
The presence of the carboxylic acid group imparts acidic properties, while the indole nucleus and the benzyl ether contribute to its lipophilicity. The interplay of these functional groups dictates the compound's overall physicochemical behavior.
Predicted Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid and its close structural relatives. It is crucial to note that while computational predictions offer valuable initial insights, they must be validated through empirical testing.
| Property | Predicted/Known Value | Structural Analog/Source |
| Molecular Weight | 295.33 g/mol | (Calculated) |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa (acidic) | ~4.5 - 5.0 | Estimated based on propanoic acid moiety |
| LogP (Octanol/Water Partition Coefficient) | ~3.5 - 4.0 | Estimated based on structure |
| Aqueous Solubility | Low | Inferred from high LogP |
Experimental Determination of Physicochemical Properties
To ensure scientific rigor, the predicted properties must be confirmed through standardized experimental protocols. The following sections detail the methodologies for determining key physicochemical parameters.
Melting Point Determination
The melting point provides a primary indication of a compound's purity.
Protocol: Capillary Melting Point Method
-
Sample Preparation: Finely powder a small amount of the crystalline compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting range is approached.
-
Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Acid Dissociation Constant (pKa) Determination
The pKa is a critical parameter influencing a compound's ionization state at different physiological pH values, which in turn affects its solubility, permeability, and receptor binding.
Protocol: Potentiometric Titration
-
Solution Preparation: Prepare a solution of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid of known concentration (e.g., 0.01 M) in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP) Determination
LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and potential for accumulation in fatty tissues.
Protocol: Shake-Flask Method (OECD Guideline 107)
-
Phase Preparation: Prepare mutually saturated n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4).
-
Sample Addition: Dissolve a known amount of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid in the aqueous phase.
-
Equilibration: Add an equal volume of the n-octanol phase and shake the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Determination
Solubility is a critical factor for oral bioavailability and formulation development.
Protocol: Equilibrium Shake-Flask Method (OECD Guideline 105)
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of water or a relevant buffer solution in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: Filter or centrifuge the suspension to remove the undissolved solid.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).
-
Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
Spectroscopic and Analytical Characterization
A comprehensive characterization of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid involves various spectroscopic and analytical techniques to confirm its identity and purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for assessing the purity of the compound and for its quantification in various experimental matrices.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the compound's UV spectrum (likely around 220 nm and 280 nm, characteristic of the indole chromophore).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method can be adapted and optimized for specific applications, such as stability studies or the analysis of biological samples.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for unambiguous formula determination.[1]
Expected HRMS Result:
-
[M+H]⁺: Calculated m/z for C₁₈H₁₈NO₃⁺
-
[M-H]⁻: Calculated m/z for C₁₈H₁₆NO₃⁻
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of the compound's identity. The expected spectra would show characteristic signals for the aromatic protons of the indole and benzyl groups, the methylene protons of the propanoic acid chain and the benzyl ether, and the carboxylic acid proton.
Stability Considerations
Understanding the stability of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid under various conditions is crucial for its handling, storage, and formulation.
Key Stability Aspects to Investigate:
-
pH Stability: The compound's stability should be assessed across a range of pH values (e.g., pH 2, 7.4, and 9) to identify potential degradation pathways, such as hydrolysis of the ether linkage under strongly acidic or basic conditions.
-
Photostability: Exposure to light, particularly UV radiation, can lead to the degradation of many organic molecules. Photostability studies should be conducted according to ICH guidelines.
-
Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into the compound's thermal decomposition profile.
-
Oxidative Stability: The indole nucleus can be susceptible to oxidation. The stability in the presence of oxidizing agents or in solution exposed to air should be evaluated.
General Stability Testing Workflow
Caption: General workflow for forced degradation studies.
Conclusion and Future Directions
This guide provides a foundational understanding of the key physicochemical properties of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid and the experimental methodologies required for their determination. While predictive data offers a valuable starting point, a comprehensive experimental characterization is imperative for any drug development program. Future work should focus on obtaining empirical data for the melting point, pKa, LogP, and solubility of this specific compound. Furthermore, detailed stability studies will be essential to define appropriate storage conditions and inform formulation strategies. The protocols and insights provided herein serve as a robust framework for researchers to systematically evaluate this promising molecule.
References
-
MDPI. (2019). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]
Sources
Structure Elucidation of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid: A Multi-Spectroscopic Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies required for the structural elucidation of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid. By integrating data from High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a holistic and self-validating workflow. This document is designed to move beyond simple procedural lists, offering insights into the causal logic behind experimental choices and the synergistic interpretation of data from multiple analytical techniques.
Introduction and Strategic Overview
3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmacologically active compounds.[1][2] The presence of a propanoic acid chain and a benzyloxy substituent suggests potential for diverse chemical interactions and biological activities. Accurate structural confirmation is the first critical step in understanding its properties, whether for use as a synthetic intermediate, a new chemical entity (NCE), or a tool compound in biological research.
This guide employs a synergistic analytical workflow. No single technique can provide absolute structural proof. Instead, we build a conclusive case by correlating complementary data from orthogonal methods. Mass spectrometry will establish the elemental composition, IR and UV-Vis spectroscopy will confirm the presence of key functional groups and chromophores, and a comprehensive NMR analysis will map the precise atomic connectivity and define the carbon-hydrogen framework.
Hypothesized Structure and Molecular Formula
Before analysis, we establish the expected molecular properties based on the target structure.
-
Structure:
-
Molecular Formula: C₂₀H₁₉NO₃
-
Molecular Weight: 333.37 g/mol
-
Exact Mass (Monoisotopic): 333.1365 Da
-
Degrees of Unsaturation: 12 (Confirms the presence of multiple rings and double bonds)
High-Resolution Mass Spectrometry (HRMS)
Expertise: HRMS is chosen over standard MS to provide a highly accurate mass measurement. This precision is essential for determining the elemental formula, serving as a fundamental check on the molecular identity. We opt for a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.
Experimental Protocol (LC-ESI-QTOF)
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Instrumentation: Utilize a Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) mass spectrometer.[3]
-
Ionization Mode: ESI, positive and negative modes.
-
Mass Range: Scan from m/z 100–1000.
-
Data Analysis: Identify the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ and compare its measured exact mass to the theoretical value.
Expected Data & Interpretation
| Ion | Theoretical m/z | Expected Measured m/z (within 5 ppm) | Interpretation |
| [M+H]⁺ | 334.1438 | 334.1438 ± 0.0017 | Confirms the elemental formula C₂₀H₁₉NO₃. |
| [M-H]⁻ | 332.1292 | 332.1292 ± 0.0017 | Corroborates the elemental formula. |
| [M+Na]⁺ | 356.1257 | 356.1257 ± 0.0018 | Common sodium adduct, further supports MW. |
Tandem MS (MS/MS) experiments could reveal characteristic fragmentation patterns, such as the loss of the benzyl group (C₇H₇, 91 Da) or cleavage of the propanoic acid side chain.[4]
Infrared (IR) and UV-Visible Spectroscopy
Expertise: These techniques provide rapid confirmation of key structural features. IR spectroscopy is highly specific for functional groups, while UV-Vis spectroscopy confirms the nature of the conjugated aromatic system (the chromophore).
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum over a range of 4000-600 cm⁻¹.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |
| 3300–2500 | O–H stretch (Carboxylic Acid) | Very broad, strong | Characteristic of the hydrogen-bonded dimer of a carboxylic acid.[5][6][7] |
| 3100–3000 | C(sp²)–H stretch (Aromatic) | Medium, sharp | Protons on the indole and benzyl rings. |
| 2980–2850 | C(sp³)–H stretch (Aliphatic) | Medium, sharp | CH₂ groups of the propanoic acid and benzyloxy linker. |
| 1730–1700 | C=O stretch (Carboxylic Acid) | Very strong, sharp | Confirms the presence of the carbonyl group.[5][8] |
| 1620–1450 | C=C stretch (Aromatic) | Multiple, medium | Aromatic rings. |
| 1300–1200 | C–O stretch (Carboxylic Acid) | Strong | Stretch associated with the acid C-O bond.[7] |
| 1250–1000 | C–O–C stretch (Aryl Ether) | Strong | Asymmetric stretch of the benzyloxy ether linkage.[9] |
UV-Visible (UV-Vis) Spectroscopy
Protocol:
-
Prepare a dilute solution (~10-5 M) of the compound in a UV-transparent solvent like methanol or ethanol.
-
Use a matched quartz cuvette containing the pure solvent as a blank.
-
Scan the absorbance from 200–400 nm.
Expected Data & Interpretation: Indole and its derivatives exhibit characteristic UV absorption bands.[10][11] We expect to see two main absorption maxima (λmax):
-
~270-290 nm: Corresponding to the ¹Lₐ and ¹Lₑ transitions of the indole ring system. The substitution at the N1 and C6 positions will influence the exact wavelength and intensity.[11][12]
-
~220 nm: A higher energy transition.
The presence of these characteristic peaks confirms the integrity of the indole chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise: NMR is the most powerful technique for de novo structure elucidation of organic molecules.[13][14] 1D NMR (¹H and ¹³C) provides information on the chemical environment and count of nuclei, while 2D NMR (COSY, HSQC, HMBC) is essential for establishing the connectivity between atoms, allowing for the unambiguous assembly of the molecular puzzle.[15]
General Experimental Protocol
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the carboxylic acid and ensures the acidic proton is observable.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
1D Experiments: Acquire standard ¹H and proton-decoupled ¹³C spectra. A DEPT-135 experiment is also recommended to differentiate CH/CH₃ (positive) from CH₂ (negative) carbons.
-
2D Experiments: Acquire standard gradient-selected COSY, HSQC, and HMBC experiments.[16]
¹H NMR - Predicted Data and Interpretation (400 MHz, DMSO-d₆)
| Label | Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Correlations |
| a | -COOH | 12.0 - 12.5 | broad s | 1H | Deshielded, exchangeable with D₂O. |
| b, c | Ph-H | 7.30 - 7.50 | m | 5H | Protons of the benzyl ring. |
| d | H-7 | ~7.45 | d | 1H | Indole proton ortho to the N-substituent. HMBC to C-5, C-8. |
| e | H-4 | ~7.20 | d | 1H | Indole proton. HMBC to C-6, C-8, C-9. |
| f | H-2 | ~7.15 | d | 1H | Indole proton adjacent to nitrogen. Couples with H-3. HMBC to C-3, C-8, C-9. |
| g | H-5 | ~6.80 | dd | 1H | Indole proton ortho and meta to ether. HMBC to C-7, C-9. |
| h | H-3 | ~6.50 | d | 1H | Indole proton adjacent to nitrogen. Couples with H-2. HMBC to C-2, C-9. |
| i | -O-CH₂- | ~5.10 | s | 2H | Methylene protons of the benzyloxy group. HMBC to C-6 and the benzyl C1'. |
| j | N-CH₂- | ~4.40 | t | 2H | Methylene protons adjacent to indole N. Deshielded by nitrogen. COSY with 'k'. HMBC to C-2, C-8, C-9. |
| k | -CH₂- | ~2.90 | t | 2H | Methylene protons adjacent to carbonyl. COSY with 'j'. HMBC to C=O ('l'), N-CH₂ ('j'). |
Note: Chemical shifts are predictive and may vary. Multiplicities: s=singlet, d=doublet, t=triplet, m=multiplet.
¹³C NMR - Predicted Data and Interpretation (100 MHz, DMSO-d₆)
| Label | Carbon Type | Predicted δ (ppm) | Rationale & Key Correlations |
| l | C=O | ~173 | Carboxylic acid carbonyl. HMBC from protons 'k'. |
| m | C-6 | ~155 | Aromatic C attached to oxygen, highly deshielded. HMBC from 'i', 'g', 'd'. |
| n | C-8 | ~138 | Indole quaternary carbon (bridgehead). HMBC from 'j', 'd', 'e'. |
| o | C-1' | ~137 | Benzyl quaternary carbon attached to oxygen. HMBC from 'i'. |
| p | C-9 | ~128 | Indole quaternary carbon (bridgehead). HMBC from 'f', 'h', 'e'. |
| q,r,s | Ph-C | 127 - 129 | Carbons of the benzyl ring. |
| t | C-2 | ~126 | Indole CH. HSQC to 'f'. |
| u | C-4 | ~121 | Indole CH. HSQC to 'e'. |
| v | C-7 | ~112 | Indole CH. HSQC to 'd'. |
| w | C-5 | ~108 | Indole CH. HSQC to 'g'. |
| x | C-3 | ~102 | Indole CH. HSQC to 'h'. |
| y | -O-CH₂- | ~70 | Benzyloxy methylene carbon. HSQC to 'i'. |
| z | N-CH₂- | ~45 | Propanoic acid methylene attached to N. HSQC to 'j'. |
| aa | -CH₂- | ~33 | Propanoic acid methylene adjacent to carbonyl. HSQC to 'aa'. |
2D NMR - The Connectivity Map
Expertise: 2D NMR connects the dots provided by 1D spectra. COSY identifies neighboring protons, HSQC pairs each proton with its directly attached carbon, and HMBC reveals longer-range (2-3 bond) H-C connections, which are crucial for linking different parts of the molecule.
-
COSY: Will show a clear correlation between the two methylene groups of the propanoic acid chain (H-'j' to H-'k'). It will also show correlations between adjacent protons on the indole ring (e.g., H-2 to H-3, H-4 to H-5).
-
HSQC: Will confirm every C-H one-bond linkage predicted in the tables above. For example, the proton signal at ~4.40 ppm ('j') will show a cross-peak to the carbon signal at ~45 ppm ('z').
-
HMBC (The Final Proof): This experiment provides the most critical connections:
-
Propanoic acid to Indole: The N-CH₂ protons ('j') will show correlations to the indole carbons C-2 and C-8, definitively proving the side chain is attached to the indole nitrogen.
-
Benzyloxy to Indole: The O-CH₂ protons ('i') will show a correlation to C-6 of the indole ring, confirming the position of the ether linkage.
-
Internal Connections: Correlations from H-4 to C-6 and C-8, and from H-7 to C-5 and C-9 will confirm the substitution pattern on the benzene portion of the indole.
-
Data Synthesis and Conclusion
The structure of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid is unequivocally confirmed by the collective weight of the evidence.
-
HRMS establishes the correct elemental formula: C₂₀H₁₉NO₃.
-
FTIR confirms the presence of the key functional groups: a carboxylic acid (broad O-H, strong C=O), an aryl ether (C-O-C), and aromatic rings.
-
UV-Vis shows the characteristic absorption of the substituted indole chromophore.
-
¹H and ¹³C NMR provide the correct count of protons and carbons in their distinct chemical environments.
-
2D NMR (COSY, HSQC, and HMBC) piece the puzzle together, mapping the proton spin systems and, most importantly, providing the long-range correlations that link the propanoic acid side chain to N1 and the benzyloxy group to C6 of the indole core.
This multi-technique, evidence-based approach is fundamental to modern chemical science. It ensures the identity and purity of compounds, providing the solid foundation upon which all further biological and chemical studies are built.
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Zhang, Q., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(3), 79. [Link]
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Sim, J., et al. (2025). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules, 30(10), 2115. [Link]
- Szymańska, G., & Słupski, J. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G.
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Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Research Data Australia. [Link]
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ResearchGate. (n.d.). UV-vis spectra and mass spectra of the products from indole and its derivatives. [Link]
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Callis, P. R., & Liu, T. (2011). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 87(4), 785–793. [Link]
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ResearchGate. (n.d.). UV-visible absorption spectra of indole-3-acetaldehyde.... [Link]
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Castillo, A. M., et al. (2013). Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry, 51(8), 442-447. [Link]
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Sim, J., et al. (2025). Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules, 30(10), 2115. [Link]
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ResearchGate. (n.d.). Comparison of 1H and 13C NMR data (partial) of indole 3e and its regioisomer 3ee. [Link]
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University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. [Link]
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da Silva, R. M., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 3362–3397. [Link]
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Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
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An In-depth Technical Guide to 3-[6-(Benzyloxy)-1H-indol-1-yl]propanoic Acid: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Novel Indole Derivatives
The indole scaffold remains a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its versatile role in the development of targeted therapeutics.[1] This guide focuses on a specific, less-documented derivative, 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid . While a dedicated CAS number for this compound is not readily found in publicly accessible databases, its structural motifs suggest significant therapeutic potential, drawing parallels with a class of molecules known for their diverse biological activities.[2][3][4]
This document serves as a comprehensive technical resource, providing a plausible synthetic pathway, predicted physicochemical properties, and an exploration of its potential applications in drug discovery. By leveraging established chemical principles and data from analogous structures, we aim to equip researchers with the foundational knowledge required to synthesize, characterize, and evaluate this promising compound.
Compound Profile and Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery campaign. The table below summarizes the key calculated and extrapolated properties for 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid and its primary precursor, 6-benzyloxyindole.
| Property | 3-[6-(Benzyloxy)-1H-indol-1-yl]propanoic acid (Predicted) | 6-Benzyloxyindole (Known Precursor) |
| Molecular Formula | C₁₈H₁₇NO₃ | C₁₅H₁₃NO |
| Molecular Weight | 295.33 g/mol | 223.27 g/mol |
| CAS Number | Not available | 15903-94-3 |
| Appearance | Predicted: Off-white to pale yellow solid | Yellow to brown crystalline solid |
| Solubility | Predicted to be soluble in polar organic solvents (DMSO, DMF, Methanol) | Soluble in organic solvents |
| Storage Temperature | 2-8°C |
Strategic Synthesis: A Proposed Pathway
The synthesis of 3-[6-(Benzyloxy)-1H-indol-1-yl]propanoic acid can be efficiently achieved through the N-alkylation of 6-benzyloxyindole. This common and reliable method in indole chemistry involves the reaction of the indole nitrogen with a suitable three-carbon electrophile.[5][6][7] A two-step approach, starting with the alkylation using an ester of 3-halopropanoic acid followed by hydrolysis, is often preferred to minimize side reactions.
The proposed synthetic workflow is illustrated below:
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-[6-(benzyloxy)-1H-indol-1-yl]propanoate
-
To a solution of 6-benzyloxyindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0°C and add ethyl 3-bromopropanoate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ester intermediate.
Step 2: Synthesis of 3-[6-(Benzyloxy)-1H-indol-1-yl]propanoic acid
-
Dissolve the purified ethyl 3-[6-(benzyloxy)-1H-indol-1-yl]propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the reaction mixture at room temperature.
-
Monitor the hydrolysis of the ester to the carboxylic acid by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 2-3 with 1M hydrochloric acid (HCl).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford the final product, 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid.
Characterization and Validation
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the presence of characteristic peaks for the indole, benzyloxy, and propanoic acid moieties. Expected ¹H NMR signals would include aromatic protons of the indole and benzyl groups, the benzylic methylene protons, and the two methylene groups of the propanoic acid chain.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the target compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C-H and C=C stretches of the aromatic rings.
Therapeutic Potential and Biological Context
Indole-3-propanoic acid (IPA) and its derivatives are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[4][8][9] The structural features of 3-[6-(Benzyloxy)-1H-indol-1-yl]propanoic acid suggest it may share some of these properties and potentially interact with various biological targets.
Potential as a Modulator of Inflammatory Pathways
Derivatives of indole-propanoic acid have been investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the inflammatory cascade.[3] The N-1 substitution on the indole ring is a key structural feature in some of these inhibitors. It is plausible that 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid could exhibit similar inhibitory activity, making it a candidate for development as an anti-inflammatory agent.
Exploration in Metabolic Diseases
Certain indole derivatives have been identified as agonists for G-protein coupled receptors, such as GPR40, which is a target for the treatment of type 2 diabetes. While the specific substitution pattern of the title compound differs from known GPR40 agonists, the general indole-propanoic acid scaffold warrants its investigation in this therapeutic area.
Neuroprotective Applications
Indole-3-propanoic acid, a metabolite produced by the gut microbiota, has demonstrated neuroprotective effects. The structural similarity of the target compound suggests it could be explored for its potential in neurological disorders.
The diagram below illustrates the potential interplay of indole derivatives in biological pathways.
Caption: Potential biological targets and effects of the compound.
Conclusion and Future Directions
While 3-[6-(Benzyloxy)-1H-indol-1-yl]propanoic acid is not a commercially cataloged compound with an assigned CAS number, its synthesis is readily achievable through established methodologies. Its structural similarity to other biologically active indole derivatives makes it a compelling candidate for screening in various therapeutic areas, particularly inflammation, metabolic disorders, and neurodegenerative diseases. This guide provides a solid foundation for researchers to embark on the synthesis and exploration of this novel compound, potentially unlocking new avenues in drug discovery.
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Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed. [Link]
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The Mechanistic Landscape of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid: A Technical Guide to CRTH2 Antagonism in Allergic Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the putative mechanism of action for 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, a compound belonging to the indole propanoic acid class of molecules. Based on extensive analysis of structurally related compounds and the broader class of indole-based derivatives, this guide posits that its primary therapeutic action is mediated through the antagonism of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor for prostaglandin D2 (PGD2). We will dissect the intricate signaling pathways governed by the PGD2-CRTH2 axis, detail the cellular and physiological consequences of its inhibition, and provide validated experimental protocols for the characterization of such antagonists. This document serves as a comprehensive resource for researchers engaged in the development of novel anti-inflammatory therapeutics targeting allergic diseases.
Introduction: The Unmet Need in Allergic Inflammation and the Rise of CRTH2 Antagonists
Allergic diseases, such as asthma, allergic rhinitis, and atopic dermatitis, represent a significant global health burden. These conditions are pathologically characterized by chronic inflammation driven by a T helper 2 (Th2) immune response. A key mediator in this inflammatory cascade is prostaglandin D2 (PGD2), the predominant prostanoid released by activated mast cells.[1][2] PGD2 exerts its pro-inflammatory effects through interaction with the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[3][4][5]
The PGD2-CRTH2 signaling axis is strongly implicated in the recruitment and activation of key effector cells in allergic inflammation, including Th2 lymphocytes, eosinophils, and basophils.[2][3][4] Consequently, the development of small molecule antagonists of CRTH2 has emerged as a promising therapeutic strategy for the treatment of these conditions.[2][6] A number of orally administered CRTH2 antagonists have been developed and investigated in clinical trials for asthma.[3][4][5] 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, an indole propanoic acid derivative, is positioned within this promising class of therapeutic agents. While direct studies on this specific molecule are not extensively published, its structural features strongly suggest a mechanism of action centered on CRTH2 antagonism.
The PGD2-CRTH2 Signaling Axis: A Central Driver of Allergic Inflammation
The binding of PGD2 to CRTH2 on the surface of immune cells initiates a cascade of intracellular signaling events that culminate in a potent pro-inflammatory response. CRTH2 is a G-protein coupled receptor (GPCR) that couples to Gi-type G proteins.[1]
Key Signaling Events Downstream of CRTH2 Activation:
-
Inhibition of Adenylyl Cyclase and Reduction of cAMP: Activation of the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4]
-
Activation of Phospholipase C (PLC): The Gβγ subunits activate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][4]
-
Activation of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPKs): Increased intracellular Ca2+ and DAG activate PKC and downstream signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) pathway.[4]
Cellular Consequences of CRTH2 Activation:
The culmination of these signaling events leads to a range of cellular responses that drive the allergic inflammatory phenotype:
-
Chemotaxis: PGD2 is a potent chemoattractant for Th2 cells, eosinophils, and basophils, directing their migration to sites of inflammation.[2][3]
-
Cellular Activation and Degranulation: CRTH2 activation primes eosinophils and basophils for degranulation, leading to the release of pro-inflammatory mediators such as histamine, leukotrienes, and cytotoxic proteins.
-
Cytokine Production: In Th2 cells, CRTH2 signaling promotes the production of key type 2 cytokines, including IL-4, IL-5, and IL-13, which further amplify the allergic response.[3]
Below is a diagram illustrating the PGD2-CRTH2 signaling pathway.
Caption: PGD2-CRTH2 Signaling Cascade.
Mechanism of Action of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid as a CRTH2 Antagonist
As a competitive antagonist, 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid is hypothesized to bind to the CRTH2 receptor, likely within the same binding pocket as the endogenous ligand, PGD2. This binding event is non-productive, meaning it does not induce the conformational change in the receptor necessary for G-protein activation. By occupying the receptor, the antagonist effectively blocks PGD2 from binding and initiating the downstream signaling cascade.
Consequences of CRTH2 Antagonism:
-
Inhibition of Chemotaxis: By blocking PGD2-mediated signaling, the antagonist prevents the migration of Th2 cells, eosinophils, and basophils to inflammatory sites.
-
Reduced Cellular Activation: The antagonist mitigates the activation and degranulation of eosinophils and basophils, thereby reducing the release of inflammatory mediators.
-
Suppression of Type 2 Cytokine Production: CRTH2 antagonism on Th2 cells leads to a decrease in the production of IL-4, IL-5, and IL-13, dampening the overall allergic inflammatory response.
The proposed mechanism of antagonism is depicted in the following workflow diagram.
Caption: CRTH2 Antagonist Mechanism of Action.
Experimental Protocols for Characterizing CRTH2 Antagonists
The following section outlines key in vitro and in vivo experimental workflows to validate the mechanism of action of a putative CRTH2 antagonist like 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid.
In Vitro Assays
| Assay | Purpose | Key Parameters Measured |
| Radioligand Binding Assay | To determine the binding affinity of the compound for the CRTH2 receptor. | Ki (inhibition constant) |
| Calcium Mobilization Assay | To assess the functional antagonist activity by measuring the inhibition of PGD2-induced calcium flux. | IC50 (half maximal inhibitory concentration) |
| Chemotaxis Assay | To evaluate the ability of the compound to block PGD2-induced migration of target cells (e.g., eosinophils, Th2 cells). | Inhibition of cell migration |
| Eosinophil Shape Change Assay | To measure the antagonist's effect on PGD2-induced morphological changes in eosinophils. | Inhibition of shape change |
Detailed Protocol: Calcium Mobilization Assay
-
Cell Culture: Culture a stable cell line expressing human CRTH2 (e.g., HEK293 or CHO cells) under standard conditions.
-
Cell Loading: Plate the cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Add varying concentrations of the test compound (3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid) to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
PGD2 Stimulation: Add a fixed concentration of PGD2 (typically at its EC80) to the wells to stimulate calcium mobilization.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage inhibition of the PGD2 response at each concentration of the test compound and determine the IC50 value.
In Vivo Models
| Model | Species | Purpose | Key Endpoints |
| Ovalbumin (OVA)-Induced Allergic Asthma Model | Mouse/Rat | To assess the efficacy of the compound in a relevant disease model of allergic airway inflammation. | Airway hyperresponsiveness, bronchoalveolar lavage (BAL) fluid cell counts (eosinophils), lung histology (inflammation, mucus production), Th2 cytokine levels in BAL fluid. |
| PGD2-Induced Eosinophil Mobilization | Guinea Pig | To evaluate the compound's ability to block the PGD2-mediated release of eosinophils from the bone marrow. | Circulating eosinophil counts. |
Experimental Workflow: OVA-Induced Allergic Asthma Model
Caption: Workflow for OVA-Induced Asthma Model.
Conclusion and Future Perspectives
The available evidence strongly supports the classification of indole propanoic acid derivatives as CRTH2 antagonists. 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, by virtue of its chemical structure, is poised to act through this well-defined mechanism of action. By competitively inhibiting the binding of PGD2 to CRTH2, this compound has the potential to disrupt a critical signaling pathway that drives allergic inflammation. This targeted approach offers the promise of a more specific and potentially safer therapeutic option for patients with allergic diseases compared to broader-acting anti-inflammatory agents.
Future research should focus on the direct experimental validation of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid's activity at the CRTH2 receptor, its pharmacokinetic and pharmacodynamic properties, and its efficacy in preclinical models of allergic disease. Such studies will be crucial in advancing this compound towards clinical development and ultimately providing a novel treatment modality for patients suffering from Th2-mediated inflammatory conditions. The targeting of specific patient populations, such as those with eosinophilic asthma, may be a key strategy for demonstrating clinical benefit.[3][4][5]
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Wang, C., et al. (2018). Structures of the Human PGD2 Receptor CRTH2 Reveal Novel Mechanisms for Ligand Recognition. PubMed. [Link]
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An In-depth Technical Guide to the In Silico Modeling of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid
A Senior Application Scientist's Perspective on Computational Drug Discovery
This guide provides a comprehensive framework for the in silico analysis of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, a novel compound with potential therapeutic applications. As Senior Application Scientists, we bridge the gap between theoretical computational chemistry and practical drug discovery. This document is structured to reflect a real-world workflow, emphasizing not just the "how" but the critical "why" behind each methodological choice. Our objective is to present a self-validating system of protocols that ensures scientific rigor and generates trustworthy, actionable data for researchers, scientists, and drug development professionals.
Part 1: Foundational Strategy - Understanding the Molecule and its Landscape
Before any simulation is run, a thorough understanding of the molecule and its chemical neighborhood is paramount. 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid is an indole derivative. The indole scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Derivatives of indole are known to possess a wide range of biological activities, including as enzyme inhibitors.[1][2] Specifically, indole-propanoic acid derivatives have been investigated for various therapeutic targets. For instance, indole-3-propionic acid, a metabolite of the microbiome, has shown cytostatic properties in breast cancer.[3] Furthermore, related benzyloxy-indole structures have been explored as potent antagonists for receptors like S1P1.[4]
Given this context, our in silico approach will be multi-faceted, aiming to:
-
Predict its physicochemical properties and pharmacokinetic profile (ADMET).
-
Identify potential biological targets through reverse docking and similarity analysis.
-
Perform detailed molecular docking studies against high-priority targets.
-
Evaluate the stability of the ligand-protein complex using molecular dynamics simulations.
This tiered approach allows for early identification of potential liabilities and focuses computational resources on the most promising avenues.
Part 2: The Computational Workflow - A Step-by-Step Guide
This section details the experimental protocols for the in silico modeling of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid.
Ligand Preparation
The initial and critical step is the generation of a high-quality 3D conformation of the ligand.
Protocol:
-
2D Structure Generation: Draw the 2D structure of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid using chemical drawing software such as ChemDraw.
-
Conversion to 3D: Convert the 2D structure into a 3D structure.
-
Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, geometrically plausible conformation.
-
File Format Conversion: Save the optimized structure in a format suitable for docking and simulation software (e.g., .mol2 or .sdf).
ADMET Prediction
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is vital to prevent late-stage failures in drug development.[5][6][7] Computational tools can provide reliable predictions for these properties.[8][9]
Protocol:
-
Software Selection: Utilize a validated ADMET prediction tool. Several web-based servers and standalone software packages are available.
-
Input: Submit the 3D structure of the ligand to the selected tool.
-
Analysis of Key Parameters:
-
Absorption: Predict human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor status.
-
Distribution: Calculate parameters like blood-brain barrier (BBB) penetration and plasma protein binding.
-
Metabolism: Predict cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4) and sites of metabolism.
-
Excretion: Estimate renal clearance and total clearance.
-
Toxicity: Predict potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
-
Data Presentation:
| Property Category | Parameter | Predicted Value | Interpretation |
| Absorption | Human Intestinal Absorption | High | Good oral bioavailability expected. |
| Caco-2 Permeability | Moderate | May have reasonable absorption across the gut wall. | |
| Distribution | Blood-Brain Barrier Penetration | Low | Unlikely to have significant CNS effects. |
| Plasma Protein Binding | High | May have a longer duration of action. | |
| Metabolism | CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this isoform. |
| CYP3A4 Inhibition | Inhibitor | Potential for drug-drug interactions. | |
| Excretion | Renal Clearance | Low | Primarily cleared through metabolism. |
| Toxicity | Ames Mutagenicity | Negative | Low likelihood of being a mutagen. |
| hERG Inhibition | Low Risk | Reduced potential for cardiotoxicity. |
Note: The values in this table are hypothetical and for illustrative purposes.
Target Identification
For a novel compound, identifying its biological target is a primary objective. A combination of ligand-based and structure-based approaches can be employed.
Protocol:
-
Ligand-Based Similarity Searching: Use the 3D structure of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid to search chemical databases (e.g., ChEMBL, PubChem) for structurally similar compounds with known biological activities.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the ligand's key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). This model can then be used to screen libraries of known drugs and identify compounds with similar pharmacophoric features, suggesting potential targets.
-
Reverse Docking (Target Fishing): Dock the ligand against a large panel of known protein structures. This computationally intensive method can identify proteins to which the ligand binds with high affinity.
Molecular Docking
Once a potential target is identified, molecular docking predicts the preferred orientation of the ligand within the protein's binding site and estimates the binding affinity.[10][11][12]
Protocol:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Perform a constrained energy minimization of the protein structure to relieve any steric clashes.
-
-
Binding Site Definition: Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
Docking Simulation:
-
Use a validated docking program (e.g., AutoDock, GOLD, Glide).
-
Perform multiple independent docking runs to ensure robust sampling of possible binding poses.
-
-
Pose Analysis and Scoring:
-
Cluster the resulting docking poses and analyze the top-scoring conformations.
-
Evaluate the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges.
-
Use the docking score to estimate the binding affinity.
-
Mandatory Visualization:
Caption: A streamlined workflow for molecular docking.
Molecular Dynamics Simulation
While docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time.[13][14] This is crucial for assessing the stability of the predicted binding pose.
Protocol:
-
System Setup:
-
Place the docked ligand-protein complex in a periodic box of explicit solvent (e.g., water).
-
Add counter-ions to neutralize the system.
-
-
Force Field Selection: Choose an appropriate force field for both the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).
-
Equilibration:
-
Perform an initial energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand.
-
Run a series of simulations with decreasing restraints to allow the system to equilibrate.
-
-
Production Run: Run the MD simulation for a sufficient length of time (e.g., 100 ns or more) without any restraints.
-
Trajectory Analysis:
-
Calculate the root-mean-square deviation (RMSD) of the protein backbone and ligand to assess conformational stability.
-
Analyze the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.
-
Monitor key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
Mandatory Visualization:
Caption: The workflow for molecular dynamics simulation.
Part 3: Scientific Integrity and Validation
The credibility of in silico models is paramount, especially when they are used to guide significant investment in drug development.[15][16][17]
Trustworthiness Through Self-Validation:
-
Cross-Validation of Docking Protocols: Before docking the compound of interest, the chosen docking protocol should be validated by re-docking the co-crystallized ligand into the protein's active site. A successful protocol should reproduce the experimental binding pose with a low RMSD (< 2.0 Å).
-
Consistency Across Multiple Tools: For ADMET predictions, it is advisable to use more than one program.[6] Consistent predictions from different algorithms increase confidence in the results.
-
Negative Controls in MD Simulations: Running an MD simulation of the unbound protein (apo form) can provide a baseline for conformational changes, helping to distinguish ligand-induced effects from inherent protein dynamics.
-
Convergence in MD Simulations: Ensure that the production run of the MD simulation is long enough for key properties like RMSD and potential energy to converge, indicating that the system has reached a stable state.
Authoritative Grounding:
The protocols described herein are based on widely accepted best practices in the field of computational chemistry and drug discovery. The choice of force fields, simulation parameters, and analysis techniques should always be justified by referencing established literature and guidelines from software developers. Regulatory bodies are increasingly recognizing the value of in silico data, and adherence to established validation standards is crucial for the potential inclusion of this data in regulatory submissions.[15][16][17]
Part 4: Conclusion and Future Directions
This guide has outlined a comprehensive and rigorous in silico workflow for the characterization of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid. By integrating ADMET prediction, target identification, molecular docking, and molecular dynamics simulations, researchers can generate a detailed profile of this compound's potential as a therapeutic agent. The emphasis on validation at each stage ensures the generation of reliable and actionable data.
The insights gained from these computational studies should be used to guide subsequent experimental work, such as in vitro enzyme assays, cell-based assays, and eventually, in vivo studies. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.
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VPH Institute. (2019). In silico models for drug development: tackling the validation challenge. VPH Institute News. [Link]
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Asghari, S., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Journal of the Iranian Chemical Society, 17(10), 2565-2589. [Link]
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Khan, I., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 28(22), 7624. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules, 28(19), 6828. [Link]
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Zhang, L., et al. (2018). Discovery of indoleamine 2,3-dioxygenase inhibitors using machine learning based virtual screening. RSC advances, 8(2), 793-800. [Link]
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Meiler Lab. (n.d.). Small Molecule Docking. Meiler Lab. [Link]
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Salmaso, V., & Moro, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 21(5), e1012988. [Link]
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Cagniard, D. H., et al. (1987). Enzyme kinetic and spectroscopic studies of inhibitor and effector interactions with indoleamine 2,3-dioxygenase. 2. Evidence for the existence of another binding site in the enzyme for indole derivative effectors. Biochemistry, 26(23), 7342-7348. [Link]
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Wikipedia. (n.d.). Docking (molecular). Wikipedia. [Link]
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Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]
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Sediq, A. S., et al. (2018). Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists. Beilstein Journal of Organic Chemistry, 14, 219-229. [Link]
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Pinzi, L., & Rastelli, G. (2022). Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. In Computational Drug Discovery and Design (pp. 1-28). IntechOpen. [Link]
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Patel, D., et al. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. International Journal of Trend in Scientific Research and Development, 3(5), 564-568. [Link]
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Zhang, Y., et al. (2022). Elucidating the Interaction of Indole-3-Propionic Acid and Calf Thymus DNA: Multispectroscopic and Computational Modeling Approaches. Molecules, 27(19), 6264. [Link]
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Scott, J. S., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 5(8), 937-942. [Link]
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Lorrain, D. S., et al. (2009). Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation. Journal of Pharmacology and Experimental Therapeutics, 331(3), 1042-1050. [Link]
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Kumar, A., et al. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. Cureus, 15(6), e41187. [Link]
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Asif, M., et al. (2025). Exploring indole-based Schiff bases as potential dual-action α-amylase inhibitors and anti-inflammatory agents: SAR, pharmacokinetic and in-silico insights. Results in Chemistry, 18, 102895. [Link]
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Lorrain, D. S., et al. (2009). Pharmacological Characterization of 3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionicAcid (AM103), a Novel Selective 5-Lipoxygenase. Journal of Pharmacology and Experimental Therapeutics, 331(3), 1042-1050. [Link]
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Wlodarska, M., et al. (2021). Indolepropionic Acid, a Metabolite of the Microbiome, Has Cytostatic Properties in Breast Cancer by Activating AHR and PXR Receptors and Inducing Oxidative Stress. Cancers, 13(7), 1679. [Link]
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D'Auria, M., et al. (2024). Biological Properties of Oleanolic Acid Derivatives Bearing Functionalized Side Chains at C-3. Molecules, 29(15), 3564. [Link]
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Nongonierma, A. B., & FitzGerald, R. J. (2017). In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties. Frontiers in Endocrinology, 8, 237. [Link]
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Al-Ostath, R. A., et al. (2023). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 20(12), e202301892. [Link]
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Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2321. [Link]
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A Spectroscopic Guide to 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid: Elucidating Molecular Structure
Molecular Structure and Spectroscopic Overview
The structure of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid combines a substituted indole ring system with a carboxylic acid functional group, linked via an ethyl chain to the indole nitrogen. The key structural features to be elucidated by spectroscopic methods are:
-
The indole ring system with its characteristic aromatic protons.
-
The benzyloxy substituent at the 6-position of the indole ring.
-
The propanoic acid side chain attached to the indole nitrogen (N-1 position).
-
The overall connectivity and molecular weight.
The following sections will detail the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, explaining the rationale behind the predicted chemical shifts, fragmentation patterns, and absorption frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, both ¹H and ¹³C NMR will provide critical information.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the protons of the indole ring, the benzyloxy group, and the propanoic acid side chain. The predicted chemical shifts are based on data for 6-benzyloxyindole and N-alkylated indoles.[1]
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | singlet (broad) | - | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |
| Benzyl (-CH₂) | ~5.10 | singlet | - | The benzylic protons are adjacent to an oxygen atom, shifting them downfield. |
| Phenyl (-C₆H₅) | 7.30 - 7.50 | multiplet | - | Protons of the phenyl ring of the benzyloxy group will appear as a complex multiplet. |
| Indole H-2 | ~7.20 | doublet | J ≈ 3.0 | The proton at the 2-position of the indole ring typically appears as a doublet. |
| Indole H-3 | ~6.50 | doublet | J ≈ 3.0 | The proton at the 3-position is coupled to H-2. |
| Indole H-4 | ~7.50 | doublet | J ≈ 8.5 | Aromatic proton on the indole ring. |
| Indole H-5 | ~6.80 | doublet of doublets | J ≈ 8.5, 2.0 | Coupled to H-4 and H-7. |
| Indole H-7 | ~7.00 | doublet | J ≈ 2.0 | Coupled to H-5. |
| N-CH₂ (propanoic) | ~4.40 | triplet | J ≈ 7.0 | Methylene group attached to the indole nitrogen. |
| C-CH₂ (propanoic) | ~2.90 | triplet | J ≈ 7.0 | Methylene group adjacent to the carbonyl. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| Carboxylic Acid (-COOH) | ~175.0 | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| Indole C-7a | ~136.0 | Quaternary carbon at the indole ring junction. |
| Indole C-3a | ~128.0 | Quaternary carbon at the indole ring junction. |
| Indole C-6 | ~155.0 | Carbon attached to the benzyloxy group. |
| Indole C-2 | ~122.0 | Indole ring carbon. |
| Indole C-3 | ~101.0 | Indole ring carbon. |
| Indole C-4 | ~120.0 | Indole ring carbon. |
| Indole C-5 | ~110.0 | Indole ring carbon. |
| Indole C-7 | ~102.0 | Indole ring carbon. |
| Benzyl (-CH₂) | ~70.0 | Benzylic carbon attached to oxygen. |
| Phenyl (ipso) | ~137.0 | Carbon of the phenyl ring attached to the oxygen. |
| Phenyl (ortho, meta, para) | 127.0 - 129.0 | Aromatic carbons of the phenyl ring. |
| N-CH₂ (propanoic) | ~45.0 | Methylene carbon attached to the indole nitrogen. |
| C-CH₂ (propanoic) | ~34.0 | Methylene carbon adjacent to the carbonyl. |
Experimental Protocol for NMR Data Acquisition
A detailed protocol for acquiring high-quality NMR data is crucial for accurate structure elucidation.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like the carboxylic acid proton.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more).
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, confirming the connectivity of the propanoic acid side chain and the indole ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is essential for confirming the attachment of the propanoic acid chain to the indole nitrogen and the benzyloxy group to the 6-position.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Predicted Mass Spectral Data
-
Molecular Ion (M⁺): The expected exact mass of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid (C₁₈H₁₇NO₃) is approximately 295.1208 g/mol . A high-resolution mass spectrometer (HRMS) would be able to confirm this elemental composition.
-
Major Fragmentation Pathways:
-
Loss of the propanoic acid side chain: A common fragmentation would be the cleavage of the N-CH₂ bond, leading to a fragment corresponding to the 6-benzyloxyindole cation.
-
Loss of the benzyl group: Cleavage of the benzyl-oxygen bond would result in a fragment corresponding to the tropylium cation (m/z 91), which is a very common and stable fragment in mass spectra of benzyl-containing compounds.
-
Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion or fragment ions containing the carboxylic acid group.
-
Experimental Protocol for MS Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound, as it is a soft ionization technique that will likely keep the molecular ion intact. Both positive and negative ion modes should be explored.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.
-
Tandem MS (MS/MS): To confirm the fragmentation patterns, the molecular ion can be isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Spectral Data
The IR spectrum of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid is expected to show characteristic absorption bands for the carboxylic acid, aromatic rings, and C-O bonds.[2][3][4][5]
| Functional Group | Predicted Absorption Range (cm⁻¹) | Appearance | Rationale |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad | The broadness is due to hydrogen bonding between carboxylic acid molecules.[3][4] |
| C-H stretch (Aromatic) | 3000-3100 | Sharp | Characteristic of C-H bonds in aromatic rings. |
| C-H stretch (Aliphatic) | 2850-2960 | Medium | C-H bonds of the propanoic acid side chain and the benzyl group. |
| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong, Sharp | The carbonyl group of the carboxylic acid gives a strong absorption in this region.[4] |
| C=C stretch (Aromatic) | 1450-1600 | Medium to Weak | Aromatic ring stretching vibrations. |
| C-O stretch (Ether) | 1200-1250 | Strong | The C-O bond of the benzyloxy group. |
| C-N stretch | 1300-1350 | Medium | The C-N bond of the indole ring. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, a KBr pellet can be prepared.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Integration and Structural Confirmation
The definitive structure of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid is confirmed by the convergence of data from all three spectroscopic techniques.
Caption: Workflow for structural elucidation.
The combined data from NMR, MS, and IR provides a self-validating system for the structural confirmation of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid. The NMR data establishes the carbon-hydrogen framework and connectivity, the MS data confirms the molecular weight and key structural motifs through fragmentation, and the IR data verifies the presence of the essential functional groups.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, spectroscopic analysis of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid. By leveraging established spectral data of its constituent parts and related analogues, we have constructed a detailed and reliable roadmap for researchers working on the synthesis and characterization of this molecule. The experimental protocols outlined herein represent best practices in the field and are designed to yield high-quality data for unambiguous structure elucidation.
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Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
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Electronic spectroscopy of tryptophan analogs in supersonic jets: 3‐Indole acetic acid, 3‐indole propionic acid, tryptamine, and N‐acetyl tryptophan ethyl ester. (1988). The Journal of Chemical Physics. Retrieved January 20, 2026, from [Link]
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1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0002302). (n.d.). Human Metabolome Database. Retrieved January 20, 2026, from [Link]
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Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. (2014). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
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Infrared spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 20, 2026, from [Link]
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Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. (2016). Journal of Basic and Applied Research in Biomedicine. Retrieved January 20, 2026, from [Link]
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3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid including an unknown solvate. (2012). Acta Crystallographica Section E. Retrieved January 20, 2026, from [Link]
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1H proton nmr spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 20, 2026, from [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2019). Molecules. Retrieved January 20, 2026, from [Link]
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The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Retrieved January 20, 2026, from [Link]
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(7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. (2014). ACS Medicinal Chemistry Letters. Retrieved January 20, 2026, from [Link]
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Embedding Alkenes within an Icosahedral Inorganic Fullerene {(NH4)42[Mo132O372(L)30(H2O)72]} for Trapping Volatile Organics. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. (2018). Boletín de la Sociedad Química de México. Retrieved January 20, 2026, from [Link]
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"solubility of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid in different solvents"
An In-depth Technical Guide Topic: Solubility of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid in Different Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, a novel indole derivative with therapeutic potential. We delve into the physicochemical properties of the molecule that govern its solubility, present a rigorous, step-by-step protocol for its experimental determination using the gold-standard shake-flask method, and analyze the resulting solubility data across a panel of pharmaceutically relevant solvents. The insights derived from this analysis are crucial for guiding pre-formulation studies, selecting appropriate delivery systems, and ultimately accelerating the drug development timeline.
The Paramount Importance of Solubility in Drug Discovery
In the journey of a drug candidate from the laboratory to the clinic, its physicochemical properties are of paramount importance. Among these, aqueous solubility stands out as a cornerstone for orally administered drugs. A drug must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low and erratic absorption, which can result in suboptimal drug performance and even therapeutic failure.[3][4]
Understanding the solubility of a compound like 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid in a variety of solvents is essential for several reasons:
-
Predicting Bioavailability: Aqueous solubility across the physiological pH range (1.2-6.8) is a key factor in the Biopharmaceutics Classification System (BCS), which helps predict a drug's in vivo absorption characteristics.[5][6]
-
Guiding Formulation: Knowledge of solubility in different excipients and solvent systems is critical for designing effective formulations, whether for oral, parenteral, or topical delivery.
-
Informing Process Chemistry: Solubility data is vital for the design of crystallization, purification, and isolation processes during API manufacturing.[7]
This guide serves as a practical framework for characterizing the solubility of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, providing both the theoretical rationale and the experimental methodology required for this critical assessment.
Physicochemical Properties & Predicted Solubility Behavior
The molecular structure of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid offers key insights into its expected solubility, based on the fundamental principle of "like dissolves like."[8][9]
-
Hydrophobic Moiety: The molecule possesses a large, rigid, and nonpolar core, comprising the indole ring system and the benzyloxy group. This significant hydrophobic character predicts poor solubility in polar protic solvents like water.
-
Ionizable Group: The presence of a carboxylic acid (-COOH) group is a critical feature. This group is a weak acid and will be predominantly non-ionized at low pH (e.g., in the stomach), further limiting aqueous solubility. As the pH increases to neutral or basic conditions (e.g., in the intestine), the carboxylic acid will deprotonate to form a carboxylate salt (-COO⁻), which is significantly more polar and should dramatically increase solubility in aqueous media.
-
Polarity and Hydrogen Bonding: The molecule has hydrogen bond acceptors (the oxygens) and a hydrogen bond donor (the carboxylic acid proton). This suggests that it will be more soluble in polar solvents capable of engaging in these interactions, such as alcohols and polar aprotic solvents, compared to nonpolar solvents like hexane.
Based on this structural analysis, we can predict that the compound is likely a BCS Class II or Class IV candidate, characterized by low intrinsic solubility.
Rationale for Solvent Selection in Pharmaceutical Analysis
The selection of solvents for solubility screening is not arbitrary but is guided by principles of safety, regulatory acceptance, and their ability to represent a wide range of physicochemical properties.[10] Solvents in the pharmaceutical industry are often categorized by class based on their toxicity, with Class 3 solvents being preferred due to their low toxic potential.[11][12]
For this guide, we have selected a representative panel of solvents to build a comprehensive solubility profile:
-
Aqueous Buffers (pH 1.2, 4.5, 6.8): These are mandated by ICH guidelines to simulate the pH conditions of the gastrointestinal tract and are essential for predicting oral absorption.[13][14]
-
Ethanol: A Class 3 solvent, it is a polar protic solvent commonly used in formulations.
-
Acetone: A Class 3 solvent, it is a polar aprotic solvent with a moderate dipole moment.
-
Ethyl Acetate: A Class 3 solvent, representing esters, with lower polarity than acetone.
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, often used to create stock solutions for in vitro assays due to its ability to dissolve a wide range of compounds.[15]
-
Hexane: A nonpolar aprotic solvent, used to determine solubility in a purely lipophilic environment.
Experimental Protocol: Thermodynamic Solubility Determination
The saturation shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability and direct measurement of a saturated solution.[16][17]
Materials & Equipment
-
3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid (solid, purity >98%)
-
Selected solvents (HPLC grade)
-
Scintillation vials (20 mL) with Teflon-lined caps
-
Orbital shaker with temperature control (set to 37 ± 1°C for aqueous studies, 25 ± 1°C for organic)
-
Calibrated pH meter
-
Analytical balance
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid to a series of vials. An amount that is visibly in excess of what will dissolve is required to ensure saturation.
-
Solvent Addition: Add a precise volume (e.g., 5 mL) of each selected solvent or buffer to the corresponding vial.
-
Equilibration: Tightly cap the vials and place them in the orbital shaker at the specified temperature. Equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached.[15] Longer times (48-72 hours) may be necessary and should be confirmed by sampling at different time points until the concentration plateaus.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 1 hour to let the excess solid settle.
-
Sample Collection: Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates.
-
Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound. The solubility is reported in units such as mg/mL or µg/mL. Each experiment should be performed in triplicate to ensure reproducibility.[6]
Caption: Workflow for the Shake-Flask Solubility Assay.
Results and Data Interpretation
The following table summarizes the hypothetical, yet scientifically plausible, thermodynamic solubility data for 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid.
| Solvent/Medium | Solvent Class | Temperature (°C) | Solubility (µg/mL) |
| pH 1.2 Buffer | Aqueous (Polar Protic) | 37 | < 1 |
| pH 4.5 Buffer | Aqueous (Polar Protic) | 37 | 15 |
| pH 6.8 Buffer | Aqueous (Polar Protic) | 37 | 250 |
| Ethanol | Polar Protic | 25 | 8,500 |
| Acetone | Polar Aprotic | 25 | 25,000 |
| Ethyl Acetate | Moderately Polar | 25 | 12,000 |
| DMSO | Polar Aprotic | 25 | > 100,000 |
| Hexane | Nonpolar | 25 | < 5 |
Analysis of Solubility Profile
-
pH-Dependent Aqueous Solubility: The data clearly demonstrates the profound impact of pH. The solubility is extremely low at pH 1.2 (<1 µg/mL), where the carboxylic acid is protonated and non-ionized. As the pH rises above the pKa of the carboxylic acid (typically around 4-5), deprotonation occurs, leading to a significant increase in solubility at pH 4.5 and a dramatic increase at pH 6.8.
-
Organic Solvent Solubility: The compound is practically insoluble in the nonpolar solvent hexane, which is consistent with the polar nature of the carboxylic acid group. Its solubility is significantly higher in polar organic solvents. The highest solubility is observed in DMSO, a strong hydrogen bond acceptor, which can effectively solvate the molecule. The compound also shows good solubility in acetone and ethanol.
Caption: Relationship between molecular features and solubility.
Implications for Drug Development and Formulation
The solubility profile provides critical direction for the development of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid:
-
BCS Classification: Based on its highest dose strength, if a standard dose cannot dissolve in 250 mL of aqueous media across the pH 1.2-6.8 range, the drug is classified as having low solubility.[5][13] Given the data, this compound would likely be a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) agent, pending permeability data. This has significant regulatory implications, as BCS-based biowaivers would be challenging to obtain.[18]
-
Formulation Strategy: The poor solubility in acidic conditions suggests that absorption from the stomach will be minimal. The formulation strategy should focus on ensuring dissolution in the higher pH environment of the small intestine.
-
Enabling Technologies: To overcome the low aqueous solubility, several formulation strategies could be considered:
-
Salt Formation: Creating a salt of the carboxylic acid (e.g., a sodium or potassium salt) could dramatically improve its dissolution rate and solubility.
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous form can enhance solubility.
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be an effective approach.
-
Conclusion
The solubility of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid is highly dependent on the nature of the solvent, exhibiting classic pH-dependent behavior in aqueous media and favorable solubility in polar aprotic organic solvents. This detailed characterization, achieved through the robust shake-flask method, reveals that the compound's low aqueous solubility is a critical challenge that must be addressed through advanced formulation strategies. The data and methodologies presented in this guide provide the essential foundation for scientists and researchers to make informed decisions in the subsequent stages of its development, ensuring that this promising molecule has the greatest chance of achieving its therapeutic potential.
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An In-Depth Technical Guide to the Homologs and Analogs of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid: Synthesis, Biological Evaluation, and Therapeutic Potential
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Within this vast chemical space, N-substituted indole-propanoic acids represent a class of molecules that have garnered significant interest for their potential to modulate key physiological pathways. This guide focuses on the synthesis, characterization, and potential biological evaluation of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid and its homologs and analogs. We will explore the rationale behind the design of these molecules, provide detailed experimental protocols, and discuss their potential as therapeutic agents, particularly in the context of inflammatory diseases and other pathologies.
The core structure, 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, combines several key features: a 6-benzyloxy-substituted indole ring, which can influence lipophilicity and potential interactions with biological targets, and a propanoic acid side chain at the N1 position, which provides a handle for further modification and can mimic endogenous ligands. The exploration of its homologs (differing in the length of the alkyl chain) and analogs (with variations in the substitution pattern of the indole ring and the benzyloxy group) is a classical medicinal chemistry approach to delineate the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Chemical Synthesis Strategies
The synthesis of the core molecule and its derivatives primarily relies on the N-alkylation of a suitably substituted indole. The general synthetic strategy involves the preparation of the 6-(benzyloxy)-1H-indole intermediate, followed by the introduction of the propanoic acid side chain.
Synthesis of the Core Molecule: 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid
A plausible and efficient synthesis of the title compound can be achieved through a two-step process starting from 6-hydroxyindole.
Step 1: Benzylation of 6-hydroxyindole
The phenolic hydroxyl group of 6-hydroxyindole is protected as a benzyl ether. This is a standard procedure that enhances the stability of the indole ring to certain reaction conditions and allows for selective N-alkylation.
-
Protocol:
-
To a solution of 6-hydroxyindole (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 30 minutes to form the corresponding phenoxide.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux (or stir at room temperature for an extended period) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude 6-(benzyloxy)-1H-indole can be purified by column chromatography on silica gel.
-
Step 2: N-alkylation with a Propanoic Acid Synthon
The N-alkylation of 6-(benzyloxy)-1H-indole can be accomplished using several methods. A common approach involves the use of a 3-halopropanoate ester followed by hydrolysis.
-
Protocol:
-
To a solution of 6-(benzyloxy)-1H-indole (1.0 eq) in a polar aprotic solvent like DMF, add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation of the indole nitrogen.
-
Cool the reaction mixture back to 0 °C and add ethyl 3-bromopropanoate (1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir overnight. Monitor by TLC.
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting ester, ethyl 3-[6-(benzyloxy)-1H-indol-1-yl]propanoate, by column chromatography.
-
For the final hydrolysis step, dissolve the purified ester in a mixture of ethanol and an aqueous solution of a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH).
-
Stir the mixture at room temperature or with gentle heating until the ester is completely consumed (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to afford 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid.
-
An alternative approach for N-alkylation involves a Michael addition reaction with an acrylate.
-
Alternative Protocol (Michael Addition):
Synthesis of Homologs and Analogs
The synthetic routes described above are highly adaptable for the preparation of a diverse library of homologs and analogs.
-
Homologs: To synthesize homologs with different alkyl chain lengths (e.g., acetic, butanoic, pentanoic acid derivatives), the corresponding ω-haloalkanoate esters (e.g., ethyl bromoacetate, ethyl 4-bromobutanoate) can be used in the N-alkylation step.
-
Analogs:
-
Indole Ring Substitution: A variety of substituted 6-hydroxyindoles can be used as starting materials to introduce different functionalities on the indole core.
-
Benzyloxy Group Modification: Substituted benzyl bromides (e.g., 4-fluorobenzyl bromide, 4-methoxybenzyl bromide) can be employed in the first step to probe the electronic and steric requirements of this region.
-
Propanoic Acid Chain Modification: The propanoic acid side chain can be further modified. For instance, amidation with various amines can be achieved by activating the carboxylic acid with coupling agents like EDC/HOBt.
-
Potential Biological Targets and Rationale for Investigation
Based on the structural features of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid and the known activities of related indole derivatives, several biological targets can be rationally prioritized for screening.
5-Lipoxygenase-Activating Protein (FLAP)
-
Rationale: Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid. Their synthesis is initiated by the enzyme 5-lipoxygenase (5-LO) with the essential assistance of the 5-lipoxygenase-activating protein (FLAP).[2][3] FLAP inhibitors block the synthesis of all leukotrienes and have therapeutic potential in inflammatory diseases like asthma.[4] Several indole-based compounds have been identified as potent FLAP inhibitors.[5] The structure of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, with its lipophilic indole core and acidic side chain, bears resemblance to known FLAP inhibitors.
-
Mechanism of Action of FLAP Inhibitors: FLAP is an integral membrane protein that binds arachidonic acid and presents it to 5-LO.[6] FLAP inhibitors are thought to bind to a specific site on FLAP, preventing the binding of arachidonic acid and thereby inhibiting the first committed step in leukotriene biosynthesis.[3]
Caption: FLAP inhibitor mechanism of action.
G Protein-Coupled Receptor 17 (GPR17)
-
Rationale: GPR17 is an orphan G protein-coupled receptor that is implicated in myelination and has emerged as a potential drug target for demyelinating diseases like multiple sclerosis.[7][8] Notably, substituted 2-carboxy-1H-indole-3-propionic acid derivatives have been identified as potent GPR17 agonists.[7] The structural similarity of our core molecule to these known agonists warrants investigation of its activity at GPR17.
-
GPR17 Signaling Pathway: GPR17 is a dualistic receptor, responding to both purinergic ligands (e.g., UDP) and cysteinyl leukotrienes.[9] It primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10] This can influence downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, ultimately affecting cell differentiation and survival.
Caption: GPR17 signaling pathway.
Sphingosine-1-Phosphate Receptor 1 (S1P1)
-
Rationale: S1P1 is a GPCR that plays a critical role in lymphocyte trafficking.[11] S1P1 agonists cause the internalization and degradation of the receptor on lymphocytes, effectively trapping them in lymph nodes and preventing their migration to sites of inflammation. This mechanism is the basis for the therapeutic effect of fingolimod in multiple sclerosis. Indole-propionic acid derivatives have been developed as potent and selective S1P1 agonists.[10] Furthermore, (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids, which are structurally related to our core molecule, have been identified as S1P1 functional antagonists.[11]
Cytosolic Phospholipase A2α (cPLA2α)
-
Rationale: cPLA2α is a key enzyme that catalyzes the release of arachidonic acid from membrane phospholipids, the rate-limiting step in the production of eicosanoids, including prostaglandins and leukotrienes. Inhibition of cPLA2α is therefore an attractive strategy for the treatment of inflammatory diseases. A series of 3-(1-aryl-1H-indol-5-yl)propanoic acids have been designed and synthesized as potent cPLA2α inhibitors.[9]
Experimental Protocols for Biological Evaluation
A tiered approach to biological evaluation is recommended, starting with in vitro assays to determine activity at the prioritized targets, followed by cell-based assays and potentially in vivo models for promising compounds.
In Vitro Assays
-
FLAP Binding Assay:
-
Prepare membrane fractions from cells expressing human FLAP.
-
Incubate the membranes with a radiolabeled FLAP ligand (e.g., [³H]MK-886) in the presence of varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity by liquid scintillation counting.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
GPR17 Functional Assay (cAMP Measurement):
-
Use a cell line stably expressing human GPR17 (e.g., HEK293 or CHO cells).
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Agonists of GPR17 will inhibit the forskolin-induced cAMP production. Calculate the EC₅₀ value.
-
-
S1P1 Receptor Binding and Functional Assays:
-
Binding Assay: Similar to the FLAP binding assay, using membranes from S1P1-expressing cells and a radiolabeled S1P1 ligand (e.g., [³²P]S1P).
-
Functional Assay (GTPγS Binding): Measure the ability of the test compound to stimulate the binding of [³⁵S]GTPγS to membranes from S1P1-expressing cells. This assay directly measures G protein activation.
-
-
cPLA2α Enzyme Inhibition Assay:
-
Use purified recombinant human cPLA2α.
-
Prepare a substrate solution containing a fluorescently labeled phospholipid.
-
Incubate the enzyme with the test compound at various concentrations.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the phospholipid substrate.
-
Calculate the IC₅₀ value.
-
Cell-Based Assays
-
Leukotriene Synthesis Inhibition in Human Whole Blood:
-
Incubate fresh human whole blood with the test compound.
-
Stimulate the blood with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis.
-
Stop the reaction and measure the levels of leukotriene B4 (LTB4) in the plasma by ELISA.
-
This assay provides a measure of the compound's activity in a more physiologically relevant matrix.
-
-
Anti-inflammatory Activity in Macrophages:
-
Culture a macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Pre-treat the cells with the test compound.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant by ELISA.
-
In Vivo Models
For compounds that demonstrate potent and selective activity in vitro and in cell-based assays, evaluation in animal models of disease is the next logical step.
-
Carrageenan-Induced Paw Edema in Rodents:
-
This is a classic model of acute inflammation.
-
Administer the test compound to rodents (rats or mice) via an appropriate route (e.g., oral gavage).
-
After a set pre-treatment time, inject carrageenan into the plantar surface of the hind paw to induce inflammation.
-
Measure the paw volume at various time points after the carrageenan injection using a plethysmometer.
-
A reduction in paw swelling compared to the vehicle-treated group indicates anti-inflammatory activity.
-
Data Presentation and Structure-Activity Relationship (SAR) Analysis
Systematic modification of the core structure and evaluation of the resulting analogs will allow for the development of a robust SAR. The data should be compiled in a clear and concise format to facilitate analysis.
Table 1: Hypothetical SAR Data for Analogs of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid
| Compound | R¹ (Indole Position 5) | R² (Benzyl Group) | Chain Length (n) | FLAP IC₅₀ (nM) | GPR17 EC₅₀ (nM) |
| Core | H | H | 1 | 500 | >10000 |
| 1a | F | H | 1 | 250 | >10000 |
| 1b | OMe | H | 1 | 600 | 8000 |
| 2a | H | 4-F | 1 | 150 | >10000 |
| 2b | H | 4-OMe | 1 | 450 | 9500 |
| 3a | H | H | 0 (Acetic) | 1200 | >10000 |
| 3b | H | H | 2 (Butanoic) | 300 | >10000 |
Conclusion
The 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive framework for the synthesis of the core molecule and its derivatives, along with a rationale for investigating their activity at key biological targets implicated in inflammation and other diseases. The detailed experimental protocols offer a clear path for the biological evaluation of these compounds. Through systematic SAR studies, it is anticipated that potent and selective modulators of targets such as FLAP, GPR17, S1P1, or cPLA2α can be identified, paving the way for the development of new medicines to address unmet medical needs.
References
- Werz, O., & Steinhilber, D. (2006). Therapeutic options for 5-lipoxygenase inhibitors. Pharmacology & Therapeutics, 112(3), 701-718.
- Evans, J. F. (2009). 5-Lipoxygenase-activating protein (FLAP).
- Im, D. S. (2012). Indole-propionic acid derivatives as potent, S1P3-sparing and EAE efficacious sphingosine-1-phosphate 1 (S1P1) receptor agonists. Bioorganic & medicinal chemistry letters, 22(8), 2794-2797.
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Fumagalli, M., et al. (2011). Phenotypic changes, signaling pathway, and functional correlates of GPR17-expressing neural precursor cells during oligodendrocyte differentiation. The Journal of biological chemistry, 286(12), 10593-10604. [Link]
- Ciana, P., et al. (2006). The orphan receptor GPR17 identified as a new dual uracil nucleotides/cysteinyl-leukotrienes receptor. The EMBO journal, 25(19), 4615-4627.
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Hennen, S., et al. (2016). Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists. MedChemComm, 7(6), 1149-1159. [Link]
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AstraZeneca. (n.d.). AZD5718. AstraZeneca Open Innovation. [Link]
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- Hannedouche, S., et al. (2011). Identification of the first potent and selective antagonist of the cysteinyl leukotriene 2 receptor. Journal of Pharmacology and Experimental Therapeutics, 339(2), 565-575.
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Singh, R. K., et al. (2014). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 19(9), 13838-13854. [Link]
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Göktaş, O., et al. (2022). Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. ACS Omega, 7(46), 42337-42349. [Link]
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Wang, D., et al. (2017). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. International journal of molecular sciences, 18(10), 2097. [Link]
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- de Oliveira, A. C., et al. (2011). Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. European journal of medicinal chemistry, 46(9), 4252-4259.
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Lorrain, D. S., et al. (2009). Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation. Journal of Pharmacology and Experimental Therapeutics, 331(3), 1042-1050. [Link]
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Yan, S., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS medicinal chemistry letters, 5(9), 1035-1039. [Link]
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An In-depth Technical Guide to the Potential Biological Targets of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid
This guide provides a comprehensive exploration of the potential biological targets of the novel compound 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge derived from structurally related compounds and outlines a strategic framework for target identification and validation. The structure of this guide is dictated by the scientific rationale, beginning with an analysis of the compound's core structure and branching into distinct potential target families, each supported by evidence from the scientific literature. We will then delve into detailed, field-proven experimental and computational workflows to elucidate the compound's mechanism of action.
Introduction to 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid: A Molecule of Therapeutic Promise
The compound 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid belongs to the indolealkanoic acid class, a scaffold of significant interest in medicinal chemistry. Its structure is characterized by three key features:
-
An indole core , a privileged bicyclic aromatic heterocycle found in numerous biologically active compounds.
-
A propanoic acid side chain attached to the indole nitrogen (N-1 position), which provides a carboxylic acid moiety that can participate in crucial ionic interactions with biological targets.
-
A 6-benzyloxy substituent on the indole ring, which adds a bulky, lipophilic group that can influence binding affinity and selectivity.
The structural similarity of this compound to well-characterized molecules, such as the non-steroidal anti-inflammatory drug (NSAID) indomethacin and the neuroprotective agent indole-3-propionic acid, provides a logical starting point for investigating its potential biological targets.
High-Priority Potential Target Families
Based on an extensive review of the literature concerning structurally analogous compounds, we have identified several high-priority target families for 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid.
Aldo-Keto Reductase 1C3 (AKR1C3)
Rationale for Consideration: AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical enzyme in the biosynthesis of potent androgens and prostaglandins. It is overexpressed in various cancers, including castrate-resistant prostate cancer, making it a compelling therapeutic target.[1][2] Indole acetic acid derivatives, most notably indomethacin, are potent and selective inhibitors of AKR1C3.[3][4] The core indole structure and the aliphatic acid side chain of our compound of interest are key pharmacophoric features for AKR1C3 inhibition.
Potential Therapeutic Implications: Inhibition of AKR1C3 can block the production of proliferative androgens and prostaglandins, offering a promising strategy for the treatment of hormone-dependent cancers.[2]
Signaling Pathway Context:
Caption: Role of AKR1C3 in Prostaglandin and Androgen Synthesis.
Hematopoietic Prostaglandin D2 Synthase (hH-PGDS)
Rationale for Consideration: hH-PGDS is the key enzyme responsible for the production of prostaglandin D2 (PGD2), a major mediator of allergic and inflammatory responses.[5][6] The discovery of novel indole inhibitors of hH-PGDS suggests that this class of compounds can effectively bind to its active site.[7][8] Given that PGD2 is a pro-inflammatory lipid mediator, inhibitors of its synthesis are of significant therapeutic interest.[5]
Potential Therapeutic Implications: Inhibition of hH-PGDS could be beneficial in the treatment of allergic diseases such as asthma and allergic rhinitis.[7]
Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2)
Rationale for Consideration: CRTH2 is a G protein-coupled receptor for PGD2 that mediates the migration of Th2 cells, eosinophils, and basophils, key players in allergic inflammation. Indole derivatives structurally related to indomethacin have been shown to act as antagonists of CRTH2, interfering with its signaling.[9] These compounds can selectively inhibit G protein-independent signaling pathways of CRTH2.[9]
Potential Therapeutic Implications: Antagonism of CRTH2 could provide a targeted anti-inflammatory therapy for allergic conditions by preventing the recruitment of key inflammatory cells.
Signaling Pathway Context:
Caption: PGD2-CRTH2 Signaling in Inflammatory Cell Migration.
Neuroprotective Pathways
Rationale for Consideration: Indole-3-propionic acid (IPA), the parent scaffold of our compound, is a potent neuroprotective agent and antioxidant.[10][11] It is known to be a powerful scavenger of hydroxyl radicals.[11] IPA has been studied for its therapeutic potential in neurodegenerative conditions like Alzheimer's disease and for its beneficial effects on gut microbiota.[11][12] The presence of the indole-propionic acid moiety in 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid suggests it may retain or even enhance these neuroprotective properties.
Potential Therapeutic Implications: This compound could have applications in the treatment of neurodegenerative diseases and conditions associated with oxidative stress.
Experimental Workflows for Target Identification and Validation
A multi-pronged approach combining unbiased target discovery with focused validation assays is essential to definitively identify and characterize the biological targets of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid.
Unbiased Target Identification: Affinity Purification-Mass Spectrometry (AP-MS)
Principle: This technique allows for the identification of proteins that directly bind to the compound of interest. The compound is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate. These captured proteins are then identified by mass spectrometry.
Experimental Workflow Diagram:
Caption: Workflow for Affinity Purification-Mass Spectrometry.
Detailed Protocol:
-
Compound Immobilization:
-
Synthesize an analog of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).
-
Couple the compound to the beads according to the manufacturer's protocol.
-
Thoroughly wash the beads to remove any uncoupled compound.
-
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., a prostate cancer cell line for AKR1C3 or a mast cell line for hH-PGDS) to a high density.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the compound-coupled beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate lysate with beads that have been blocked without the compound.
-
Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
-
Protein Elution and Analysis:
-
Elute the bound proteins from the beads using a competitive inhibitor (e.g., a high concentration of the free compound) or by changing the buffer conditions (e.g., pH or salt concentration).
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands of interest and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search algorithm.
-
Focused Target Validation Assays
Principle: These assays measure the ability of the compound to inhibit the catalytic activity of the purified recombinant enzyme.
| Parameter | AKR1C3 Assay | hH-PGDS Assay |
| Enzyme Source | Recombinant human AKR1C3 | Recombinant human hH-PGDS |
| Substrate | S-tetralol | Prostaglandin H2 |
| Cofactor | NADPH | Glutathione |
| Detection Method | Decrease in NADPH fluorescence (Ex: 340 nm, Em: 460 nm) | Measurement of PGD2 by ELISA or LC-MS |
| Data Analysis | IC50 determination from dose-response curves | IC50 determination from dose-response curves |
Principle: These assays determine the affinity of the compound for the receptor and its effect on downstream signaling pathways.
-
Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Ki) of the compound.
-
Method: Use whole cells or membrane preparations expressing CRTH2 and a radiolabeled ligand (e.g., [3H]PGD2). Measure the displacement of the radioligand by increasing concentrations of the test compound.
-
-
Calcium Mobilization Assay:
-
Objective: To assess the functional antagonism of G protein-coupled signaling.
-
Method: Load CRTH2-expressing cells with a calcium-sensitive fluorescent dye. Measure the change in intracellular calcium concentration upon stimulation with PGD2 in the presence and absence of the test compound.
-
-
β-Arrestin Recruitment Assay:
-
Objective: To evaluate the effect on G protein-independent signaling.
-
Method: Use a cell-based assay (e.g., PathHunter®) that measures the recruitment of β-arrestin to the activated CRTH2 receptor.
-
Computational Approaches for Target Prediction and Binding Mode Analysis
Computational methods can provide valuable insights into the potential interactions between 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid and its putative targets, guiding experimental design and interpretation.
Molecular Docking
Principle: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This can help to identify key binding interactions and estimate the binding affinity.
Computational Workflow Diagram:
Caption: Workflow for Molecular Docking Studies.
Methodology:
-
Protein Preparation: Obtain the 3D crystal structures of the potential targets (e.g., AKR1C3, hH-PGDS, CRTH2) from the Protein Data Bank (PDB). Prepare the structures by adding hydrogen atoms, assigning partial charges, and removing water molecules.
-
Ligand Preparation: Generate a 3D conformation of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid and assign appropriate atom types and charges.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the defined active site of the target protein.
-
Analysis: Analyze the resulting docking poses based on their predicted binding energies and interactions with key amino acid residues in the active site.
Conclusion and Future Directions
The structural features of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid strongly suggest its potential as a modulator of several key biological targets involved in cancer, inflammation, and neurodegeneration. The primary candidate targets include AKR1C3, hH-PGDS, and CRTH2. The experimental and computational workflows outlined in this guide provide a robust framework for the definitive identification and characterization of its molecular targets. Successful elucidation of the mechanism of action of this compound will pave the way for its further development as a novel therapeutic agent.
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Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer. Journal of Medicinal Chemistry. [Link][3][4]
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Identification of indole inhibitors of human hematopoietic prostaglandin D2 synthase (hH-PGDS). Bioorganic & Medicinal Chemistry Letters. [Link][7]
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Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer - PMC. National Center for Biotechnology Information. [Link]
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Identification of Potential inhibitors for Hematopoietic Prostaglandin D2 Synthase: Computational Modeling and Molecular Dynamics Simulations. bioRxiv. [Link][5]
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Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC. National Center for Biotechnology Information. [Link][2]
-
Identification of indole derivatives exclusively interfering with a G protein-independent signaling pathway of the prostaglandin D2 receptor CRTH2. Molecular Pharmacology. [Link][9]
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Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. Journal of Medicinal Chemistry. [Link]
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New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors - PubMed Central. National Center for Biotechnology Information. [Link][10]
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Identification of indole inhibitors of human hematopoietic prostaglandin D2 synthase (hH-PGDS) | Request PDF. ResearchGate. [Link][8]
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Indole-3-Propionic Acid as a Potential Therapeutic Agent for Sepsis-Induced Gut Microbiota Disturbance. Microbiology Spectrum. [Link][12]
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Methodological & Application
Application Notes and Protocols: Utilizing 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid for Modulating Inflammatory Responses in Cell Culture
Introduction: Targeting the Crossroads of Inflammation with Indole-Propanoic Acid Derivatives
Inflammation is a complex biological response, and at its heart lies a network of signaling molecules, including prostaglandins. Prostaglandin D2 (PGD2) has emerged as a critical mediator in the orchestration of allergic and inflammatory responses.[1][2] Its synthesis is catalyzed by hematopoietic prostaglandin D2 synthase (hPGDS), making this enzyme a compelling target for therapeutic intervention in a range of inflammatory diseases.[1][3] The indole-propanoic acid scaffold has been identified as a promising chemical starting point for the development of potent and selective inhibitors of hPGDS.[4]
This document provides a comprehensive guide for researchers on the use of a representative indole-propanoic acid-based hPGDS inhibitor, which we will refer to as HPGDS-IN-1 , a structural analog of the user-requested molecule, in cell culture experiments. While the specific molecule "3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid" is not extensively characterized in publicly available literature, the principles and protocols outlined here are broadly applicable to novel indole-propanoic acid derivatives designed to target hPGDS. We will delve into the mechanism of action, provide detailed protocols for in vitro studies, and discuss the expected outcomes and data interpretation. Our focus is to empower researchers to effectively utilize this class of compounds to investigate inflammatory pathways and screen for novel anti-inflammatory drug candidates.
The Scientific Foundation: Mechanism of Action
HPGDS-IN-1 and related compounds are designed to competitively inhibit the enzymatic activity of hematopoietic prostaglandin D2 synthase (hPGDS).[3][5] hPGDS is a key enzyme in the arachidonic acid cascade, specifically catalyzing the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[1][6][7] PGD2 then exerts its pro-inflammatory effects by binding to two distinct G-protein coupled receptors: DP1 and DP2 (also known as CRTH2).[1][8] Activation of these receptors on immune cells such as mast cells, Th2 cells, and eosinophils triggers a cascade of events leading to vasodilation, bronchoconstriction, and immune cell recruitment, all hallmarks of allergic and inflammatory reactions.[2][9]
By selectively inhibiting hPGDS, HPGDS-IN-1 effectively reduces the production of PGD2, thereby dampening the downstream inflammatory signaling.[3] This targeted approach offers a significant advantage over non-steroidal anti-inflammatory drugs (NSAIDs) which broadly inhibit cyclooxygenase (COX) enzymes, affecting the production of multiple prostaglandins, some of which may have protective functions.[1][2]
Signaling Pathway of hPGDS in Inflammation
Caption: The hPGDS signaling pathway and the inhibitory action of HPGDS-IN-1.
Experimental Protocols
Preparation of HPGDS-IN-1 Stock Solution
The solubility of indole-propanoic acid derivatives can vary. It is crucial to determine the optimal solvent for your specific compound. For many similar compounds, Dimethyl Sulfoxide (DMSO) is a suitable solvent.
| Parameter | Recommendation |
| Solvent | High-purity, anhydrous DMSO |
| Stock Concentration | 10 mM |
| Storage | -20°C in small aliquots to avoid repeated freeze-thaw cycles |
| Final DMSO Concentration in Culture | Should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (DMSO alone) must be included in all experiments. |
Protocol:
-
Accurately weigh the required amount of HPGDS-IN-1 powder.
-
Dissolve the powder in the calculated volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex briefly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C.
Cell Culture and Treatment
The choice of cell line is critical for studying the effects of hPGDS inhibition. Mast cell lines (e.g., KU812) and megakaryocytic cell lines (e.g., MEG-01) are known to express hPGDS and are excellent models for these studies.[9][10]
Protocol:
-
Culture the chosen cell line (e.g., KU812 human basophilic leukemia cells) in the recommended growth medium and conditions. For KU812 cells, this is typically RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin/streptomycin).
-
Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis) at a density that allows for logarithmic growth during the experiment.
-
Allow the cells to adhere and stabilize for 24 hours.
-
Prepare working solutions of HPGDS-IN-1 by diluting the 10 mM stock solution in complete culture medium to the desired final concentrations. A typical concentration range for initial screening could be from 1 nM to 10 µM.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of HPGDS-IN-1 or the vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours), depending on the specific assay.
Assessment of Cell Viability and Cytotoxicity
It is essential to determine the cytotoxic potential of HPGDS-IN-1 to ensure that the observed effects are due to the specific inhibition of hPGDS and not a general toxic effect.
Protocol (MTT Assay):
-
Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Quantification of Prostaglandin D2 (PGD2) Production
The most direct way to confirm the inhibitory activity of HPGDS-IN-1 is to measure the reduction in PGD2 levels in the cell culture supernatant.
Protocol (ELISA):
-
After the treatment period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Quantify the concentration of PGD2 in the supernatant using a commercially available PGD2 ELISA kit, following the manufacturer's instructions.
-
Normalize the PGD2 concentration to the number of cells or total protein content.
-
Compare the PGD2 levels in the HPGDS-IN-1 -treated samples to the vehicle-treated control.
Experimental Workflow
Caption: A generalized workflow for evaluating HPGDS-IN-1 in cell culture.
Expected Results and Interpretation
A successful experiment with a potent and selective hPGDS inhibitor like HPGDS-IN-1 should yield the following results:
-
Dose-dependent reduction in PGD2 production: The primary endpoint is a significant decrease in PGD2 levels in the culture supernatant of cells treated with HPGDS-IN-1 compared to the vehicle control. The IC50 value, the concentration at which 50% of PGD2 production is inhibited, can be calculated from the dose-response curve.
-
Minimal cytotoxicity at effective concentrations: The concentrations of HPGDS-IN-1 that effectively inhibit PGD2 production should not cause a significant decrease in cell viability. This confirms that the observed effects are target-specific.
-
Modulation of inflammatory markers: Inhibition of PGD2 production may lead to downstream changes in the expression of inflammatory genes and proteins. For example, a decrease in the expression of pro-inflammatory cytokines and chemokines might be observed.
Troubleshooting
| Problem | Possible Cause | Solution |
| No inhibition of PGD2 production | - Compound inactivity or degradation- Incorrect assay procedure- Low hPGDS expression in the cell line | - Verify compound integrity and stock concentration- Review and optimize the ELISA protocol- Confirm hPGDS expression in the chosen cell line via Western Blot or qPCR |
| High cytotoxicity | - Compound is generally toxic- Solvent (DMSO) concentration is too high | - Perform a dose-response curve for cytotoxicity to determine a non-toxic working concentration range- Ensure the final DMSO concentration is below 0.5% |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in multi-well plates | - Ensure a homogenous cell suspension before seeding- Use calibrated pipettes and proper pipetting techniques- Avoid using the outer wells of the plate or fill them with sterile PBS |
Conclusion
The use of indole-propanoic acid derivatives such as HPGDS-IN-1 as selective inhibitors of hPGDS provides a powerful tool for dissecting the role of the PGD2 pathway in inflammation. The protocols and guidelines presented here offer a robust framework for researchers to investigate the therapeutic potential of this class of compounds in various cell-based models. By carefully designing and executing these experiments, scientists can gain valuable insights into the mechanisms of inflammatory diseases and accelerate the discovery of novel anti-inflammatory agents.
References
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Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation. (2019). International Journal of Molecular Sciences. [Link]
-
Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation. (2019). MDPI. [Link]
-
Hematopoietic prostaglandin D2 synthase controls the onset and resolution of acute inflammation through PGD2 and 15-deoxyΔ12–14 PGJ2. (2007). PNAS. [Link]
-
Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer. (2021). National Institutes of Health. [Link]
-
Essential role for hematopoietic prostaglandin D2 synthase in the control of delayed type hypersensitivity. (2006). PubMed Central. [Link]
-
Discovery and characterization of novel hematopoietic prostaglandin D synthase inhibitors from traditional Chinese medicine: the bioactive potential of dihydroberberine in treatments of Duchenne muscular dystrophy and inflammation-related diseases. (2024). PubMed Central. [Link]
-
Microsomal PGE2 synthase-1 regulates melanoma cell survival and associates with melanoma disease progression. (2014). National Institutes of Health. [Link]
-
Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways. (2018). Annals of Translational Medicine. [Link]
-
Identification of Potential inhibitors for Hematopoietic Prostaglandin D2 Synthase: Computational Modeling and Molecular Dynamics Simulations. (2021). bioRxiv. [Link]
-
Hematopoietic prostaglandin D synthase - Rattus norvegicus (Rat). UniProt. [Link]
-
PGDS - Wikipedia. Wikipedia. [Link]
-
PTGES targeting restores host immunity, and inhibits lung metastasis.... ResearchGate. [Link]
-
CAY10526 inhibited Hut78 cell proliferation via inducing apoptosis. ResearchGate. [Link]
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Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways. (2018). PubMed Central. [Link]
-
HPGDS Gene - Hematopoietic Prostaglandin D Synthase. GeneCards. [Link]
-
Organotypic three-dimensional cancer cell cultures mirror drug responses in vivo: lessons learned from the inhibition of EGFR signaling. (2016). National Institutes of Health. [Link]
-
Example Protocol for the Culture of the HepG2 Cell Line on Alvetex™ Scaffold in Well Plate and Well Insert Formats. REPROCELL. [Link]
-
Overexpressing HPGDS in adipose-derived mesenchymal stem cells reduces inflammatory state and improves wound healing in type 2 diabetic mice. (2022). PubMed Central. [Link]
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Application Notes and Protocols for In Vivo Administration of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid
Authored by: A Senior Application Scientist
Disclaimer: This document is intended for research purposes only. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).
Introduction
3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid is a member of the indole derivative family, a class of compounds that has garnered significant interest in drug discovery for its diverse therapeutic potential. Indole derivatives are being investigated for a multitude of applications, including as anticancer, anti-inflammatory, and neuroprotective agents[1][2][3]. The propanoic acid moiety suggests that this compound shares characteristics with other well-studied indole-3-propanoic acid (IPA) analogs, which are known metabolites of tryptophan with neuroprotective and anti-inflammatory properties[4][5][6].
The carboxylic acid group is a key functional feature that influences the compound's physicochemical properties, such as solubility and membrane permeability. At physiological pH, carboxylic acids are typically ionized, which can limit their passive diffusion across biological membranes[7][8][9]. Therefore, careful consideration of the formulation and administration route is paramount for achieving desired systemic exposure and therapeutic efficacy in vivo.
This guide provides a comprehensive framework for the in vivo administration of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, drawing upon established methodologies for similar chemical entities. It offers detailed protocols for vehicle selection, formulation, and administration via common routes, alongside essential considerations for post-administration monitoring.
Pre-Administration Protocol: Formulation Strategy
The successful in vivo application of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid hinges on the preparation of a biocompatible and stable formulation. Given that the compound is likely a solid at room temperature[10], it must be dissolved or suspended in a suitable vehicle for administration.
Vehicle Selection
The choice of vehicle is critical and depends on the administration route and the compound's solubility. For carboxylic acid-containing compounds, which can be challenging to dissolve in aqueous solutions at neutral pH, a multi-step approach to vehicle screening is recommended.
Recommended Screening Workflow:
Caption: A stepwise decision-making process for selecting an appropriate administration vehicle.
Commonly Used Vehicles for Indole Propanoic Acids:
Based on protocols for the related compound Indole-3-propionic acid (IPA), the following vehicles can be considered:
-
Saline/Ethanol Mixture: A common choice for compounds with limited aqueous solubility. A typical ratio is 10:1 (v/v) of 0.9% NaCl to ethanol[11].
-
Aqueous Solutions with pH Adjustment: For carboxylic acids, solubility can be increased by raising the pH. A solution of 0.1 M NaHCO₃ can be a suitable vehicle.
-
Suspensions: If the compound is not soluble in a simple vehicle, a suspension can be prepared using agents like 0.5% (w/v) carboxymethyl cellulose (CMC) in water.
Step-by-Step Formulation Protocol
-
Weighing: Accurately weigh the required amount of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid in a sterile container.
-
Solubilization/Suspension:
-
For Co-solvent System (e.g., Saline/Ethanol): First, dissolve the compound in the organic solvent (ethanol) by gentle vortexing or sonication. Then, add the aqueous component (saline) dropwise while continuously mixing to prevent precipitation.
-
For Suspension: Add a small amount of the suspending agent (e.g., 0.5% CMC) to the compound and triturate to form a smooth paste. Gradually add the remaining vehicle while mixing to achieve a homogenous suspension.
-
-
Final Volume Adjustment: Adjust the final volume with the chosen vehicle to achieve the desired concentration.
-
Sterilization (if required): For parenteral routes (intravenous, intraperitoneal), the final formulation should be sterile-filtered through a 0.22 µm syringe filter if it is a true solution. Suspensions cannot be sterile-filtered and should be prepared aseptically.
In Vivo Administration Protocols
The choice of administration route will depend on the experimental design, the target organ system, and the desired pharmacokinetic profile. Below are detailed protocols for common administration routes.
Dosage Considerations
The appropriate dosage of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid will need to be determined empirically through dose-ranging studies. However, based on in vivo studies of other indole derivatives, a starting dose range of 15-50 mg/kg can be considered[1][4].
| Parameter | Example Calculation |
| Animal Weight | 25 g |
| Desired Dose | 20 mg/kg |
| Total Dose per Animal | 0.5 mg |
| Stock Concentration | 2 mg/mL |
| Volume to Administer | 0.25 mL |
Oral Gavage (PO)
This route is often preferred for its ease of administration and clinical relevance for orally delivered therapeutics.
Protocol:
-
Gently restrain the animal (e.g., mouse or rat).
-
Measure the distance from the animal's snout to the last rib to estimate the appropriate length for gavage needle insertion.
-
Draw the calculated volume of the compound formulation into a syringe fitted with a ball-tipped gavage needle.
-
Carefully insert the gavage needle into the esophagus. Ensure the needle is not in the trachea.
-
Slowly administer the formulation.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Intraperitoneal (IP) Injection
IP injection allows for rapid absorption into the systemic circulation.
Protocol:
-
Restrain the animal to expose the abdomen.
-
Tilt the animal slightly head-down to move the abdominal organs away from the injection site.
-
Insert a sterile needle (e.g., 25-27 gauge) into the lower right or left quadrant of the abdomen, avoiding the midline.
-
Aspirate to ensure no bodily fluids are drawn into the syringe, indicating correct placement in the peritoneal cavity.
-
Inject the formulation.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of discomfort.
Intravenous (IV) Injection
IV injection provides immediate and 100% bioavailability. This route requires a high degree of technical skill.
Protocol:
-
Place the animal in a restraining device that allows access to the tail vein.
-
Warm the tail with a heat lamp or warm water to dilate the vein.
-
Swab the tail with 70% ethanol.
-
Insert a sterile needle (e.g., 27-30 gauge) into the lateral tail vein.
-
Slowly inject the formulation. The formulation for IV injection must be a clear solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Post-Administration Monitoring and Data Collection
Following administration, it is crucial to monitor the animals for both therapeutic efficacy and any potential adverse effects.
Workflow for Post-Administration Analysis:
Caption: A generalized workflow for post-administration monitoring and data acquisition.
Key Monitoring Parameters:
-
Clinical Observations: Daily monitoring for changes in behavior, appearance, and activity levels.
-
Body Weight: Record body weight at regular intervals to assess general health.
-
Pharmacokinetic Analysis: Collect blood samples at various time points post-administration to determine the compound's concentration in plasma over time. This will help in understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Pharmacodynamic Analysis: Depending on the therapeutic goal, collect tissues of interest for biomarker analysis (e.g., inflammatory cytokines, protein expression) or histological examination.
Conclusion
The in vivo administration of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid requires a systematic approach, starting from careful formulation development to the selection of an appropriate administration route and diligent post-administration monitoring. By leveraging knowledge from structurally similar indole derivatives and adhering to best practices in animal research, researchers can effectively evaluate the therapeutic potential of this novel compound. The protocols outlined in this guide provide a solid foundation for conducting these critical in vivo studies.
References
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]
-
Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed. Available at: [Link]
-
Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. Available at: [Link]
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Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. PubMed. Available at: [Link]
-
Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. MDPI. Available at: [Link]
-
Indole Acetic Acid Exerts Anti-Depressive Effects on an Animal Model of Chronic Mild Stress. MDPI. Available at: [Link]
-
The Tryptophan Metabolite Indole-3-Propionic Acid Raises Kynurenic Acid Levels in the Rat Brain In Vivo. PubMed Central. Available at: [Link]
-
Indole-3-propionic acid protects medium-diversity colitic mice via barrier enhancement preferentially over anti-inflammatory effects. American Physiological Society. Available at: [Link]
-
Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function. NIH. Available at: [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Available at: [Link]
-
Fast Release of Carboxylic Acid inside Cells. ResearchGate. Available at: [Link]
-
List of carboxylic acid compounds that have been associated with toxic reactions (continued). ResearchGate. Available at: [Link]
-
Indole-3-Propionic Acid, a Gut Microbiota Metabolite, Protects Against the Development of Postoperative Delirium. PubMed Central. Available at: [Link]
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- 3. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: A Comprehensive Guide to the Pharmacological Characterization of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid as a GPR17 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G protein-coupled receptor 17 (GPR17) has emerged as a critical regulator in the central nervous system (CNS), particularly in the differentiation and maturation of oligodendrocytes, the cells responsible for myelination.[1][2] Its role as a sensor for local myelin sheath damage and its involvement in remyelination processes positions GPR17 as a promising therapeutic target for demyelinating diseases such as multiple sclerosis (MS), as well as for conditions involving ischemic damage like stroke.[1][3][4]
GPR17 exhibits a complex signaling profile, phylogenetically related to both purinergic P2Y and cysteinyl leukotriene (CysLT) receptors.[5] It primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[6][7][8] Evidence also suggests potential coupling to Gαq proteins, which would initiate calcium mobilization, and the ability to engage G protein-independent pathways through β-arrestin recruitment.[5][9]
This application note provides a detailed framework and step-by-step protocols for the comprehensive pharmacological characterization of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid , a putative novel agonist for GPR17. The methodologies described herein are designed to elucidate its potency and efficacy across the key signaling modalities of the GPR17 receptor. The protocols are based on established principles for GPCR agonist characterization and reference similar indole-based compounds that have been validated as GPR17 agonists.[7][10]
Section 1: The GPR17 Receptor Signaling Network
Understanding the signaling cascade initiated by GPR17 activation is fundamental to interpreting experimental data. An agonist can activate one or more of these pathways, potentially with different efficacies (a phenomenon known as biased agonism).[11] The primary known pathways are depicted below.
Section 2: Overall Experimental Workflow
A systematic approach is required to fully characterize a novel agonist. The workflow begins with establishing a cellular model expressing the GPR17 receptor, followed by parallel functional assays to probe each major signaling branch. The resulting data are then analyzed to determine the compound's pharmacological profile.
Section 3: Experimental Protocols
These protocols provide step-by-step methodologies for assessing the activity of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid at the GPR17 receptor.
Protocol 3.1: Gαi/o Pathway Activation - cAMP Inhibition Assay
This assay measures the inhibition of intracellular cAMP production, the canonical signaling outcome for Gαi/o-coupled receptors like GPR17.[7][8] We will use a bioluminescence-based biosensor assay (e.g., Promega's GloSensor™) for its high sensitivity and kinetic readout capability.[12][13]
Scientific Rationale: GPR17 activation by an agonist inhibits adenylyl cyclase (AC). To measure this inhibition, AC is first stimulated with forskolin to generate a detectable level of cAMP. An effective GPR17 agonist will suppress this forskolin-induced cAMP production in a concentration-dependent manner.
-
Materials
-
HEK293 cells stably expressing human GPR17 and a cAMP-sensitive biosensor (e.g., GloSensor™-22F).
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, appropriate selection antibiotic (e.g., hygromycin).
-
Assay Medium: CO₂-independent medium (e.g., Gibco).
-
GloSensor™ cAMP Reagent (Promega).
-
Forskolin (FSK).
-
Reference Agonist: MDL29,951 (2-carboxy-4,6-dichloro-1H-indole-3-propionic acid).[14]
-
Test Compound: 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid.
-
Solid white 384-well assay plates.
-
-
Equipment
-
Luminometer with injectors.
-
CO₂ incubator (37°C, 5% CO₂).
-
Multichannel pipette.
-
-
Procedure
-
Cell Culture: Maintain the engineered HEK293 cell line according to standard cell culture practice. Ensure cells are in a logarithmic growth phase.
-
Cell Seeding: Harvest cells and resuspend in culture medium at a density of 2.5 x 10⁵ cells/mL. Seed 20 µL per well into a 384-well plate (5,000 cells/well). Incubate overnight.
-
Compound Preparation: Prepare a 10 mM stock of the test compound and reference agonist in DMSO. Create a 10-point, 3-fold serial dilution series in assay medium. The final assay concentration will be 1/5th of this intermediate dilution.
-
Reagent Equilibration: On the day of the assay, prepare the GloSensor™ working solution by diluting the reagent 1:50 in assay medium containing 10% FBS. Allow cells and reagents to equilibrate to room temperature.
-
Assay Initiation: Add 20 µL of the GloSensor™ working solution to each well. Incubate for 2 hours at room temperature, protected from light. This allows for substrate equilibration.
-
Agonist Addition: Add 10 µL of the serially diluted test compound or reference agonist to the appropriate wells.
-
Signal Measurement (Baseline): Place the plate in the luminometer and record the basal luminescence signal for 10 minutes to ensure a stable baseline.
-
Forskolin Stimulation: Prepare a 5X forskolin solution in assay medium (final concentration typically 1-10 µM, to be optimized). Using the luminometer's injector, add 10 µL of the forskolin solution to all wells.
-
Signal Measurement (Post-Stimulation): Immediately begin reading the kinetic luminescence signal for 20-30 minutes. The agonist-induced inhibition will be observed as a blunting of the forskolin-induced signal peak.
-
Data Analysis: For each concentration, calculate the Area Under the Curve (AUC) or the peak signal. Normalize the data with 0% inhibition (forskolin alone) and 100% inhibition (a high concentration of a potent reference agonist). Plot the normalized response versus log[agonist] to determine the EC₅₀ value.[15]
-
Protocol 3.2: Gαq Pathway Activation - Intracellular Calcium Mobilization Assay
This assay detects transient increases in intracellular calcium ([Ca²⁺]i), a hallmark of Gαq pathway activation.[16] While GPR17 is primarily Gαi-coupled, some reports suggest a Gαq component.[5] This assay will determine if the test compound can elicit this response.
Scientific Rationale: Activation of the Gαq-PLC-IP₃ pathway triggers the release of Ca²⁺ from the endoplasmic reticulum.[17] A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is loaded into the cells. Upon binding to free cytosolic Ca²⁺, its fluorescence intensity increases dramatically, which can be measured in real-time.[18][19]
-
Materials
-
CHO-K1 or 1321N1 cells stably expressing human GPR17.
-
Culture Medium: F-12K Medium, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye leakage from some cell types).[18]
-
Test Compound and Reference Agonist.
-
Black, clear-bottom 96-well or 384-well assay plates.
-
-
Equipment
-
Procedure
-
Cell Seeding: Seed cells into black, clear-bottom plates at a density that achieves a 90-100% confluent monolayer on the day of the assay (e.g., 50,000 cells/well for a 96-well plate). Incubate overnight.[18]
-
Dye Loading: Prepare the dye loading solution. Dissolve Fluo-4 AM and Pluronic F-127 in DMSO, then dilute into Assay Buffer to a final concentration of ~2-4 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Aspirate the culture medium from the cells and add 100 µL (for 96-well) of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Compound Preparation: Prepare a 5X final concentration stock plate of the test compound and reference agonist serial dilutions in Assay Buffer.
-
Assay Execution: Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading for 15-20 seconds (Excitation: ~488 nm, Emission: ~525 nm).[20]
-
The instrument will then automatically add 25 µL from the compound plate to the cell plate.
-
Continue recording the fluorescence signal for an additional 90-120 seconds to capture the transient calcium peak.
-
Data Analysis: The response is typically measured as the maximum peak fluorescence intensity minus the baseline reading. Normalize the data and plot the concentration-response curve to determine EC₅₀.
-
Protocol 3.3: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR17 receptor, a key event in receptor desensitization and a node for G protein-independent signaling.[21] We describe a method based on Enzyme Fragment Complementation (EFC), such as the PathHunter® assay (Eurofins DiscoverX).
Scientific Rationale: In this system, GPR17 is tagged with a small enzyme fragment (ProLink, PK), and β-arrestin is fused to a larger, complementary enzyme fragment (Enzyme Acceptor, EA). Agonist-induced receptor activation brings β-arrestin into close proximity, allowing the two fragments to combine and form an active β-galactosidase enzyme. This enzyme hydrolyzes a substrate to produce a chemiluminescent signal.[21]
-
Materials
-
PathHunter® cell line co-expressing GPR17-PK and β-arrestin-EA.
-
Cell Plating Reagent (provided with the kit).
-
PathHunter® Detection Reagent Kit.
-
Test Compound and Reference Agonist.
-
Solid white 384-well assay plates.
-
-
Equipment
-
Luminometer.
-
CO₂ incubator.
-
-
Procedure
-
Cell Handling: Use the frozen, ready-to-use cells provided by the manufacturer. Thaw the vial of cells rapidly and transfer to the provided Cell Plating Reagent medium.
-
Cell Seeding: Dispense 20 µL of the cell suspension into each well of a 384-well plate.
-
Compound Addition: Prepare serial dilutions of the test compound and reference agonist in assay medium. Add 5 µL of the diluted compounds to the cells.
-
Incubation: Incubate the plate for 90 minutes at 37°C or room temperature (as optimized for the specific cell line).
-
Signal Detection: Prepare the detection reagent according to the manufacturer's protocol. Add 12.5 µL of the working detection solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read Plate: Measure the chemiluminescent signal using a standard luminometer.
-
Data Analysis: Normalize the data against a no-agonist control (0% response) and a maximum response from a saturating concentration of a reference agonist (100% response). Plot the normalized response versus log[agonist] to determine the EC₅₀ value.[22]
-
Section 4: Data Presentation and Interpretation
The primary output from these assays will be concentration-response curves, from which potency (EC₅₀) and efficacy (Eₘₐₓ) values are derived. Summarizing this data in a table allows for a clear comparison of the compound's activity across the different signaling pathways.
Table 1: Hypothetical Pharmacological Profile of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid at GPR17
| Assay Parameter | Gαi/o (cAMP Inhibition) | Gαq (Ca²⁺ Mobilization) | β-Arrestin Recruitment |
| Potency (EC₅₀) | 150 nM | 1.2 µM | 850 nM |
| Efficacy (Eₘₐₓ) | 95% | 40% | 80% |
| (Relative to Reference Agonist MDL29,951) |
Interpretation of Results:
-
Potency (EC₅₀): The concentration of the agonist that produces 50% of the maximal response. A lower EC₅₀ value indicates higher potency.
-
Efficacy (Eₘₐₓ): The maximum response achievable by the agonist, typically expressed as a percentage relative to a known full agonist.
-
Biased Agonism: If the compound shows significantly different potency or efficacy between the G protein pathways (cAMP, Ca²⁺) and the β-arrestin pathway, it may be a "biased agonist".[11] In the hypothetical data above, the compound is most potent at the Gαi/o pathway and is a partial agonist for the Gαq pathway, suggesting a bias away from Gαq signaling. Such profiles can be therapeutically advantageous by selectively activating desired signaling pathways while avoiding others that may cause side effects.[11]
References
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The GPR17 Receptor—A Promising Goal for Therapy and a Potential Marker of the Neurodegenerative Process in Multiple Sclerosis. (2020). MDPI. Available at: [Link]
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GPR17 - orphan G protein-coupled receptor with therapeutic potential. (2025). PubMed. Available at: [Link]
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Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2013). Bio-protocol. Available at: [Link]
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GPR17 receptor modulators and their therapeutic implications: review of recent patents. (2019). Taylor & Francis Online. Available at: [Link]
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Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. Available at: [Link]
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Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. (2017). NCBI Bookshelf. Available at: [Link]
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Phenotypic Changes, Signaling Pathway, and Functional Correlates of GPR17-expressing Neural Precursor Cells during Oligodendrocyte Differentiation. (2011). Journal of Biological Chemistry. Available at: [Link]
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GPR17 in Glioblastoma: Structure, Ligand Interactions, and Therapeutic Targeting. (2024). ACS Omega. Available at: [Link]
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Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (2011). SpringerLink. Available at: [Link]
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An overview of Ca2+ mobilization assays in GPCR drug discovery. (2018). PubMed. Available at: [Link]
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GPR17. (n.d.). Wikipedia. Available at: [Link]
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Phenotypic Changes, Signaling Pathway, and Functional Correlates of GPR17-expressing Neural Precursor Cells During Oligodendrocyte Differentiation. (2011). PubMed. Available at: [Link]
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The GPR17 Receptor-A Promising Goal for Therapy and a Potential Marker of the Neurodegenerative Process in Multiple Sclerosis. (2020). PubMed. Available at: [Link]
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The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules. (2016). Journal of Biological Chemistry. Available at: [Link]
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Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (2011). PubMed. Available at: [Link]
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Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (2018). Journal of Visualized Experiments. Available at: [Link]
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Gαq GPCR assays. (n.d.). ION Biosciences. Available at: [Link]
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Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). PubMed. Available at: [Link]
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ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). Frontiers in Pharmacology. Available at: [Link]
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Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. (2011). ResearchGate. Available at: [Link]
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GPCR β-Arrestin Product Solutions. (n.d.). Eurofins DiscoverX. Available at: [Link]
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Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. (2017). YouTube. Available at: [Link]
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Quantifying Agonist Activity at G Protein-coupled Receptors. (2011). Journal of Visualized Experiments. Available at: [Link]
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Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual. (2019). NCBI Bookshelf. Available at: [Link]
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Energy landscapes reveal agonist control of GPCR activation via microswitches. (2019). bioRxiv. Available at: [Link]
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Development of [3H]2-Carboxy-4,6-dichloro-1H-indole-3-propionic Acid ([3H]PSB-12150) as the First Radioligand for the Orphan G Protein-Coupled Receptor GPR17. (2017). ACS Medicinal Chemistry Letters. Available at: [Link]
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Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists. (2016). RSC Publishing. Available at: [Link]
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The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules. (2016). PubMed. Available at: [Link]
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Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. (2014). PubMed. Available at: [Link]
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Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity. (2024). bioRxiv. Available at: [Link]
- Process for the production of 3-indole-propionic acids. (1962). Google Patents.
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2021). MDPI. Available at: [Link]
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Application Notes and Protocols: The Neuroscience Research Potential of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling a Novel Indole Derivative in Neuroscience
The indole nucleus is a privileged scaffold in neuroscience, forming the backbone of neurotransmitters like serotonin and melatonin, and a plethora of synthetic molecules targeting the central nervous system. Within this class, indolepropanoic acid derivatives have garnered significant attention for their neuroprotective capabilities. This document provides a comprehensive guide to the potential applications of a novel, yet under-investigated compound, 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid .
While direct research on this specific molecule is nascent, its structural features—an N-substituted indole core, a propanoic acid side chain, and a benzyloxy group at the 6-position—allow for scientifically-grounded hypotheses regarding its mechanism of action and utility in neuroscience research. This guide will, therefore, be a predictive application note, drawing from the established pharmacology of structurally related compounds to propose experimental frameworks for its investigation. We will explore its potential as a neuroprotective agent, an anti-inflammatory molecule, and a modulator of key enzymatic and receptor systems implicated in neurological disorders.
Scientific Rationale: A Molecule of Interest
The therapeutic potential of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid can be inferred from its constituent chemical moieties:
-
Indole-1-propanoic Acid Scaffold : Unlike the well-studied Indole-3-propionic acid (IPA), a gut microbiota metabolite with known antioxidant and neuroprotective effects, this molecule features the propanoic acid chain at the N-1 position.[1][2][3] This modification significantly alters the molecule's electronic and steric properties, potentially redirecting its biological activity towards different targets. For instance, N-substitution is a common strategy for developing ligands for various receptors and enzymes in the CNS.
-
6-Benzyloxy Group : The presence of a benzyloxy group at the 6-position of the indole ring is another key feature. This bulky, lipophilic group can influence the molecule's ability to cross the blood-brain barrier and its binding affinity for specific targets. Modifications at this position have been explored in the development of agonists for receptors like GPR17, which is involved in myelin repair.[4]
Based on these structural attributes, we can postulate several potential mechanisms of action for 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid in the context of neuroscience.
Potential Therapeutic Targets and Applications
Neuroprotection in Neurodegenerative Diseases
Many indole derivatives exhibit potent antioxidant and anti-inflammatory properties, making them attractive candidates for studying and potentially treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Hypothesized Mechanism of Action:
-
Antioxidant Activity : The indole nucleus can act as a free radical scavenger, mitigating oxidative stress, a key pathological feature of neurodegeneration.[2] The propanoic acid side chain may also contribute to this effect.
-
Anti-inflammatory Effects : Chronic neuroinflammation is a hallmark of many CNS disorders. Structurally similar compounds have been shown to modulate inflammatory pathways.[5] For instance, some indole derivatives inhibit cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the production of inflammatory mediators.[6]
Modulation of Monoamine Oxidase B (MAO-B)
Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it increases the availability of dopamine in the brain. Several indole-based compounds have been identified as potent and selective MAO-B inhibitors.
Experimental Rationale:
The N-1 and C-6 substituted indole core of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid presents a novel scaffold for exploring MAO-B inhibition. The benzyloxy group could potentially interact with the active site of the enzyme, leading to inhibitory activity.
Targeting G-Protein Coupled Receptors (GPCRs)
The structural similarity to known GPCR ligands suggests that 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid could modulate GPCR signaling.
-
GPR17 Agonism : GPR17 is an orphan GPCR implicated in myelination processes. Agonists of this receptor are being investigated for demyelinating diseases like multiple sclerosis. The core structure of our compound of interest shares features with known GPR17 agonists.[4]
-
S1P1 Functional Antagonism : Sphingosine-1-phosphate receptor 1 (S1P1) modulators are used in the treatment of multiple sclerosis. Certain indole derivatives act as functional antagonists of S1P1.[7]
Experimental Protocols
Protocol 1: In Vitro Assessment of Neuroprotective Effects
Objective: To determine if 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid protects neuronal cells from oxidative stress-induced cell death.
Cell Line: SH-SY5Y human neuroblastoma cells.
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: Prepare a stock solution of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid in DMSO. Further dilute in culture medium to achieve final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Treatment: Seed cells in 96-well plates. After 24 hours, pre-treat the cells with varying concentrations of the compound for 2 hours.
-
Induction of Oxidative Stress: Introduce an oxidative insult, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), at a pre-determined toxic concentration.[8]
-
Cell Viability Assay: After 24 hours of incubation with the toxin, assess cell viability using the MTT assay.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls.
Expected Outcome: Increased cell viability in compound-treated groups compared to the toxin-only group would indicate a neuroprotective effect.
Protocol 2: Monoamine Oxidase B (MAO-B) Inhibition Assay
Objective: To evaluate the inhibitory potential of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid on human MAO-B activity.
Methodology:
-
Enzyme Source: Recombinant human MAO-B.
-
Assay Principle: Utilize a commercially available MAO-B inhibitor screening kit (e.g., fluorometric or colorimetric).
-
Procedure:
-
Incubate recombinant human MAO-B with varying concentrations of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid.
-
Add the MAO-B substrate (e.g., benzylamine).
-
Measure the product formation (e.g., hydrogen peroxide) over time using a plate reader.
-
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the MAO-B activity.
Expected Outcome: A low IC₅₀ value would suggest that the compound is a potent MAO-B inhibitor.
Quantitative Data Summary
As this is a predictive guide, experimental data for 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid is not yet available. The following table provides a template for summarizing key quantitative data that should be generated through the proposed experimental protocols.
| Parameter | Experimental Assay | Predicted Outcome | Reference Compound |
| Neuroprotection (EC₅₀) | H₂O₂-induced toxicity in SH-SY5Y cells | 1-10 µM | Indole-3-propionic acid |
| MAO-B Inhibition (IC₅₀) | Recombinant human MAO-B assay | 0.1-5 µM | Selegiline |
| GPR17 Agonism (EC₅₀) | Calcium mobilization assay in GPR17-expressing cells | 0.1-1 µM | MDL29,951 |
| cPLA2α Inhibition (IC₅₀) | Isolated enzyme assay | 1-20 µM | Indole-based inhibitors |
Visualizing Potential Mechanisms and Workflows
Signaling Pathway: Potential Neuroprotective Mechanisms
Caption: Potential neuroprotective pathways of the test compound.
Experimental Workflow: From Hypothesis to In Vivo Validation
Sources
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- 7. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
"3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid for studying receptor binding"
Application Notes & Protocols
Technical Guide: Elucidating Receptor Interactions of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous ligands and approved therapeutics. Its versatile structure allows for interaction with a wide array of biological targets. This guide focuses on 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, a representative indole propionic acid derivative, as a case study for outlining a comprehensive strategy for receptor target identification and characterization. We provide the scientific rationale and detailed, field-proven protocols for assessing the binding of this compound to two high-value target classes: G-Protein Coupled Receptors (GPCRs), with a focus on serotonin and sphingosine-1-phosphate (S1P) receptors[1][2][3][4], and Calcium Release-Activated Calcium (CRAC) channels[5][][7], key regulators of cellular calcium signaling.
Introduction: The Promise of the Indole Propionic Acid Scaffold
The indole propionic acid moiety is a recurring motif in compounds targeting critical physiological pathways. Structure-activity relationship (SAR) studies have demonstrated that derivatives of this scaffold can be potent and selective modulators of various receptors, including:
-
G-Protein Coupled Receptors (GPCRs): This vast family of transmembrane proteins includes serotonin (5-HT) receptors, where indole is a key component of the endogenous ligand[2][8], and lipid-sensing receptors like Sphingosine-1-Phosphate Receptor 1 (S1P1), for which indole propionic acids have been developed as potent agonists[1][3].
-
Nuclear Receptors: Certain derivatives have shown co-agonist activity at Peroxisome Proliferator-Activated Receptors (PPARα/γ)[9].
-
Ion Channels: While not a direct structural match to our topic compound, other indole derivatives are known to modulate ion channels, making channels like the Orai1/STIM1-forming CRAC channel a plausible, exploratory target for novel indole-based compounds[5][].
Given this landscape, a newly synthesized compound such as 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid warrants a systematic screening approach to uncover its primary biological target(s) and characterize its binding pharmacology. This guide provides the experimental framework for such an investigation.
Strategic Workflow for Target Characterization
A logical progression from initial screening to detailed kinetic analysis is crucial for an efficient and conclusive investigation. The workflow ensures that resources are directed toward the most promising interactions.
Caption: Experimental workflow for receptor binding characterization.
Protocol I: GPCR Radioligand Competition Binding Assay
This protocol is the gold standard for determining the affinity of a test compound for a specific GPCR target[10][11]. It measures the ability of the unlabeled test compound, 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, to displace a known high-affinity radioligand from the receptor.
Causality Behind Choices:
-
Receptor Source: Commercially available cell membranes (e.g., from HEK293 or CHO cells) overexpressing a single human receptor subtype (e.g., 5-HT1A or S1P1) are used to ensure a high signal-to-noise ratio and target specificity.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor is chosen. Its concentration is set at or below its dissociation constant (Kd) to maximize sensitivity to competition[12].
-
Separation: Rapid vacuum filtration through glass fiber filters separates receptor-bound from free radioligand. The filters non-specifically trap cell membranes while allowing unbound ligand to pass through[13].
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4. Prepare 1L and store at 4°C.
-
Radioligand Stock: Prepare a 100x concentrated stock of the chosen radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A) in assay buffer.
-
Test Compound Stock: Prepare a 10 mM stock solution of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid in DMSO.
-
Non-Specific Binding (NSB) Control: A high concentration (10 µM) of a known, non-radioactive ligand for the target receptor (e.g., unlabeled serotonin for 5-HT receptors).
-
Receptor Membranes: Thaw frozen aliquots of receptor membrane preparations on ice immediately before use. Dilute in ice-cold assay buffer to a final concentration of 5-20 µg protein per well.
-
-
Assay Plate Setup (96-well format):
-
Add 25 µL of assay buffer to "Total Binding" wells.
-
Add 25 µL of the NSB control (10 µM final concentration) to "Non-Specific Binding" wells.
-
Add 25 µL of serially diluted test compound (from 100 µM to 10 pM final concentration) to the remaining wells.
-
Add 25 µL of the diluted radioligand to all wells (final concentration ~Kd).
-
Initiate the binding reaction by adding 50 µL of the diluted receptor membrane preparation to all wells. The final volume is 100 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Harvesting:
-
Pre-soak the glass fiber filter mat (e.g., GF/B) in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Rapidly terminate the reaction by aspirating the contents of each well onto the filter mat using a cell harvester.
-
Wash the filters 3-4 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mat.
-
Add liquid scintillation cocktail to each filter spot.
-
Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis & Presentation
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Specific Binding = (Total Binding DPM) - (Non-Specific Binding DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to obtain the IC₅₀ value.
-
Convert the IC₅₀ to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 1: Representative Radioligand Binding Data
| Target Receptor | Radioligand ([L]) | Kd (nM) | Test Compound IC₅₀ (nM) | Test Compound Ki (nM) |
| 5-HT1A | [³H]-8-OH-DPAT (1 nM) | 0.8 | 150 | 75 |
| S1P1 | [³H]-S1P (0.5 nM) | 0.4 | 45 | 20 |
| D2 | [³H]-Spiperone (0.2 nM) | 0.15 | >10,000 | >5,000 |
Note: Data are hypothetical and for illustrative purposes.
Protocol II: CRAC Channel Modulation via Calcium Flux Assay
This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration ([Ca²⁺]i) following store depletion, providing a functional readout of CRAC channel activity[5][14]. It assesses whether the test compound inhibits or enhances store-operated calcium entry (SOCE).
Causality Behind Choices:
-
Cell Line: Jurkat T-cells are used as they endogenously express the key components of the CRAC channel, STIM1 and Orai1, and exhibit robust SOCE[].
-
Store Depletion: Thapsigargin, an irreversible inhibitor of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), is used to passively deplete intracellular calcium stores, which in turn activates the CRAC channels[5].
-
Detection: A no-wash fluorescent dye like Fluo-4 AM is used. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the calcium-sensitive form inside the cell.
Signaling Pathway Overview
Caption: CRAC channel activation pathway via store depletion.
Step-by-Step Methodology
-
Cell Preparation:
-
Culture Jurkat T-cells to a density of 1-2 x 10⁶ cells/mL.
-
Harvest cells by centrifugation and resuspend in HBSS (Hank's Balanced Salt Solution) with 20 mM HEPES, pH 7.4.
-
Add Fluo-4 AM dye to a final concentration of 2 µM and incubate at 37°C for 45-60 minutes in the dark.
-
Wash the cells twice with HBSS/HEPES to remove extracellular dye. Resuspend in the same buffer at a density of 1 x 10⁶ cells/mL.
-
-
Assay Plate Setup:
-
Dispense 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate.
-
Add 25 µL of serially diluted 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid or a known CRAC channel inhibitor (e.g., Synta66) as a positive control. Incubate for 15 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with automated liquid handling.
-
Set the excitation wavelength to ~490 nm and the emission wavelength to ~520 nm.
-
Establish a stable baseline fluorescence reading for 1-2 minutes.
-
Inject 25 µL of Thapsigargin (final concentration 1 µM) in a calcium-free buffer to initiate store depletion. Record the transient increase in fluorescence due to Ca²⁺ release from the ER.
-
After the signal returns to baseline, inject 25 µL of CaCl₂ (final concentration 2 mM) to initiate extracellular calcium entry through the now-open CRAC channels.
-
Continue recording the fluorescence for an additional 5-10 minutes.
-
Data Analysis & Presentation
The key measurement is the rate or peak of the second fluorescence increase after the addition of extracellular CaCl₂, which represents SOCE.
-
Calculate the IC₅₀ value by plotting the percentage inhibition of the SOCE response (peak fluorescence or area under the curve) against the log concentration of the test compound.
-
Fit the data using a non-linear regression model.
Table 2: Representative Calcium Flux Data for CRAC Channel Inhibition
| Compound | Concentration (µM) | Peak SOCE Response (% of Control) |
| Vehicle (DMSO) | - | 100% |
| Synta66 (Positive Control) | 1 | 15% |
| Test Compound | 0.1 | 92% |
| Test Compound | 1 | 65% |
| Test Compound | 10 | 28% |
| Test Compound | 100 | 12% |
Note: Data are hypothetical. The calculated IC₅₀ from such data would indicate the compound's potency as a CRAC channel inhibitor.
Trustworthiness and Self-Validation
To ensure the integrity of the results, every protocol must include rigorous controls:
-
Positive Control: A known agonist or antagonist for the target receptor to confirm that the assay system is responsive.
-
Negative Control: A vehicle control (e.g., DMSO) to establish the baseline response and ensure the solvent does not interfere with the assay.
-
Counter-Screening: For any confirmed 'hit', the compound should be tested against related receptor subtypes to determine its selectivity profile[15]. For example, a compound active at 5-HT1A should be tested against other 5-HT receptor subtypes.
-
Orthogonal Validation: A 'hit' identified in a binding assay should be confirmed using a different technology, such as label-free Surface Plasmon Resonance (SPR), which measures binding events in real-time without relying on competitive displacement[16].
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, or any novel compound with a similar scaffold. By employing systematic screening with gold-standard techniques like radioligand binding and functional calcium flux assays, researchers can efficiently identify and validate potential receptor interactions. A confirmed 'hit' from these protocols provides a strong foundation for more advanced studies, including detailed kinetic analysis (kon/koff rates), in vivo efficacy models, and SAR-driven lead optimization. The versatility of the indole propionic acid scaffold suggests that a thorough investigation of its receptor binding profile is a critical step in unlocking its therapeutic potential.
References
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Bu, J. et al. (2014). Indole-propionic acid derivatives as potent, S1P3-sparing and EAE efficacious sphingosine-1-phosphate 1 (S1P1) receptor agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Hulme, E.C. & Trevethick, M.A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. Available at: [Link]
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Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery Services. Available at: [Link]
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Cignarella, A. et al. (2009). Structure-based design of indole propionic acids as novel PPARalpha/gamma co-agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Boess, F.G. et al. (1995). Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. Journal of Medicinal Chemistry. Available at: [Link]
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Patsnap. (2024). What are CRAC inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
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GTP-Binding Proteins. (n.d.). Structure-activity Relationships of G Protein-Coupled Receptors. PubMed. Available at: [Link]
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Pattnaik, P. (2005). Surface plasmon resonance: applications in understanding receptor-ligand interaction. Applied Biochemistry and Biotechnology. Available at: [Link]
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Wang, Y. et al. (2014). Store-operated CRAC channel inhibitors: opportunities and challenges. Future Medicinal Chemistry. Available at: [Link]
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Prakriya, M. et al. (2017). Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels. Cell Calcium. Available at: [Link]
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van der Horst, E. et al. (2009). Substructure Mining of GPCR Ligands Reveals Activity-Class Specific Functional Groups in an Unbiased Manner. Journal of Chemical Information and Modeling. Available at: [Link]
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Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices. Available at: [Link]
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Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]
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MDPI. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. Available at: [Link]
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Brown, S. et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]
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Karczmarzyk, Z. et al. (2020). G protein-coupled receptor binding and pharmacological evaluation of indole-derived thiourea compounds. Archiv der Pharmazie. Available at: [Link]
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Kohara, A. et al. (2005). Radioligand binding properties and pharmacological characterization of 6-amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide (YM-298198), a high-affinity, selective, and noncompetitive antagonist of metabotropic glutamate receptor type 1. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Vaeth, M. & Feske, S. (2018). Selective ORAI1 inhibition ameliorates autoimmune CNS inflammation by suppressing effector but not regulatory T cell function. The Journal of Immunology. Available at: [Link]
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Pike, V.W. (2009). Tactics for preclinical validation of receptor-binding radiotracers. Journal of Nuclear Medicine. Available at: [Link]
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Patsnap. (2024). What are ORAI1 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
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nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. Available at: [Link]
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Kuroki, K. & Maenaka, K. (2011). Analysis of receptor-ligand interactions by surface plasmon resonance. Methods in Molecular Biology. Available at: [Link]
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Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. Available at: [Link]
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The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Available at: [Link]
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BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. Available at: [Link]
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Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Mtoz Biolabs. Available at: [Link]
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MilliporeSigma. (n.d.). Receptor Binding Assays. MilliporeSigma. Available at: [Link]
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MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]
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Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Creative Biolabs. Available at: [Link]
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Findlay, J.W.A. & Dillard, R.F. (2007). Some important considerations for validation of ligand-binding assays. The AAPS Journal. Available at: [Link]
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Application Notes & Protocols: Characterizing 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid as a Modulator of the Prostaglandin D2 Signaling Pathway
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction
The indole-propanoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide focuses on a specific derivative, 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid , hereafter referred to as BIPA (Benzyloxy-Indole Propanoic Acid), a novel chemical entity. Given its structural features, BIPA is a compelling candidate for modulating the Prostaglandin D2 (PGD2) signaling pathway.
The PGD2 cascade is a critical axis in human health and disease. As the most abundant prostanoid produced by activated mast cells, PGD2 is a central mediator of allergic inflammation, implicated in conditions like asthma and allergic rhinitis.[1] It exerts its effects primarily through two receptors: the D-prostanoid receptor 1 (DP1) and the Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2).[2] The CRTH2 receptor, expressed on key allergic effector cells like eosinophils, basophils, and T-helper 2 (Th2) lymphocytes, is particularly important for orchestrating the inflammatory response.[3]
Furthermore, the PGD2 pathway is regulated by key enzymes, including hematopoietic prostaglandin D synthase (H-PGDS), which synthesizes PGD2, and aldo-keto reductase 1C3 (AKR1C3), which metabolizes PGD2 into other signaling molecules.[4][5][6] These enzymes represent strategic nodes for therapeutic intervention.
This document provides a structured, multi-tiered experimental workflow to comprehensively characterize the biological activity of BIPA. We will proceed from initial enzymatic screening to more complex cell-based functional assays, explaining the scientific rationale behind each protocol. This systematic approach is designed to identify the compound's primary molecular target, assess its potency and selectivity, and validate its mechanism of action in a cellular context.
Figure 1: The Prostaglandin D2 (PGD2) Signaling Pathway. This diagram illustrates the key enzymatic steps and receptor interactions that are potential targets for the investigational compound BIPA.
Part 1: Primary Target Identification & Enzymatic Assays
Scientific Rationale: The foundational step in characterizing a novel compound is to identify its direct molecular target(s). For BIPA, the most probable targets within the PGD2 pathway are the enzymes that control PGD2 levels: H-PGDS (synthesis) and AKR1C3 (metabolism). By using purified, recombinant enzymes, we can obtain a clean, unambiguous measure of direct inhibition and determine the compound's potency (IC50).
Target 1: Hematopoietic Prostaglandin D Synthase (H-PGDS)
H-PGDS catalyzes the isomerization of PGH2 to PGD2 and is a key therapeutic target for inflammatory diseases.[4] Due to the instability of the PGH2 substrate, a direct enzymatic assay for high-throughput screening is challenging.[4] A robust alternative is an enzyme immunoassay (EIA) that quantifies the PGD2 product.
Protocol 1.1: H-PGDS Inhibition Assay (EIA-Based)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of BIPA against human H-PGDS.
-
Principle: Recombinant H-PGDS is incubated with its substrate, PGH2, in the presence of varying concentrations of BIPA. The reaction is stopped, and the amount of PGD2 produced is quantified using a competitive Enzyme Immunoassay (EIA).
-
Materials:
-
Recombinant human H-PGDS
-
Prostaglandin H2 (PGH2)
-
PGD2 Express EIA Kit (e.g., from Cayman Chemical)[7]
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM GSH
-
BIPA stock solution (e.g., 10 mM in DMSO)
-
96-well microplates
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of BIPA in DMSO, then dilute into Assay Buffer to the desired final concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration is consistent across all wells (e.g., ≤1%).
-
Enzyme Reaction:
-
To each well of a 96-well plate, add 20 µL of the diluted BIPA or vehicle control (DMSO in Assay Buffer).
-
Add 20 µL of recombinant H-PGDS (e.g., 5 ng/well) to all wells except the "No Enzyme" control.
-
Pre-incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of PGH2 substrate (e.g., 20 µM final concentration).
-
Incubate for 60 seconds at room temperature. The short incubation time is critical due to the instability of PGH2.
-
Stop the reaction by adding 20 µL of a stop solution containing 1.2 M FeCl2.
-
-
PGD2 Quantification (EIA):
-
Follow the manufacturer's protocol for the PGD2 Express EIA Kit.
-
Briefly, transfer an aliquot of the stopped reaction mixture to the EIA plate pre-coated with antibodies.
-
Add PGD2-acetylcholinesterase (AChE) tracer and incubate.
-
Wash the plate and add Ellman's Reagent for colorimetric development.
-
Read the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each BIPA concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of BIPA concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Target 2: Aldo-Keto Reductase 1C3 (AKR1C3)
AKR1C3 is a multifunctional enzyme involved in both steroid hormone and prostaglandin metabolism.[5][8] Its activity can be conveniently measured by monitoring the consumption of the cofactor NADPH, which results in a decrease in fluorescence.
Protocol 1.2: AKR1C3 Fluorescence-Based Inhibition Assay
-
Objective: To determine the IC50 of BIPA against human AKR1C3.
-
Principle: The assay measures the AKR1C3-catalyzed reduction of a substrate, which is coupled to the oxidation of NADPH to NADP+. The decrease in NADPH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) is monitored over time.
-
Materials:
-
Recombinant human AKR1C3
-
NADPH
-
Substrate: S-tetralol or phenanthrenequinone
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
BIPA stock solution (10 mM in DMSO)
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Compound Plating: Dispense serial dilutions of BIPA in DMSO into the microplate.
-
Reagent Addition:
-
Add Assay Buffer to all wells.
-
Add recombinant AKR1C3 enzyme to all wells except the "No Enzyme" control.
-
Add NADPH solution (e.g., 200 µM final concentration).
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation and Monitoring:
-
Place the plate in a fluorescence reader set to 340 nm excitation and 460 nm emission.
-
Initiate the reaction by injecting the substrate (e.g., S-tetralol, 400 µM final concentration).
-
Immediately begin kinetic monitoring of the fluorescence decrease every 30 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence decay curve.
-
Calculate the percent inhibition for each BIPA concentration relative to the vehicle control.
-
Plot percent inhibition vs. log[BIPA] and fit to a dose-response curve to calculate the IC50.
-
-
Critical Consideration: AKR1C Isoform Selectivity
Rationale: The AKR1C family has several closely related isoforms (AKR1C1, AKR1C2, AKR1C4) with distinct physiological roles.[9] For an AKR1C3 inhibitor to be a viable therapeutic candidate, it must exhibit high selectivity to minimize off-target effects, such as disrupting the catabolism of steroid hormones.[8]
Protocol 1.3: AKR1C Isoform Selectivity Panel
-
Objective: To determine the IC50 of BIPA against AKR1C1, AKR1C2, and AKR1C4.
-
Procedure: Repeat Protocol 1.2, substituting the recombinant AKR1C3 enzyme with purified recombinant AKR1C1, AKR1C2, and AKR1C4, respectively. Note that optimal substrate concentrations may vary between isoforms.
-
Data Presentation: Summarize the IC50 values in a table to allow for direct comparison and calculation of selectivity ratios.
Table 1: Hypothetical Enzymatic Inhibition Profile for BIPA
| Target Enzyme | IC50 (nM) | Selectivity Ratio (vs. AKR1C3) |
|---|---|---|
| H-PGDS | >10,000 | N/A |
| AKR1C3 | 75 | 1x |
| AKR1C1 | 3,500 | 47x |
| AKR1C2 | 8,200 | 109x |
| AKR1C4 | >10,000 | >133x |
This hypothetical data suggests BIPA is a potent and selective AKR1C3 inhibitor, with minimal activity against H-PGDS and other AKR1C isoforms.
Part 2: Cellular & Functional Assays
Scientific Rationale: After identifying a primary target using purified enzymes, it is crucial to confirm this activity in a more physiologically relevant cellular environment. Cellular assays assess the compound's ability to cross cell membranes, engage its target in the presence of other cellular components, and elicit a functional biological response. Based on our hypothetical enzymatic data suggesting BIPA is an AKR1C3 inhibitor, our cellular assays will focus on validating this mechanism and its downstream consequences.
Figure 2: Experimental workflow for the characterization of BIPA, moving from broad enzymatic screening to specific functional cellular assays.
Target 3: CRTH2-Mediated Eosinophil Chemotaxis
Rationale: PGD2 is a potent chemoattractant for eosinophils, a key process in allergic asthma mediated by the CRTH2 receptor.[1][10] An inhibitor of PGD2 production (via H-PGDS) or a direct CRTH2 antagonist would block this migration. Even as an AKR1C3 inhibitor, assessing BIPA's effect here is valuable. It confirms that modulating PGD2 metabolism can impact this key downstream inflammatory event and serves as a crucial control to rule out direct CRTH2 antagonism.
Protocol 2.1: PGD2-Induced Eosinophil Chemotaxis Assay
-
Objective: To determine if BIPA can inhibit the migration of human eosinophils towards a PGD2 gradient.
-
Principle: Eosinophils are placed in the upper chamber of a transwell plate (e.g., Boyden chamber), separated by a microporous membrane from a lower chamber containing PGD2. The ability of BIPA to block cell migration to the lower chamber is quantified.
-
Materials:
-
Human eosinophils (isolated from peripheral blood of healthy or allergic donors)
-
PGD2
-
CRTH2 antagonist as a positive control (e.g., TM30089)[10]
-
Assay Medium: RPMI 1640 + 0.1% BSA
-
Transwell plates (5 µm pore size)
-
Calcein-AM or other cell viability dye for quantification
-
-
Procedure:
-
Cell Preparation: Isolate eosinophils and resuspend in Assay Medium at 1 x 10⁶ cells/mL.
-
Compound Pre-incubation: Incubate the eosinophil suspension with various concentrations of BIPA or controls for 30 minutes at 37°C.
-
Assay Setup:
-
Add Assay Medium containing PGD2 (e.g., 10 nM) to the lower wells of the transwell plate.
-
Add the pre-incubated eosinophil suspension to the upper inserts.
-
-
Incubation: Incubate the plate for 90 minutes at 37°C in a 5% CO₂ incubator to allow for cell migration.
-
Quantification:
-
Remove the upper inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and using a fluorescent dye like Calcein-AM, followed by reading on a fluorescence plate reader.
-
-
Data Analysis: Calculate the percent inhibition of chemotaxis for each BIPA concentration compared to the PGD2-only control. Determine the IC50 from a dose-response curve.
-
Target 4: Cellular PGD2 Production in Mast Cells
Rationale: To confirm that BIPA's enzymatic activity translates into a cellular effect, we must use a cell line that endogenously produces PGD2. The LAD2 human mast cell line is an excellent model for this purpose.[4] If BIPA inhibits H-PGDS (which our hypothetical data suggests it does not, but is a necessary confirmatory assay), it should reduce PGD2 secretion from these cells upon stimulation.
Protocol 2.2: LAD2 Mast Cell PGD2 Release Assay
-
Objective: To measure the effect of BIPA on PGD2 production in a human mast cell line.
-
Principle: LAD2 cells are stimulated to degranulate and produce PGD2. The amount of PGD2 released into the supernatant is measured by ELISA or EIA in the presence and absence of BIPA.
-
Materials:
-
LAD2 human mast cell line
-
Cell Culture Medium (e.g., StemPro-34 with supplements)
-
Stimulant: Compound 48/80 or Calcium Ionophore A23187
-
BIPA stock solution
-
PGD2 ELISA or EIA kit
-
-
Procedure:
-
Cell Culture: Culture LAD2 cells according to established protocols.
-
Assay Plating: Seed cells in a 96-well plate and allow them to rest.
-
Compound Treatment: Pre-treat the cells with various concentrations of BIPA or vehicle control for 30-60 minutes.
-
Stimulation: Add the stimulant (e.g., A23187 at 1 µM) to induce PGD2 production. Incubate for 30 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
PGD2 Quantification: Measure the PGD2 concentration in the supernatant using a commercial ELISA or EIA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of PGD2 release and determine the IC50 value for BIPA.
-
Table 2: Hypothetical Cellular & Functional Assay Profile for BIPA
| Assay | Endpoint | IC50 (nM) | Interpretation |
|---|---|---|---|
| Eosinophil Chemotaxis | Inhibition of PGD2-induced migration | >10,000 | BIPA is not a direct CRTH2 antagonist. |
| LAD2 PGD2 Release | Inhibition of PGD2 production | >10,000 | Confirms BIPA does not inhibit H-PGDS in a cellular context. |
| PC-3 Prostate Cancer Cell Proliferation | Inhibition of cell growth | 250 | Demonstrates functional cellular activity consistent with AKR1C3 inhibition. |
Conclusion and Future Directions
This guide outlines a systematic, hypothesis-driven approach to characterize the novel compound 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid (BIPA). The workflow progresses logically from high-purity enzymatic assays to complex, functional cellular models. This tiered approach ensures that resources are used efficiently while building a comprehensive understanding of the compound's mechanism of action, potency, and selectivity.
Based on the hypothetical data generated through these protocols, BIPA emerges as a potent and highly selective inhibitor of AKR1C3 with demonstrated anti-proliferative activity in a cancer cell line. The lack of activity against H-PGDS and the CRTH2 receptor refines its mechanistic profile.
The logical next steps for a compound with this profile would be:
-
Pharmacokinetic Profiling: In vitro and in vivo studies to determine ADME (Absorption, Distribution, Metabolism, Excretion) properties.
-
In Vivo Efficacy Studies: Based on the strong AKR1C3 inhibition, testing BIPA in animal models of castration-resistant prostate cancer would be a high priority.[5]
-
Safety and Toxicology: Comprehensive studies to identify any potential liabilities before consideration for clinical development.
By following this structured characterization cascade, researchers can confidently advance novel chemical entities like BIPA from initial discovery to preclinical validation.
References
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Mei, L., et al. (2016). Development of a scintillation proximity binding assay for high-throughput screening of hematopoietic prostaglandin D2 synthase. Analytical Biochemistry. Available at: [Link]
-
Malik, R., et al. (2019). Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Završnik, T., et al. (2012). Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. Journal of Medicinal Chemistry. Available at: [Link]
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Byrns, M. C., & Penning, T. M. (2009). Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights. The Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]
-
Wetzel, M., et al. (2019). Analogues of Natural Chalcones as Efficient Inhibitors of AKR1C3. Molecules. Available at: [Link]
-
Cayman Chemical. (Product Information). Prostaglandin D Synthase Inhibitor Screening Assay Kit. Available at: [Link]
-
Ulven, T., et al. (2007). Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation. The American Journal of Respiratory and Critical Care Medicine. Available at: [Link]
-
ResearchGate. (Topic Page). AKR1C3 inhibitors. Available at: [Link]
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Golebski, K., et al. (2021). Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial. Thorax. Available at: [Link]
-
Barnig, C., et al. (2016). Depletion of major pathogenic cells in asthma by targeting CRTh2. JCI Insight. Available at: [Link]
-
Patsnap Synapse. (2024). What are PTGDS inhibitors and how do they work?. Available at: [Link]
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Ulven, T., et al. (2007). Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation. The American Journal of Respiratory and Critical Care Medicine. Available at: [Link]
-
Singh, D., et al. (2017). CRTH2 antagonists in asthma: current perspectives. Clinical Pharmacology: Advances and Applications. Available at: [Link]
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Application Notes and Protocols for 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid in Preclinical Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid. This document outlines detailed protocols for in vitro and in vivo studies to explore its potential therapeutic activities, drawing upon established methodologies for related indole-propanoic acid derivatives and compounds with similar predicted biological functions.
Introduction and Background
3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid is a synthetic indole derivative. The indole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] Notably, Indole-3-propionic acid (IPA), a related metabolite produced by the gut microbiota, has demonstrated potent antioxidant and anti-inflammatory properties.[1] The structural modifications in 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, particularly the benzyloxy group, suggest potential for novel biological activities that warrant thorough investigation.
Based on the activities of structurally similar compounds, 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid may exhibit activities such as antagonism of the S1P1 receptor or inhibition of cytosolic phospholipase A2α (cPLA2α). This guide provides a starting point for exploring these and other potential therapeutic applications through robust and reproducible experimental protocols.
Compound Handling and Preparation
Solubility and Stock Solution Preparation
The solubility of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid should be empirically determined. However, based on the general characteristics of indole-propanoic acids, the following provides a recommended starting approach.[3]
For In Vitro Experiments:
-
Primary Solvent: Dimethyl sulfoxide (DMSO) is recommended for preparing a high-concentration stock solution (e.g., 10-50 mM). Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Aqueous Solutions: For assays where DMSO might interfere, solubility in aqueous buffers (e.g., phosphate-buffered saline, PBS) at physiological pH should be tested. The carboxylic acid moiety suggests that solubility may be enhanced in slightly alkaline conditions.
Table 1: Recommended Solvents for Stock Solution Preparation
| Application | Primary Solvent | Secondary Diluent | Notes |
| In Vitro Assays | DMSO | Cell Culture Medium or Assay Buffer | Prepare a high-concentration stock in DMSO and dilute to the final working concentration. |
| In Vivo Studies | DMSO | Saline, PBS, or a vehicle solution | Prepare a concentrated stock in DMSO and dilute with a suitable vehicle for administration.[4] |
Storage and Stability
-
Solid Compound: Store at -20°C, protected from light and moisture.
-
Stock Solutions: Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
In Vitro Experimental Protocols
The following protocols are designed as a foundational framework. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.
Assessment of Cytotoxicity and Anti-proliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability and proliferation.[5][6][7][8]
Protocol 1: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid in the appropriate cell culture medium. A suggested starting concentration range is 0.1 µM to 100 µM. Replace the existing medium with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Diagram 1: MTT Assay Workflow
Caption: Workflow for in vitro anti-inflammatory screening.
In Vivo Experimental Design
For in vivo studies, it is crucial to adhere to ethical guidelines for animal research and to obtain approval from the Institutional Animal Care and Use Committee (IACUC). Rodent models, such as mice and rats, are commonly used in preclinical cancer and inflammation research. [9][10][11][12]
Vehicle Selection and Administration
The choice of vehicle for in vivo administration depends on the compound's solubility and the route of administration. [4]A common approach for indole derivatives is to dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a sterile, isotonic solution.
Table 2: Example In Vivo Vehicle Formulations
| Vehicle Composition | Notes |
| 5-10% DMSO, 40% Polyethylene glycol 300, 50-55% Saline | A common formulation for poorly water-soluble compounds. |
| 10% DMSO, 90% Corn oil | Suitable for oral gavage administration. |
| Carboxymethylcellulose (CMC) suspension | A suspension can be prepared if the compound is not fully soluble. Sonication may be required to achieve a uniform suspension. |
Dosage and Administration Route
Based on studies with other indole derivatives, a starting dose range for efficacy studies in mice could be 10-30 mg/kg, administered once daily. [13]The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the experimental model and the compound's pharmacokinetic properties.
Example In Vivo Study: Xenograft Mouse Model of Cancer
This model is used to evaluate the anti-tumor efficacy of a compound. [12] Protocol 4: Anti-Tumor Efficacy in a Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549 lung cancer cells, MCF-7 breast cancer cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid or the vehicle control daily via the chosen route.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Diagram 3: In Vivo Xenograft Study Workflow
Caption: Workflow for an in vivo anti-tumor efficacy study.
Data Interpretation and Self-Validation
-
In Vitro Assays: Always include positive and negative controls. For example, in the MTT assay, a known cytotoxic drug should be used as a positive control. In the anti-inflammatory assay, a known inhibitor of NO production (e.g., L-NAME) should be included.
-
In Vivo Studies: The vehicle control group is essential to ensure that the observed effects are due to the compound and not the vehicle. Monitoring for signs of toxicity (e.g., weight loss, changes in behavior) is critical.
-
Dose-Response Relationship: Establishing a clear dose-response relationship in both in vitro and in vivo experiments strengthens the evidence for the compound's activity.
Conclusion
These application notes provide a detailed and scientifically grounded framework for the initial investigation of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid. The proposed protocols are based on established methods for similar compounds and are designed to be robust and reproducible. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and to further elucidate the therapeutic potential of this novel indole derivative.
References
-
Razak, S., Afsar, T., Bibi, N., Abulmeaty, M., Qamar, W., Almajwal, A., Inam, A., Al Disi, D., Shabbir, M., & Bhat, M. A. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. Scientific Reports, 11(1), 6245. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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National Center for Biotechnology Information. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development. [Link]
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MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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MDPI. (n.d.). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. [Link]
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Bio-protocol. (n.d.). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. [Link]
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National Center for Biotechnology Information. (2024). Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells. [Link]
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ResearchGate. (2015). Test anti-inflammatory compound after LPS stimulation?. [Link]
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Cell Biolabs, Inc. (n.d.). Endothelial Tube Formation Assay (In Vitro Angiogenesis). [Link]
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Solubility of Things. (n.d.). Indole-3-propionic acid. [Link]
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University of Arizona. (2016). ANIMAL MODELS IN CANCER RESEARCH. [Link]
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ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. [Link]
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National Center for Biotechnology Information. (n.d.). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. [Link]
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ResearchGate. (2024). (PDF) Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells. [Link]
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National Center for Biotechnology Information. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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"handling and storage of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid"
An Application Guide for the Laboratory Handling and Storage of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid
Abstract
This document provides a comprehensive guide for the safe and effective handling and storage of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid (CAS No. Not Available). Given the specialized nature of this compound, detailed stability and handling data are not widely published. Therefore, this guide synthesizes best practices derived from an analysis of its core chemical motifs: the indole-propanoic acid scaffold and the benzyloxy protecting group. By referencing authoritative data on structurally analogous compounds, this guide establishes robust protocols for researchers, scientists, and drug development professionals to ensure compound integrity, experimental reproducibility, and laboratory safety.
Section 1: Chemical Profile and Stability
3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid is a complex organic molecule featuring three key functional regions: an indole ring, a propanoic acid side chain, and a benzyloxy (benzyl ether) group. Understanding the inherent reactivity of these components is critical for predicting stability and designing appropriate handling procedures.
1.1. Physicochemical Properties (Inferred)
Direct experimental data for the target compound is limited. The properties below are estimated based on its structural analogues, primarily Indole-3-propionic acid and 3-(benzyloxy)propanoic acid.
| Property | Inferred Value / Characteristic | Rationale and Key Considerations |
| Physical Form | Expected to be a crystalline solid at room temperature. | Based on analogues like Indole-3-propionic acid and 3-(benzyloxy)propanoic acid which are solids[1][2]. |
| Molecular Weight | 311.35 g/mol | Calculated from the molecular formula C₁₈H₁₇NO₃. |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF). | Indole-3-propionic acid shows good solubility in these solvents[1][3]. The benzyloxy group may slightly increase lipophilicity. |
| UV/Vis Absorbance | Expected λmax values around 220-225 nm and 280-285 nm. | Characteristic of the indole chromophore[1]. |
| Stability | Stable under recommended storage conditions; sensitive to light, strong oxidizing agents, and potentially moisture. | The indole ring is prone to oxidation and is light-sensitive[4][5][6]. The benzyl ether linkage can be susceptible to acidic hydrolysis under harsh conditions. |
1.2. Potential Degradation Pathways
To maintain the integrity of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, it is crucial to mitigate potential chemical degradation. The primary vulnerabilities stem from the indole nucleus and the benzyloxy group.
-
Oxidation of the Indole Ring: The electron-rich indole ring is susceptible to oxidation, which can occur via atmospheric oxygen or reaction with oxidizing agents. This can lead to the formation of oxindole, isatin, and other degradation products, altering the compound's structure and activity[7][8][9]. Handling under an inert atmosphere and avoiding strong oxidizers is paramount[4][6].
-
Photodegradation: Indole derivatives are often light-sensitive[4][5][6]. Exposure to UV or even ambient light can provide the energy to initiate degradation reactions. All handling and storage should be performed in light-protecting containers (e.g., amber vials).
-
Hydrolysis of the Benzyl Ether: While generally stable, the benzyloxy ether linkage can be cleaved under strongly acidic or basic conditions, particularly with heating[10]. This would result in the formation of a phenolic group on the indole ring. While unlikely under standard experimental conditions, awareness of this potential instability is important when designing assays at extreme pH.
Section 2: Safety and Hazard Management
As the toxicological properties of this specific compound have not been fully investigated, it must be handled with care, assuming it is hazardous. The following precautions are based on safety data for similar chemical classes[6][11][12].
2.1. Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in solid or solution form:
-
Eye Protection: Wear chemical safety goggles or a face shield[4][13].
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) tested according to standards like EN 374[14]. Change gloves immediately if contamination occurs.
-
Body Protection: A lab coat must be worn at all times. For handling larger quantities, additional protective clothing may be appropriate[4].
-
Respiratory Protection: For weighing or transferring the solid compound where dust may be generated, use a certified respirator or work within a chemical fume hood to avoid inhalation[5][12][14].
2.2. Emergency Procedures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention[4][5].
-
Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with plenty of soap and water for at least 15 minutes[4]. Seek medical advice if irritation occurs[5].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][5].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water. Seek immediate medical attention[4].
2.3. Spill and Waste Management
-
Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a suitable, sealed container for disposal[4][5]. For solutions, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container. Ventilate the area and wash the spill site after material pickup is complete[14].
-
Waste Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains[5][14].
Section 3: Storage Protocols
Proper storage is the most critical factor in preserving the long-term viability of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid. The following protocols are designed to protect against degradation.
3.1. General Storage Recommendations
| Form | Condition | Temperature | Atmosphere | Container | Duration |
| Solid | Dry, Protected from Light | -20°C | Inert Gas (Argon/N₂) Recommended | Tightly sealed, amber glass vial | Long-Term (≥4 years)[1] |
| Solid | Dry, Protected from Light | 2-8°C | Standard Air | Tightly sealed, amber glass vial | Short-Term (< 1 month)[4] |
| Solution | Anhydrous Solvent (e.g., DMSO) | -80°C | Standard Air (in sealed aliquot) | Tightly sealed, amber cryovials | Long-Term (≥1 year)[15] |
| Solution | Anhydrous Solvent (e.g., DMSO) | -20°C | Standard Air (in sealed aliquot) | Tightly sealed, amber cryovials | Short-Term (≤1 month)[15] |
3.2. Storage Decision Workflow
The following diagram outlines the decision-making process for selecting the appropriate storage conditions.
Section 4: Experimental Handling Protocols
Adherence to meticulous technique during handling and preparation is essential for obtaining reliable and reproducible experimental results.
Protocol 4.1: Receiving and Initial Inspection
-
Upon receipt, verify that the container seal is intact.
-
Bring the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. This is critical as moisture can promote degradation[11][16].
-
If long-term storage as a solid is intended, consider backfilling the vial with an inert gas (argon or nitrogen) before re-sealing.
-
Log the compound into the laboratory inventory system and store immediately under the appropriate conditions as determined in Section 3.
Protocol 4.2: Preparation of Stock Solutions Causality: Preparing a concentrated stock solution allows for accurate and repeatable dilutions for experiments and minimizes the need to repeatedly weigh the solid, reducing exposure and contamination risk. Using an anhydrous solvent prevents hydrolysis and improves long-term stability[3].
-
Pre-calculation: Determine the required mass of the compound to achieve the desired stock concentration (e.g., 10 mM).
-
Weighing: In a chemical fume hood, weigh the solid using an analytical balance. Tare the balance with an appropriate amber vial on it. Carefully add the solid to the vial.
-
Solvent Addition: Add the calculated volume of anhydrous solvent (e.g., DMSO) to the vial. Use a calibrated pipette for accuracy.
-
Dissolution: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Inert Gas Purge (Optional but Recommended): For maximum stability, gently bubble argon or nitrogen gas through the stock solution for 30-60 seconds to displace dissolved oxygen. This is particularly important for indole-containing compounds susceptible to oxidation[1].
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.
Protocol 4.3: Aliquoting and Freeze-Thaw Management Causality: Repeated freeze-thaw cycles can degrade sensitive compounds and introduce moisture into stock solutions[15]. Aliquoting into single-use volumes prevents this degradation and protects the master stock.
-
Immediately after preparation, divide the master stock solution into smaller, single-use aliquots in amber, screw-cap cryovials.
-
The volume of each aliquot should correspond to the amount needed for a single experiment or a single day's work.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
When an aliquot is needed, remove it from the freezer and allow it to thaw completely at room temperature. Vortex gently to ensure homogeneity before use.
-
Crucially, do not refreeze a thawed aliquot. Any unused portion of a thawed aliquot should be properly discarded.
4.4. Stock Solution Preparation Workflow Diagram
Section 5: References
-
Metascience. Safety Data Sheet 3-Indolepropionic acid. [Link]
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Carl ROTH. Safety Data Sheet: Indole-3-propionic acid. [Link]
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El-Kassem, et al. Proposed degradation pathways of the drug under different hydrolytic conditions. (2018). [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: benzyl benzoate. [Link]
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Valudor Products. Safety Data Sheet: benzyl alcohol. [Link]
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Penta chemicals. Benzyl alcohol. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Safety, Handling, and Packaging of Benzyl Chloride: A Guide for Industrial Users. [Link]
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Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. [Link]
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Greenbook.net. Safety Data Sheet. [Link]
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PubChem. 3-(Benzyloxy)propanoic acid. [Link]
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Amerigo Scientific. 3-[6-(Benzyloxy)-1H-indol-1-yl]propanoic acid. [Link]
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Madsen, E. L., et al. (1997). Degradation of substituted indoles by an indole-degrading methanogenic consortium. [Link]
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ResearchGate. Degradation pathway of indole by electroFenton. [Link]
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Fisher Scientific. SAFETY DATA SHEET - Propionic acid. [Link]
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PubChem. 1H-Indole-3-propanoic acid. [Link]
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Application Notes & Protocols: The Use of Indole-Propanoic Acid Derivatives as Chemical Probes for the CRTH2 Receptor
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the validation and application of indole-propanoic acid derivatives as chemical probes. While the specific molecule 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid is not currently established as a validated probe in publicly accessible literature, its core scaffold is representative of compounds targeting the Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2). CRTH2 is a G-protein coupled receptor (GPCR) critically involved in the pathophysiology of allergic inflammation, particularly in type 2 inflammatory diseases like asthma.[1][2] This guide will use a representative, high-quality indole-propanoic acid antagonist, hereafter designated IPA-P1 (Indole-Propanoic Acid Probe-1) , as a model to detail the necessary validation workflow and experimental protocols required to rigorously characterize and utilize such a molecule for biological discovery.
Part 1: Scientific Background & Probe Characterization
The CRTH2 Signaling Pathway: A Target in Allergic Inflammation
The CRTH2 receptor, also known as GPR44 or the DP2 receptor, is a key player in the inflammatory cascade.[3] Its endogenous ligand, prostaglandin D2 (PGD2), is released predominantly by activated mast cells following allergen exposure.[1][4] The binding of PGD2 to CRTH2, which is primarily coupled to Gαi proteins, initiates a signaling cascade that includes inhibition of adenylyl cyclase and a subsequent increase in intracellular calcium ([Ca2+]i).[4] This signaling cascade promotes the chemotaxis, activation, and degranulation of key immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, driving the inflammatory response characteristic of asthma.[1][3] A selective chemical probe that antagonizes this receptor is therefore an invaluable tool for dissecting this pathway and exploring its therapeutic potential.
Caption: CRTH2 signaling pathway and the antagonistic action of IPA-P1.
Defining a High-Quality Chemical Probe
| Parameter | Criterion for a High-Quality Probe | Rationale |
| Potency | Target binding (Kd or Ki) < 100 nM; Cellular functional activity (EC50 or IC50) < 1 µM.[5] | High potency allows for the use of low concentrations, minimizing the risk of off-target effects that are more prevalent at higher doses. |
| Selectivity | >30-fold selectivity against other members of the same protein family (e.g., other prostanoid receptors like DP1).[5] | Ensures that the observed biological effect is due to the modulation of the intended target (CRTH2) and not a related protein. |
| Target Engagement | Direct evidence of the probe binding to CRTH2 in a cellular context at a concentration consistent with its functional effect.[6][7] | Confirms that the probe reaches and interacts with its target in the complex environment of a cell, linking target binding to the functional outcome. |
| Chemical Stability & Purity | High purity (>95%), known stability under assay conditions, and absence of reactive functional groups or assay-interfering properties.[7] | Prevents artifacts arising from compound degradation, impurities, or non-specific interactions like protein aggregation. |
Part 2: Probe Validation Workflow & Protocols
A rigorous, multi-step validation process is essential to establish IPA-P1 as a trustworthy chemical probe. The following workflow progresses from initial target binding to functional confirmation in a disease-relevant cellular model.
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"3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid in high-throughput screening"
An Application Guide for High-Throughput Screening of Aldose Reductase Inhibitors Using an Indole-Propanoic Acid Scaffold
Abstract
Aldose reductase (AR), the rate-limiting enzyme in the polyol pathway, has emerged as a significant therapeutic target for mitigating diabetic complications.[1][2] Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, subsequent osmotic stress, and depletion of NADPH, contributing to cellular damage.[3] Inhibition of AR presents a promising strategy to prevent or delay the onset of diabetic retinopathy, nephropathy, and neuropathy.[4][5][6] Indole-based compounds have shown potential as scaffolds for various enzyme inhibitors.[7][8] This guide details a robust, fluorescence-based high-throughput screening (HTS) protocol designed to identify potent inhibitors of human aldose reductase, using "3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid" as a representative chemical scaffold for a screening library. The methodology is optimized for a 384-well format, ensuring efficiency and scalability for large-scale drug discovery campaigns.
Introduction: The Rationale for Targeting Aldose Reductase
Chronic hyperglycemia in diabetes mellitus leads to a cascade of metabolic and signaling changes that drive the development of severe complications.[1] The polyol pathway, typically a minor route for glucose metabolism, becomes significantly upregulated.[3] Aldose reductase (AR; E.C. 1.1.1.21) catalyzes the first step of this pathway, converting glucose to sorbitol using NADPH as a cofactor.[1]
The pathological consequences of enhanced AR activity are twofold:
-
Sorbitol Accumulation: The intracellular buildup of sorbitol creates a hyperosmotic environment, leading to osmotic stress and cellular injury, particularly in tissues like the lens, retina, and peripheral nerves.[3]
-
NADPH Depletion: The increased consumption of NADPH by AR limits the availability of this critical reducing equivalent for other essential enzymes, most notably glutathione reductase. This compromises the cell's primary antioxidant defense system, rendering it vulnerable to oxidative stress.[3]
Furthermore, AR activity is linked to the activation of pro-inflammatory signaling cascades, including the protein kinase C (PKC) and nuclear factor-κB (NF-κB) pathways, which are implicated in vascular complications.[2][4][9] Therefore, identifying small molecule inhibitors of aldose reductase is a validated and actively pursued strategy in drug development.[10]
The Aldose Reductase Signaling Pathway
Under hyperglycemic conditions, increased glucose flux through the polyol pathway initiates a series of detrimental cellular events. The diagram below illustrates the central role of Aldose Reductase in this process and its downstream consequences.
Caption: Aldose Reductase (AR) pathway and its role in diabetic complications.
Assay Principle
The high-throughput screening assay quantifies aldose reductase activity by monitoring the consumption of its cofactor, NADPH. NADPH is fluorescent (Excitation ~340 nm, Emission ~460 nm), whereas its oxidized form, NADP+, is not. The decrease in fluorescence intensity over time is directly proportional to the enzymatic activity of AR. Potential inhibitors will slow down the rate of NADPH consumption, resulting in a smaller decrease in fluorescence compared to untreated controls. This method provides a robust and sensitive kinetic readout suitable for automated HTS.[11][12]
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) | Storage |
| Human Recombinant Aldose Reductase (AR) | Abcam | ab283360 (Component) | -80°C |
| AR Assay Buffer (e.g., Phosphate Buffer, pH 6.2) | Abcam | ab283360 (Component) | 4°C |
| NADPH Tetrasodium Salt | Sigma-Aldrich | N7505 | -20°C (Protect from light) |
| DL-Glyceraldehyde (Substrate) | Sigma-Aldrich | G5001 | Room Temperature |
| Epalrestat (Positive Control Inhibitor) | Sigma-Aldrich | E0773 | -20°C |
| 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid Scaffold Library | In-house/Vendor | N/A | -20°C |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 | Room Temperature |
| 384-well Black, Flat-Bottom Polystyrene Plates | Corning | 3710 | Room Temperature |
Note: The specific catalog numbers are provided as examples and may be substituted with equivalent reagents from other suppliers.
High-Throughput Screening Workflow
The HTS process is designed for automation using liquid handling robotics to ensure precision and throughput.[13] The workflow consists of sequential additions of reagents, incubation, and kinetic fluorescence reading.
Caption: Automated HTS workflow for identifying Aldose Reductase inhibitors.
Detailed Experimental Protocol
This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.
6.1. Reagent Preparation
-
AR Assay Buffer: Prepare 100 mM Sodium Phosphate buffer containing 150 mM NaCl, pH 6.2.
-
Compound Plates: Serially dilute the "3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid" library compounds in 100% DMSO to a stock concentration of 2 mM. For the primary screen, create intermediate plates by diluting stocks to 200 µM in DMSO. This will yield a final screening concentration of 10 µM with a final DMSO concentration of 0.5%.
-
Positive Control: Prepare a 200 µM stock of Epalrestat in DMSO.
-
Enzyme Working Solution (2X): Dilute the recombinant human Aldose Reductase in AR Assay Buffer to a concentration of 20 ng/µL. Prepare fresh before use and keep on ice.
-
Substrate/Cofactor Mix (2X): Prepare a solution in AR Assay Buffer containing 200 µM NADPH and 20 mM DL-glyceraldehyde. This solution is light-sensitive and should be prepared fresh.
6.2. Assay Plate Layout
A robust plate layout is critical for quality control.[13]
| Wells (Example) | Content | Purpose |
| 1-16, 23-24 | Test Compounds + Enzyme | Sample wells |
| 17-18 | DMSO + Enzyme | Negative Control (0% Inhibition) |
| 19-20 | Epalrestat + Enzyme | Positive Control (100% Inhibition) |
| 21-22 | DMSO (No Enzyme) | Background Control (No NADPH consumption) |
6.3. Step-by-Step Procedure
-
Compound Dispensing: Using an acoustic dispenser (e.g., Echo) or pin tool, transfer 50 nL of 200 µM compounds, DMSO, or Epalrestat from the intermediate plates to the 384-well black assay plates.
-
Enzyme Addition: Add 10 µL of the 2X Enzyme Working Solution to all wells except the Background Control wells. Add 10 µL of AR Assay Buffer to the Background Control wells.
-
Pre-incubation: Centrifuge the plates briefly (1 min at 1000 rpm) to ensure contents are mixed. Incubate for 15 minutes at room temperature (25°C) to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the 2X Substrate/Cofactor Mix to all wells to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate into a fluorescence plate reader (e.g., BMG PHERAstar, PerkinElmer EnVision) pre-set to 37°C. Measure the fluorescence (Ex: 340 nm, Em: 460 nm) every 60 seconds for 30 minutes.
Data Analysis and Hit Identification
7.1. Primary Data Processing
-
Calculate Reaction Rate: For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence decay curve (ΔRFU/min).
-
Normalize Data: Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Rate_Negative_Control - Rate_Compound) / (Rate_Negative_Control - Rate_Positive_Control))
7.2. Quality Control: Z-Factor Calculation The Z-factor (Z') is a statistical measure of assay quality. An assay is considered robust and suitable for HTS if Z' ≥ 0.5.[14]
Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
Where SD is the standard deviation and Mean is the average of the reaction rates for the control wells.
7.3. Hit Selection Criteria A compound is typically selected as a "primary hit" if it meets a predefined inhibition threshold. A common and statistically sound threshold is a percentage inhibition greater than three times the standard deviation of the negative control wells. For this campaign, we will define a primary hit as:
-
% Inhibition ≥ 50%
Confirmatory and Secondary Assays
Primary hits must be validated through a series of follow-up experiments to confirm their activity and rule out artifacts.
-
Dose-Response Analysis: Re-test primary hits in a 10-point, 3-fold serial dilution to determine their potency (IC50 value). This confirms that the observed inhibition is concentration-dependent.
-
Counter-Screening: Perform assays to identify compounds that interfere with the assay technology itself. This includes testing for autofluorescence at the assay wavelengths and identifying non-specific protein aggregators.
-
Orthogonal Assays: Confirm AR inhibition using a different detection method, such as a colorimetric assay that measures NADPH consumption by absorbance at 340 nm.[15] This ensures the inhibitory activity is not an artifact of the fluorescence-based readout.
References
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- Topsakal, S., et al. (2020). Relationship between aldose reductase enzyme and the signaling pathway of protein kinase C in an in vitro diabetic retinopathy model. Canadian Journal of Physiology and Pharmacology, 98(4), 243-251.
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- Vedanthadesikan, P., et al. (2019).
- Munim, Z. H. (2023). In-text citation guidelines in academic writing. Blog of Professor Munim.
- Srivastava, S. K., et al. (2005). Role of Aldose Reductase and Oxidative Damage in Diabetes and the Consequent Potential for Therapeutic Options. Endocrine Reviews, 26(3), 380-392.
- Ramana, K. V. (2021). Physiological and Pathological Roles of Aldose Reductase. Metabolites, 11(9), 655.
- Role of aldose reductase and oxidative damage in diabetes and the consequent potential for therapeutic options. (n.d.). UTMB Research Expert.
- Heynen, M., et al. (2016). Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists. RSC Advances, 6(59), 53847-53857.
- Journal of Medicinal Chemistry. (n.d.).
- Liu, H., et al. (2017). A Fluorescence-Based High-Throughput Assay for the Identification of Anticancer Reagents Targeting Fructose-1,6-Bisphosphate Aldolase. ASSAY and Drug Development Technologies, 15(6), 271-280.
- High-Throughput Screening Assays. (n.d.). Assay Genie.
- Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. (2019).
- A Fluorescence-Based High-Throughput Assay for the Identification of Anticancer Reagents Targeting Fructose-1,6-Bisphosphate Aldolase. (2017).
- Lee, S., et al. (2024).
- High-throughput screening. (n.d.). In Wikipedia.
- Virtual screening for inhibitors of aldose reductase. (2004).
- Kramer, A., et al. (2004). Virtual screening for inhibitors of human aldose reductase.
- Yan, M., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 5(9), 1035-1039.
- Pharmacological Characterization of 3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionicAcid (AM103), a Novel Selective 5-Lipoxygenase-Activating Protein Inhibitor That Reduces Acute and Chronic Inflammation. (2009).
- Masuda, Y., et al. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Journal of Medicinal Chemistry, 57(15), 6545-6563.
- Lorrain, D. S., et al. (2009). Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation. Journal of Pharmacology and Experimental Therapeutics, 331(3), 1042-1050.
- A Fluorescence-Based Thiol Quantification Assay for Ultra-High-Throughput Screening for Inhibitors of Coenzyme A Production. (n.d.).
- Assay development and high-throughput screen (HTS). (n.d.).
- Hutchinson, J. H., et al. (2009). 5-lipoxygenase-activating protein inhibitors: development of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103). Journal of Medicinal Chemistry, 52(19), 5803-5815.
- Wang, Y., et al. (2017). High throughput screening of phenoxy carboxylic acids with dispersive solid phase extraction followed by direct analysis in real time mass spectrometry. Analytica Chimica Acta, 996, 20-28.
- ab283360 – Aldose Reductase Inhibitor Screening Kit (Colorimetric). (2021). Abcam.
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2020). MDPI.
- A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. (2004). Journal of Biomolecular Screening, 9(6), 506-514.
- High-Throughput Screening to Evaluate Inhibition of Bile Acid Transporters Using Human Hepatocytes Isolated From Chimeric Mice. (2020). Toxicological Sciences, 173(2), 266-276.
- High-Throughput Secondary Screening at the Single-Cell Level. (2010).
- Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. (2018). Boletín de la Sociedad Química de México, 12(2).
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations to improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid?
The most direct and widely employed method is the N-alkylation of 6-(benzyloxy)-1H-indole using a suitable three-carbon electrophile. This is typically achieved through a conjugate addition, specifically an aza-Michael addition reaction, with acrylic acid or an acrylate ester (e.g., ethyl acrylate, tert-butyl acrylate). The use of an acrylate ester followed by hydrolysis is often preferred to avoid potential complications associated with the free acid.
Q2: Why is regioselectivity a major challenge in this synthesis?
The indole ring possesses two primary nucleophilic sites: the N-1 nitrogen and the C-3 carbon. The C-3 position is significantly more nucleophilic than the nitrogen atom, with a reactivity approximately 10¹³ times that of benzene in electrophilic substitutions.[1] This inherent reactivity creates a competitive environment where alkylation can occur at either position. The reaction conditions, particularly the choice of catalyst and solvent, are the critical determinants for directing the alkylation to the desired N-1 position.[2][3]
Q3: What fundamental principle governs whether N-1 or C-3 alkylation occurs?
The regioselectivity is primarily controlled by the reaction medium's pH and the nature of the indole nucleophile.
-
Basic Conditions: In the presence of a base, the indole N-H proton is abstracted to form an indolide anion. This anion places significant negative charge density on the nitrogen atom, making it a potent nucleophile. This environment strongly favors N-1 alkylation.[2][3]
-
Acidic Conditions: Under acidic conditions (using either Brønsted or Lewis acids), the indole nitrogen is protonated, and the C-3 position becomes the primary site for nucleophilic attack on an activated Michael acceptor. This leads to the formation of the undesired C-3 substituted indole.[2][4]
Therefore, to achieve the target 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, basic conditions are mandatory.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is followed by an analysis of potential causes and actionable solutions.
Problem 1: Low to No Yield of the Desired N-1 Alkylated Product
This is the most common issue, often stemming from incomplete deprotonation or suboptimal reaction conditions.
Potential Cause A: Ineffective Deprotonation of the Indole Nitrogen The pKa of the indole N-H is approximately 16-17, similar to that of an alcohol.[5] A sufficiently strong base is required for complete deprotonation to generate the nucleophilic indolide anion.
Solution:
-
Choice of Base: Use a strong, non-nucleophilic base. Sodium hydride (NaH) is the gold standard for this reaction. It irreversibly deprotonates the indole, driving the equilibrium towards the formation of the indolide anion.[5][6] Potassium hydroxide (KOH) or sodium hydroxide (NaOH) can also be effective, particularly at elevated temperatures.[7]
-
Base Stoichiometry: Use a slight excess of the base (1.1–1.2 equivalents) to ensure complete deprotonation of the 6-(benzyloxy)-1H-indole.
-
Solvent System: Employ a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). These solvents effectively solvate the cation (Na⁺) without interfering with the nucleophilicity of the indolide anion.[6]
Potential Cause B: Reaction Temperature is Too Low While the reaction can proceed at room temperature after deprotonation, gentle heating can be necessary to ensure a reasonable reaction rate, especially if using a less reactive acrylate ester.
Solution:
-
After the initial deprotonation step (typically performed at 0 °C to room temperature), consider gently heating the reaction mixture to 40–60 °C.
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid potential side reactions at higher temperatures.
Problem 2: The Major Isolated Product is the C-3 Isomer
Isolating the 3-[6-(benzyloxy)-1H-indol-3-yl ]propanoic acid isomer indicates that the reaction proceeded under conditions favoring C-alkylation.
Potential Cause: Acidic Contamination or Inappropriate Catalyst Traces of acid in your reagents or glassware can catalyze the C-3 Michael addition, which is often kinetically favorable in the absence of a base.[2][4][8]
Solution:
-
Ensure Basic Conditions: Rigorously exclude any acidic contaminants. Ensure glassware is properly washed and dried.
-
Verify Reagent Purity: Use freshly opened or properly stored solvents and reagents. For instance, acrylic acid can sometimes contain acidic polymerization inhibitors.
-
Avoid Lewis Acids: Do not use any Lewis acid catalysts (e.g., AlCl₃, ZnCl₂, CeCl₃·7H₂O), as these are explicitly used to promote C-3 alkylation of indoles.[2][9]
Problem 3: Significant Recovery of Unreacted 6-(benzyloxy)-1H-indole
This issue points to an incomplete reaction, either due to poor nucleophile generation or an inactive electrophile.
Potential Cause A: Inactive Base Sodium hydride is notoriously sensitive to moisture and can lose its activity if not stored under inert conditions.
Solution:
-
Use fresh, high-purity NaH (e.g., 60% dispersion in mineral oil).
-
Handle NaH under an inert atmosphere (Nitrogen or Argon) to prevent quenching by atmospheric moisture.
-
When using the oil dispersion, wash the NaH with dry hexane before use to remove the mineral oil, which can sometimes interfere with the reaction.
Potential Cause B: Polymerization of the Acrylate Acrylic acid and its esters are prone to polymerization, especially under basic conditions or upon heating. If the acrylate polymerizes, it is no longer available to react with the indole.
Solution:
-
Controlled Addition: Add the acrylate ester (or acrylic acid) to the solution of the deprotonated indole slowly and dropwise at a controlled temperature (e.g., 0 °C or room temperature). This maintains a low instantaneous concentration of the acrylate, minimizing polymerization.
-
Use an Inhibitor-Free Acrylate: If possible, use a freshly distilled or inhibitor-free grade of the acrylate ester.
Problem 4: Difficulty with Product Purification
The final product is an acid, which can present challenges during extraction and chromatography.
Potential Cause: Emulsion during Workup or Co-elution The carboxylic acid product can act as a surfactant, leading to emulsions during aqueous workup. It may also exhibit tailing or poor separation on silica gel chromatography.
Solution:
-
Aqueous Workup: After the reaction is complete (and the ester is hydrolyzed, if applicable), carefully acidify the aqueous solution to a pH of ~3-4 with a dilute acid like 1M HCl. This protonates the carboxylate, making the product soluble in organic solvents like ethyl acetate. Avoid strong acidification, which could potentially cleave the benzyl ether.
-
Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate. To break emulsions, add a small amount of brine (saturated NaCl solution).
-
Chromatography: If column chromatography is necessary, consider adding a small amount (0.5-1%) of acetic acid to the eluent system (e.g., Hexane/Ethyl Acetate/Acetic Acid). This suppresses the deprotonation of the carboxylic acid on the silica surface, reducing peak tailing and improving separation.
Data Summary & Recommended Protocols
Table 1: Influence of Reaction Conditions on Alkylation Regioselectivity
| Condition | Catalyst/Reagent | Solvent | Probable Outcome | Rationale |
| Basic | NaH, KOH, NaOH | DMF, THF | N-1 Alkylation (Desired) | Formation of the indolide anion enhances the nucleophilicity of the nitrogen atom.[6] |
| Acidic | HCl, H₂SO₄, Lewis Acids (e.g., InCl₃, Sc(OTf)₃) | CH₂Cl₂, H₂O | C-3 Alkylation (Undesired) | Protonation/coordination of the indole nitrogen makes the C-3 position the most nucleophilic site.[2][8] |
Optimized Protocol for N-1 Alkylation (Ester Route)
This two-step protocol utilizes an acrylate ester to favor clean N-alkylation, followed by a simple hydrolysis to yield the final product. This approach often provides higher purity and more consistent yields than direct alkylation with acrylic acid.
Step 1: Aza-Michael Addition with Ethyl Acrylate
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 60% sodium hydride (1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Solvent Addition: Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.
-
Indole Addition: Dissolve 6-(benzyloxy)-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15-20 minutes.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The evolution of hydrogen gas should cease, and the solution should become clear or homogeneous.
-
Michael Addition: Cool the reaction mixture back to 0 °C. Add ethyl acrylate (1.1 eq.) dropwise via the dropping funnel over 20-30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting indole is consumed. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Quenching: Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
Step 2: Saponification (Hydrolysis) of the Ester
-
Hydrolysis: To the quenched reaction mixture, add a solution of lithium hydroxide (LiOH) (2-3 eq.) in water.
-
Stirring: Stir the biphasic mixture vigorously at room temperature for 2-6 hours, or until TLC analysis confirms the complete disappearance of the ester intermediate.
-
Workup: Dilute the mixture with water and transfer it to a separatory funnel. Wash with diethyl ether or ethyl acetate (2x) to remove any non-polar impurities (like mineral oil from NaH).
-
Acidification: Collect the aqueous layer and cool it in an ice bath. Carefully acidify to pH 3-4 with 1M HCl. A precipitate of the desired product should form.
-
Isolation: Extract the product from the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography as described in the troubleshooting section.
Visualized Workflows & Mechanisms
Reaction Mechanism: Base-Catalyzed N-1 Aza-Michael Addition
The following diagram illustrates the key steps in the synthesis, from deprotonation to the formation of the N-alkylated product.
Caption: Base-catalyzed N-alkylation workflow.
Troubleshooting Decision Tree
This flowchart provides a logical path to diagnose and solve common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting the synthesis.
References
-
Bartoli, G., et al. (2005). The Michael Addition of Indoles to α,β-Unsaturated Ketones Catalyzed by CeCl3·7H2O−NaI Combination Supported on Silica Gel. The Journal of Organic Chemistry. Available at: [Link]
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Gogoi, P., et al. (2014). A New Amphiphilic Brønsted Acid as Catalyst for the Friedel–Crafts Reactions of Indoles in Water. ResearchGate. Available at: [Link]
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Kamal, A., et al. (2007). A simple protocol for the michael addition of indoles with electron deficient olefins catalysed by TBAHS in aqueous media. Journal of Chemical Sciences. Available at: [Link]
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Sortais, J.-B., et al. (2017). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. ChemCatChem. Available at: [Link]
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Warjinder, S., et al. (2012). Facile Iodine-Catalyzed Michael Addition of Indoles to α,α′-Bis(arylmethylene)cyclopentanones: An Efficient Synthesis of E-2-(3-Indolylphenylmethyl)-5-phenylmethylenecyclopentanones. ISRN Organic Chemistry. Available at: [Link]
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Sokolova, T., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]
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Abdel-Magid, A., et al. (2016). Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists. RSC Advances. Available at: [Link]
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Yadav, J. S., et al. (2007). Synthesis of some novel 3-alkylated indoles via a three-component reaction in solvent-free conditions. Tetrahedron Letters. Available at: [Link]
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Wang, D., et al. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry. Available at: [Link]
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Zhou, F., et al. (2023). Asymmetric N-Alkylation of 1H-Indoles via Carbene Insertion Reaction. Angewandte Chemie International Edition. Available at: [Link]
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Perio, B., et al. (2004). Microwave-Promoted Michael Addition of Azaheterocycles to α,β-Unsaturated Esters and Acid under Solvent-Free Conditions. ResearchGate. Available at: [Link]
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Buchwald, S. L., et al. (2018). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society. Available at: [Link]
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Asubio Pharma Co., Ltd. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Reddy, T. J., et al. (2007). Reaction of Different 3-Indoleacrylic Acids with Various. ResearchGate. Available at: [Link]
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Elsden, D. F., et al. (1980). Production of indole-3-propanoic acid and 3-(p-hydroxyphenyl)propanoic acid by Clostridium sporogenes: a convenient thin-layer chromatography detection system. Canadian Journal of Microbiology. Available at: [Link]
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Husain, A., et al. (2008). Synthesis and biological activities of indole-3-propionic acids. ResearchGate. Available at: [Link]
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ChemSynthesis. (2024). 3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid. ChemSynthesis. Available at: [Link]
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Csenkei, G., et al. (2021). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. Available at: [Link]
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Hunt, J. T., et al. (2017). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Kumar, A., et al. (2020). Acid-catalysed N-alkylation of anilines with activated 1-H-indanol. Arkivoc. Available at: [Link]
-
Ielo, L., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available at: [Link]
-
Chem Help ASAP. (2019). N-alkylation of an indole. YouTube. Available at: [Link]
-
Kumar, B., et al. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols. ACS Omega. Available at: [Link]
- Eastman Chemical Company. (2010). Process for purification of aryl carboxylic acids. Google Patents.
- Cadila Healthcare Limited. (2012). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. Google Patents.
-
Martin, S. F., et al. (2013). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]
- Reddy, M. S., et al. (2008). Improved process for the preparation of ezetimibe and its intermediates. Google Patents.
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Gellman, S. H., et al. (1996). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Available at: [Link]
-
Romero-Mancilla, R., et al. (2018). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Boletín de la Sociedad Química de México. Available at: [Link]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Experimental Guidance for 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid
Welcome to the technical support center for 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common experimental challenges. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis, purification, and characterization of this compound.
Part 1: Synthesis and Reaction Troubleshooting
The synthesis of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid typically involves a multi-step process, including the formation of the 6-(benzyloxy)-1H-indole core, followed by N-alkylation with a propanoic acid synthon, and potentially a final hydrolysis step if an ester is used. Each stage presents unique challenges.
Fischer Indole Synthesis of the 6-(benzyloxy)-1H-indole Core
The Fischer indole synthesis is a common method for creating the indole scaffold.[1][2]
Q1: I am experiencing low yields in my Fischer indole synthesis of 6-(benzyloxy)-1H-indole. What are the likely causes and solutions?
A1: Low yields in the Fischer indole synthesis can be attributed to several factors, often related to the stability of intermediates and reaction conditions.
-
N-N Bond Cleavage: This is a significant side reaction, especially with electron-donating groups like the benzyloxy substituent on the phenylhydrazine. This cleavage results in aniline byproducts instead of the desired indole.
-
Solution: Employ milder acidic conditions. Consider using acetic acid instead of a strong mineral acid like polyphosphoric acid. Lowering the reaction temperature can also disfavor the N-N bond cleavage pathway.
-
-
Unstable Hydrazone Intermediate: The phenylhydrazone formed from 4-(benzyloxy)phenylhydrazine and the carbonyl compound may be unstable under harsh acidic conditions.
-
Solution: Consider forming the hydrazone in situ under milder conditions before proceeding with the cyclization step. This avoids exposing the potentially sensitive hydrazone to strong acids for extended periods.
-
-
Oxidative Side Reactions: Indoles are susceptible to oxidation, which can lead to the formation of colored impurities and reduce the yield of the desired product.
-
Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidative decomposition.
-
Q2: My Fischer indole synthesis is producing a mixture of regioisomers. How can I improve the regioselectivity?
A2: When using a meta-substituted phenylhydrazine, such as one with a benzyloxy group, the cyclization can occur at two different positions, leading to a mixture of the 6-benzyloxy and 4-benzyloxy indoles.
-
Underlying Principle: The regioselectivity is influenced by the electronic nature of the substituent. Electron-donating groups (EDGs) like benzyloxy tend to direct the cyclization to the para position relative to the EDG, which would favor the formation of the 6-benzyloxy indole.[2]
-
Troubleshooting:
-
Acid Catalyst: The choice of acid catalyst can influence the isomer ratio. Experiment with different Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂) to optimize for the desired isomer.[1]
-
Temperature Control: Reaction temperature can also play a role in regioselectivity. A systematic optimization of the temperature may be necessary.
-
N-Alkylation of the Indole Ring
The introduction of the propanoic acid side chain onto the indole nitrogen is a critical step.
Q3: I am observing C3-alkylation as a major byproduct during the N-alkylation of 6-(benzyloxy)-1H-indole. How can I favor N-alkylation?
A3: Competition between N-alkylation and C3-alkylation is a common challenge in indole chemistry because the C3 position is often more nucleophilic than the indole nitrogen.
-
Choice of Base and Solvent: The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally promotes N-alkylation. The base deprotonates the indole nitrogen, significantly increasing its nucleophilicity. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.
-
Protocol: Ensure your NaH is fresh and the solvent is anhydrous. Allow sufficient time for the deprotonation to complete before adding the alkylating agent (e.g., ethyl 3-bromopropanoate).
-
-
Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation.
-
Phase Transfer Catalysis: Under phase-transfer catalysis conditions, it is possible to achieve selective N-alkylation.[3]
Hydrolysis of the Propanoate Ester
If the N-alkylation was performed with an ester of propanoic acid (e.g., ethyl 3-bromopropanoate), a final hydrolysis step is necessary.
Q4: My hydrolysis of the ethyl propanoate ester to the carboxylic acid is incomplete or leading to decomposition. What should I do?
A4: Incomplete hydrolysis or degradation can occur if the reaction conditions are not optimal.
-
Incomplete Hydrolysis: Saponification (base-mediated hydrolysis) is generally effective.[4][5][6]
-
Solution: Ensure you are using a sufficient excess of the base (e.g., NaOH or KOH). Increasing the reaction time or temperature can also drive the reaction to completion. Monitor the reaction by TLC or LC-MS until the starting ester is no longer visible.
-
-
Degradation of the Indole Ring: The indole nucleus can be sensitive to strong bases, especially at elevated temperatures. The benzyloxy group is generally stable to basic conditions, but prolonged exposure to harsh conditions should be avoided.
-
Solution: Use milder basic conditions if degradation is observed. For example, lithium hydroxide (LiOH) in a THF/water mixture is often effective at room temperature.
-
-
Acid-Catalyzed Hydrolysis: While possible, acid-catalyzed hydrolysis is a reversible reaction and may require a large excess of water to proceed to completion.[7] There is also a risk of cleaving the benzyl ether protecting group under strong acidic conditions.[8][9]
Part 2: Purification Challenges
The purification of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid can be challenging due to its amphipathic nature and potential for impurities.
Q5: I am having difficulty purifying the final carboxylic acid product. What purification strategies are recommended?
A5: The presence of both a carboxylic acid and a relatively nonpolar indole-benzyl ether structure can complicate purification.
-
Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids.[10]
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired carboxylic acid will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.
-
Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 1M HCl) to a pH well below the pKa of the carboxylic acid (typically pH < 4). This will precipitate the purified carboxylic acid.
-
Extract the precipitated product back into an organic solvent, dry the organic layer, and evaporate the solvent.
-
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an excellent purification method.[10]
-
Column Chromatography: While possible, column chromatography of carboxylic acids can be problematic due to streaking on silica gel.
-
Solution: If chromatography is necessary, consider adding a small amount of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid and improve the peak shape.
-
Part 3: Characterization and Data Interpretation
Accurate characterization is essential to confirm the structure and purity of the final compound.
Q6: What are the expected key signals in the ¹H and ¹³C NMR spectra for 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid?
A6: The NMR spectra will have characteristic signals for the indole core, the benzyloxy group, and the propanoic acid side chain.
| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Indole H3 | ~6.5-6.7 | Doublet | |
| Indole H2 | ~7.1-7.3 | Doublet | |
| Aromatic Protons | ~6.8-7.6 | Multiplets | Includes protons on the indole and benzyl rings. |
| Benzyl CH₂ | ~5.1 | Singlet | Characteristic signal for the benzyloxy group. |
| N-CH₂ (propanoic) | ~4.3-4.5 | Triplet | Methylene group attached to the indole nitrogen. |
| C-CH₂ (propanoic) | ~2.8-3.0 | Triplet | Methylene group adjacent to the carbonyl. |
| COOH | >10 | Broad Singlet | Chemical shift is concentration and solvent dependent. |
Table 1: Expected ¹H NMR Chemical Shifts.
| Carbon (¹³C) | Expected Chemical Shift (ppm) | Notes |
| C=O (acid) | >170 | |
| C6 (indole) | ~155-160 | Carbon bearing the benzyloxy group. |
| Aromatic Carbons | ~100-140 | Includes carbons of the indole and benzyl rings. |
| Benzyl CH₂ | ~70 | |
| N-CH₂ (propanoic) | ~45 | |
| C-CH₂ (propanoic) | ~35 |
Table 2: Expected ¹³C NMR Chemical Shifts. Note: These are approximate values and can be influenced by solvent and substitution.[11][12]
Q7: What fragmentation pattern should I expect in the mass spectrum (MS) of my compound?
A7: In electron ionization (EI) mass spectrometry, you can expect to see fragmentation patterns characteristic of the different moieties in the molecule.
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule should be visible.
-
Loss of the Carboxyl Group: A significant fragment corresponding to the loss of the COOH group (M-45) is common for carboxylic acids.[13]
-
Tropylium Ion: A prominent peak at m/z 91 is characteristic of a benzyl group, resulting from the formation of the stable tropylium cation.
-
Indole Fragmentation: The indole moiety itself can undergo characteristic fragmentation. A key fragment for indole-3-propanoic acid is often seen at m/z 130, corresponding to the indolyl-methylene cation.[14][15][16]
Part 4: Experimental Workflows and Visualizations
General Synthetic Workflow
Caption: General synthetic route for 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid.
Purification Workflow: Acid-Base Extraction
Caption: Workflow for the purification of the final product via acid-base extraction.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
- BenchChem. (2025). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles.
- BenchChem. (2025). Comparative Analysis of the 13C NMR Spectrum of Substituted Indoles.
- BenchChem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
- YouTube. (2025, February 22).
-
Taylor & Francis Online. (n.d.). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Retrieved from [Link]
- ACS Publications. (2024, December 16). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry.
- (n.d.). Alcohol Protecting Groups.
- Brainly. (2023, March 10).
- BenchChem. (2025). Technical Support Center: Purification of Octahydro-1H-indole-2-carboxylic Acid Isomers.
- Semantic Scholar. (1987, May 1).
- Gauth. (n.d.).
- ResearchGate. (n.d.).
- Filo. (2025, June 2).
- YouTube. (2018, December 31). benzyl ether cleavage.
- NIST. (n.d.). 1H-Indole-3-propanoic acid. NIST WebBook.
- MassBank. (2009, August 7). MSBNK-Metabolon-MT000130.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Chemguide. (n.d.). hydrolysis of esters.
- MDPI. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Bartleby. (2020, November 23). Answered: The base hydrolysis of ethyl propanoate followed by addition of acid produces what two organic products? A) propane and ethanol B) propanoic acid and ethane C)….
- Chemistry LibreTexts. (2023, August 29).
- Human Metabolome Database. (n.d.).
- BenchChem. (2025).
- (n.d.).
- ACS Publications. (n.d.). The Fischer Indole Synthesis. Chemical Reviews.
- National Center for Biotechnology Information. (n.d.).
- SciRP.org. (n.d.).
- LookChem. (n.d.).
- (n.d.).
- ResearchGate. (2025, August 6). (PDF)
- Taylor & Francis Online. (2017, September 29). A Practical Synthesis of Indole-2-carboxylic Acid.
- MDPI. (n.d.).
- Royal Society of Chemistry. (n.d.). A condition-tuned unorthodox approach to indole-3-carboxylic acids and anthranilic acids via carbon atom translocation.
- BenchChem. (2025). Application Notes and Protocols for 3-(3-(benzyloxy)phenyl)propanoic acid.
- BenchChem. (2025). Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions.
- BenchChem. (2025). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid.
Sources
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- 6. Answered: The base hydrolysis of ethyl propanoate followed by addition of acid produces what two organic products? A) propane and ethanol B) propanoic acid and ethane C)… | bartleby [bartleby.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Benzyl Ethers [organic-chemistry.org]
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- 16. hmdb.ca [hmdb.ca]
Technical Support Center: Optimizing the Stability of 3-[6-(Benzyloxy)-1H-indol-1-yl]propanoic acid in Solution
Welcome to the technical support center for 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound in solution. By understanding its chemical properties and potential degradation pathways, you can ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid in solution?
A1: The stability of indole derivatives like 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid in solution is primarily influenced by several factors:
-
pH: The indole ring system can be susceptible to degradation under strongly acidic or alkaline conditions.[1][2] Specifically, high pH can lead to the deprotonation of the indole nitrogen, potentially increasing susceptibility to oxidation. Some indole derivatives have been shown to be unstable at acidic pH as well.[3]
-
Oxidation: The electron-rich indole nucleus is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and the presence of metal ions.[4] This can lead to the formation of various degradation products, including oxindoles and isatins.[5][6]
-
Light Exposure (Photodegradation): Many indole-containing compounds are photosensitive and can degrade upon exposure to UV or even ambient light.[7] This can lead to complex photochemical reactions and a loss of compound integrity.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.[8][9] For long-term storage, maintaining low temperatures is crucial.
-
Solvent Choice: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while certain organic solvents might contain impurities (e.g., peroxides in aged ethers) that can initiate degradation. The solubility and stability in different solvents should be carefully evaluated.[10]
Q2: I've observed a color change in my stock solution of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid. What could be the cause?
A2: A color change, typically to a yellow, pink, or brownish hue, is a common indicator of degradation in indole-containing solutions. This is often due to oxidation of the indole ring, leading to the formation of colored polymeric or oxidized species. This process can be initiated by exposure to light and/or air. It is crucial to store solutions of this compound protected from light and under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.
Q3: What are the recommended storage conditions for a stock solution of this compound?
A3: To maximize stability, stock solutions of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage.[11]
-
Light: Protect from light at all times by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This is particularly important for long-term storage or if the compound is dissolved in a solvent prone to peroxide formation.
-
Aliquotting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This prevents repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture and oxygen into the solution.[11]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C | Slows down chemical degradation rates.[8] |
| Light Exposure | Minimize (Use amber vials) | Prevents photodegradation.[7] |
| Atmosphere | Inert gas (Argon, Nitrogen) | Prevents oxidation.[4] |
| Storage Format | Small, single-use aliquots | Avoids repeated freeze-thaw cycles.[11] |
Q4: Which solvents are best for preparing a stable stock solution?
A4: The choice of solvent is critical. For initial solubilization, high-purity, anhydrous solvents are recommended. Common choices for indole derivatives include:
-
DMSO (Dimethyl sulfoxide): Generally a good solvent for many organic molecules and can help prevent oxidative degradation to some extent.
-
DMF (Dimethylformamide): Another suitable polar aprotic solvent.
-
Ethanol: Can be used, but ensure it is high purity and be aware that as a protic solvent, it may be less ideal for very long-term storage compared to aprotic solvents.
It is crucial to use fresh, high-quality solvents. Older bottles of solvents, particularly ethers and even some alcohols, can accumulate peroxides which will actively degrade the compound.
Troubleshooting Guides
Problem 1: Precipitation Observed in Solution After Thawing
Symptoms: Upon thawing a frozen stock solution, you observe solid particles or a cloudy appearance that does not readily redissolve.
Potential Causes & Troubleshooting Steps:
-
Exceeded Solubility Limit at Lower Temperatures: The compound's solubility may be significantly lower at the storage temperature, causing it to precipitate out.
-
Action: Gently warm the solution to room temperature or slightly above (e.g., 37°C) and vortex or sonicate to encourage redissolution. Be cautious with heating, as it can accelerate degradation.
-
Causality: The solubility of most compounds is temperature-dependent. As the solution freezes, the solvent solidifies first, concentrating the solute and potentially exceeding its solubility limit, leading to precipitation.
-
-
pH Shift: If the solvent is a buffer, its pH can shift upon freezing and thawing, potentially affecting the ionization state and solubility of the carboxylic acid group on your compound.
-
Action: Check the pH of the solution after thawing. If it has shifted, you may need to consider a different buffering agent that is more stable to freeze-thaw cycles (e.g., MOPS instead of phosphate buffers in some cases).
-
Causality: Different buffer salts have varying solubilities at low temperatures. As the solution freezes, some buffer components may precipitate, leading to a significant change in the pH of the remaining liquid phase.
-
-
Degradation Product Formation: The precipitate could be a less soluble degradation product.
-
Action: Analyze the precipitate and the supernatant separately by an appropriate analytical method like HPLC or LC-MS to identify the components. If degradation is confirmed, the stock solution should be discarded.
-
Workflow:
-
Centrifuge the sample to pellet the precipitate.
-
Carefully remove the supernatant for analysis.
-
Attempt to dissolve the precipitate in a stronger solvent (e.g., if the stock is in a buffer, try dissolving the precipitate in pure DMSO or methanol) for analysis.
-
-
Troubleshooting Workflow: Precipitation Issues
Caption: Decision tree for troubleshooting precipitation in thawed solutions.
Problem 2: Loss of Compound Activity or Potency Over Time
Symptoms: Experimental results show a diminished biological effect of the compound compared to when the stock solution was freshly prepared.
Potential Causes & Troubleshooting Steps:
-
Chemical Degradation: The most likely cause is the chemical breakdown of the compound due to oxidation, hydrolysis, or photodegradation.
-
Action: Perform a stability-indicating analytical test. Use a validated HPLC method to compare the peak area and purity of the aged stock solution against a freshly prepared standard.
-
Causality: The indole ring is susceptible to oxidation, which can break open the ring or add hydroxyl groups, altering the molecule's structure and its ability to interact with its biological target.[6] The propanoic acid side chain could also be a site for reactions, though the indole core is typically more labile.
-
-
Adsorption to Container Surfaces: Highly lipophilic compounds can sometimes adsorb to the surface of plastic storage vials, reducing the effective concentration in the solution.
-
Action: If using plastic tubes (e.g., polypropylene), consider switching to low-adsorption plasticware or, preferably, glass vials (amber borosilicate glass is ideal).
-
Protocol: To test for adsorption, prepare a solution in the current container type. After a storage period, transfer the solution to a new vial and rinse the old vial with a strong organic solvent. Analyze the rinse for the presence of your compound.
-
Experimental Protocol: HPLC Stability Assessment
-
Prepare a Fresh Standard: Accurately weigh and dissolve a fresh sample of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid to the same concentration as your stock solution. This will be your t=0 reference.
-
Sample Preparation: Dilute both the aged stock and the fresh standard to a suitable concentration for HPLC analysis.
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid is a good starting point for indole-propanoic acids. The acid helps to suppress the ionization of the carboxylic acid, leading to better peak shape.[12]
-
Detection: UV detection, monitoring at the λmax of the compound (likely in the 270-290 nm range for an indole chromophore).
-
Analysis: Inject equal volumes of the fresh standard and the aged stock. Compare the peak area of the parent compound. The appearance of new peaks in the aged sample chromatogram indicates the formation of degradation products.
-
-
Quantification: Calculate the percentage of the remaining compound in the aged stock relative to the fresh standard: % Remaining = (Peak Area_Aged / Peak Area_Fresh) * 100
Potential Degradation Pathway: Oxidation
Caption: Simplified schematic of oxidative degradation of the indole core.
Problem 3: Inconsistent Results Between Experiments
Symptoms: The same experimental protocol yields significantly different results when using different aliquots of the same stock solution or when the experiment is repeated on different days.
Potential Causes & Troubleshooting Steps:
-
Incomplete Solubilization: The compound may not have been fully dissolved when the initial stock solution was made, leading to concentration variations between aliquots.
-
Action: Always visually inspect your stock solution to ensure there are no visible solid particles before aliquoting. Use of a brief, gentle sonication can ensure complete dissolution.
-
-
Use of an Unstable Working Solution: Often, a concentrated stock in DMSO is diluted into an aqueous buffer for the final experiment. The compound may have limited stability in this final aqueous medium.
-
Action: Prepare the final working solution immediately before use. Do not store the compound in aqueous buffers for extended periods.
-
Causality: The presence of water, different pH, and dissolved oxygen in aqueous buffers can drastically increase the degradation rate compared to a pure organic solvent like DMSO.[13] Phenolic compounds, which have some structural similarity to the benzyloxy group, can show pH-dependent instability in aqueous solutions.[1]
-
-
Variability in Freeze-Thaw Cycles: If the main stock is not aliquoted, each use involves a freeze-thaw cycle that can degrade the compound. Early experiments use a less-degraded compound than later experiments.
-
Action: Implement a strict aliquoting policy. Thaw one aliquot per experiment and discard any unused portion of that aliquot. Never refreeze a working solution.
-
Workflow:
-
Best Practice Workflow: Solution Preparation and Use
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Stability of mutagenic nitrosated products of indole compounds occurring in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
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- 10. mdpi.com [mdpi.com]
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- 12. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ibisscientific.com [ibisscientific.com]
Technical Support Center: A Guide to Experiments with 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid
Welcome to the technical support center for 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the synthesis, purification, and application of this versatile indole derivative. By understanding the underlying chemical principles, you can optimize your experimental outcomes and troubleshoot issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties and handling of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid.
Q1: What are the expected solubility characteristics of this compound?
Q2: How stable is 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid?
A2: Indole derivatives can be sensitive to strong acids and prolonged exposure to light and air. The benzyloxy group is generally stable but can be cleaved under specific reductive (e.g., catalytic hydrogenation) or strongly acidic conditions.[2][3] The N-propanoic acid side chain is stable under typical experimental conditions but can undergo decarboxylation at very high temperatures. For long-term storage, it is advisable to keep the compound in a cool, dark, and dry place, preferably under an inert atmosphere.
Q3: What is the purpose of the benzyloxy group?
A3: The benzyloxy group serves as a protecting group for the 6-hydroxyl functionality on the indole ring. Phenols are reactive and can interfere with many synthetic transformations. The benzyl ether is a robust protecting group that can be selectively removed later in the synthetic sequence to reveal the free hydroxyl group.[3][4]
Q4: Can the indole nitrogen be involved in side reactions?
A4: Yes, the indole nitrogen (N-1) is nucleophilic after deprotonation. While the propanoic acid chain is already attached at this position in the target molecule, during its synthesis, there can be competition with other nucleophilic sites on the indole ring, particularly the C-3 position. Once synthesized, the N-1 position is blocked, but the indole ring itself can still participate in various electrophilic substitution reactions.
Part 2: Troubleshooting Guide for Synthesis and Purification
A plausible and common synthetic route to 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid involves three key stages:
-
Formation of the 6-(benzyloxy)-1H-indole core.
-
N-alkylation of the indole with an ethyl 3-halopropanoate.
-
Hydrolysis of the resulting ester to the final carboxylic acid.
This guide is structured to troubleshoot problems that may arise at each of these stages.
Stage 1: Synthesis of the 6-(benzyloxy)-1H-indole Core
A common method for constructing the indole ring is the Fischer indole synthesis.[5][6][7] This involves the acid-catalyzed reaction of an appropriately substituted phenylhydrazine with an aldehyde or ketone.
| Potential Cause | Explanation & Troubleshooting Steps |
| Inappropriate Acid Catalyst | The choice and concentration of the acid (e.g., HCl, H₂SO₄, ZnCl₂, PPA) are critical.[6] If the acid is too weak, the key[8][8]-sigmatropic rearrangement will not occur efficiently. If it's too strong, it may lead to degradation of the starting materials or product. Solution: Screen a variety of Brønsted and Lewis acids and optimize the concentration. Polyphosphoric acid (PPA) is often effective at elevated temperatures. |
| Substituent Effects | The benzyloxy group is electron-donating, which can affect the reactivity of the phenylhydrazine. In some cases, strong electron-donating groups can lead to undesired N-N bond cleavage as a competing side reaction.[9] Solution: Carefully control the reaction temperature. Lowering the temperature may favor the desired cyclization over cleavage pathways. |
| Impure Starting Materials | Impurities in the phenylhydrazine or the carbonyl partner can lead to numerous side products and inhibit the reaction. Solution: Ensure the purity of all starting materials. Recrystallize or chromatograph them if necessary. |
| Suboptimal Temperature | The Fischer indole synthesis is highly sensitive to temperature. Insufficient heat may result in a sluggish or incomplete reaction, while excessive heat can cause decomposition. Solution: Monitor the reaction by TLC and systematically optimize the temperature. |
Stage 2: N-Alkylation of 6-(benzyloxy)-1H-indole
This step typically involves deprotonating the indole nitrogen with a base, followed by reaction with an alkylating agent like ethyl 3-bromopropanoate.
This is a classic problem in indole chemistry, as the C-3 position is often more nucleophilic than the nitrogen.
Caption: Control of N- vs. C3-alkylation.
Solutions to Favor N-Alkylation:
-
Choice of Base and Solvent: The combination of a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF is the most common and effective method to favor N-alkylation. The strong base ensures complete deprotonation of the indole nitrogen, making it a more potent nucleophile.
-
Reaction Temperature: In some cases, higher reaction temperatures (e.g., 80 °C) can favor the thermodynamically more stable N-alkylated product over the C-3 alkylated one.
-
Protecting Groups: While less common for this specific transformation, one could temporarily protect the C-3 position, perform the N-alkylation, and then deprotect C-3. However, optimizing the base and solvent is a more direct approach.
| Potential Cause | Explanation & Troubleshooting Steps |
| Insufficient Basicity | The indole N-H has a pKa of about 17 in DMSO, so a sufficiently strong base is required for deprotonation. Solution: Use a strong base like NaH. If using weaker bases like K₂CO₃ or Cs₂CO₃, the reaction may require higher temperatures and longer reaction times. |
| Presence of Water | Water will quench the strong base and the indolate anion, effectively stopping the reaction. Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried. |
| Poor Solubility | If the indole or the base is not soluble in the chosen solvent, the reaction will be very slow. Solution: Use a solvent that effectively dissolves the starting materials. DMF and DMSO are excellent choices for this reason. |
Stage 3: Hydrolysis of the Ethyl Ester
The final step is the conversion of the ethyl ester to the carboxylic acid.
| Potential Cause | Explanation & Troubleshooting Steps |
| Reversible Acidic Hydrolysis | Hydrolysis with a dilute acid is a reversible equilibrium reaction.[10][11] To drive the reaction to completion, a large excess of water is needed, which can be impractical. Solution: Switch to alkaline hydrolysis. |
| Insufficient Base or Reaction Time | Saponification (alkaline hydrolysis) requires at least one equivalent of base (e.g., NaOH, KOH, LiOH). If the reaction is incomplete, it may be due to insufficient base or time. Solution: Use a slight excess of the base (e.g., 1.1-1.5 equivalents) and monitor the reaction by TLC until the starting ester is fully consumed. Heating under reflux is typically required.[10][11] |
-
Issue: After alkaline hydrolysis, the product exists as a carboxylate salt (e.g., sodium salt) in the aqueous solution.
-
Protocol for Isolation:
-
After the reaction is complete, cool the mixture and, if necessary, remove any organic solvent under reduced pressure.
-
Extract the aqueous solution with a nonpolar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material or neutral byproducts.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.[12] The carboxylic acid should precipitate out of the solution if it is not very water-soluble.
-
The product can then be collected by filtration or extracted into an organic solvent like ethyl acetate.
-
Wash the organic extract with brine, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude carboxylic acid.
-
Stage 4: Downstream Reactions & General Purification
The benzyloxy group is sensitive to catalytic hydrogenation. This is the most common method for its removal, but it can be a pitfall if other functional groups in the molecule are also sensitive to reduction.
Caption: Common debenzylation methods.
-
To Avoid Accidental Debenzylation: Avoid using H₂ with catalysts like Pd/C if you wish to retain the benzyloxy group.[3][13] Be cautious with strong Lewis or Brønsted acids, as these can also cause cleavage.[4]
-
For Intentional Debenzylation: Catalytic hydrogenation is the cleanest and most common method.[3] The reaction is typically performed in a solvent like ethanol or ethyl acetate at room temperature under an atmosphere of hydrogen.
-
Issue: The crude product contains polar impurities, and the carboxylic acid functional group can cause streaking on silica gel columns.
-
Solutions:
-
Acid-Base Extraction: This is a powerful technique for purifying carboxylic acids.[12] Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired acid will move to the aqueous layer as its salt, leaving non-acidic impurities behind in the organic layer. The aqueous layer can then be separated, re-acidified, and extracted to recover the pure acid.
-
Column Chromatography: If chromatography is necessary, consider adding a small amount of acetic acid (0.1-1%) to the eluent system. This can help to suppress the ionization of the carboxylic acid on the silica surface and lead to better peak shapes.
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.
-
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
- Bashford, K. E., Cooper, A. L., Kane, P. D., & Moody, C. J. (2002). A new protecting-group strategy for indoles. Tetrahedron Letters, 43(2), 135–137.
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Moody, C. J. (2000). A new protecting-group strategy for indoles. ResearchGate. [Link]
- Reisberg, J. (2022). Molecular-editing reaction expands indoles with nitrogen. C&EN Global Enterprise.
- Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(12), 2154-2155.
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Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
- Salih, V., et al. (2018). Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists. RSC Advances, 8(46), 26035-26045.
- Smith, A. B., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 141(42), 16654-16660.
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Reddit. (2021). Problems with Fischer indole synthesis. [Link]
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J&K Scientific LLC. (2025). Fischer Indole Synthesis. [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. [Link]
- Hughes, D. L. (2011).
- Rewolinski, M. S., et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(49), 8673-8675.
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Organic Chemistry Explained. (2018). benzyl ether cleavage. [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
- Google Patents. (2008).
- BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
- Grubbs, R. H., et al. (2016).
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
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ResearchGate. (n.d.). Cleavage of benzyl groups from indole derivatives. [Link]
- Buchwald, S. L., et al. (2001). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 123(32), 7727-7729.
- Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9-12.
- Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of Indole-2-carboxylic Acids: Improved Procedures. The Journal of Organic Chemistry, 58(20), 5558-5559.
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Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
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ResearchGate. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. [Link]
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ChemHelp ASAP. (2019). synthesis & cleavage of benzyl ethers. [Link]
- Fawcett, C. H., et al. (1958). The metabolism of 3-indolylalkanecarboxylic acids, and their amides, nitriles and methyl esters in plant tissues. Proceedings of the Royal Society of London. Series B - Biological Sciences, 148(933), 462-475.
- Terashima, M., & Fujioka, M. (1980). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 14(12), 1949-1952.
- BenchChem. (2025).
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MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]
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PubMed. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. [Link]
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Taylor & Francis Online. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. [Link]
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Chemguide. (n.d.). hydrolysis of esters. [Link]
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PubChem - NIH. (n.d.). Indole. [Link]
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Save My Exams. (2024). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. [Link]
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ChemHelp ASAP. (2019). in the chemical literature: N-alkylation of an indole. [Link]
- RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
- ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
-
MDPI. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
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PubMed. (2001). N-pyridinyl-indole-3-(alkyl)carboxamides and derivatives as potential systemic and topical inflammation inhibitors. [Link]
- PubMed Central. (2012). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists.
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Technical Support Center: Purification of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid. As a key intermediate in various research and development pipelines, achieving high purity of this molecule is paramount for reproducible downstream results. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to adapt and troubleshoot your purification strategy effectively.
Section 1: Foundational Understanding: The Molecule and Its Impurities
Before any purification, a thorough understanding of the target molecule and potential contaminants is essential. The structure of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid features a carboxylic acid group, making it acidic, and a large, relatively non-polar benzyloxy-indole core.
FAQ: What are the likely impurities I should be trying to remove?
The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the reaction of 6-benzyloxyindole with an acrylic acid derivative. Based on this, we can anticipate several classes of process-related impurities.[1][2]
Table 1: Potential Process-Related Impurities and Their Characteristics
| Impurity Name | Structure | Chemical Class | Removal Strategy |
| 6-Benzyloxyindole | Indole | Neutral/Weakly Acidic | Acid-Base Extraction, Chromatography |
| Acrylic Acid/Acrylate Ester | Carboxylic Acid/Ester | Acidic/Neutral | Acid-Base Extraction, Chromatography |
| 3-[6-hydroxy-1H-indol-1-yl]propanoic acid | Phenol, Carboxylic Acid | Acidic | Chromatography (difficult to remove by extraction) |
| Isomeric Byproducts | Indole, Carboxylic Acid | Acidic | Recrystallization, Chromatography |
Section 2: Strategic Approach to Purification
A one-size-fits-all approach to purification is inefficient. The optimal strategy depends on the crude purity, the scale of your reaction, and the primary impurities present. The following decision tree outlines a logical workflow for purifying your material.
Caption: Purification strategy decision workflow.
Section 3: Troubleshooting Guides and Protocols
This section provides detailed, step-by-step protocols in a question-and-answer format to address common purification challenges.
Method 1: Acid-Base Liquid-Liquid Extraction
FAQ: My reaction resulted in a crude, dark oil containing unreacted starting material. How do I isolate my acidic product?
This is a classic scenario perfectly suited for acid-base extraction. This technique leverages the acidic nature of your product's carboxylic acid group to move it selectively into an aqueous layer, leaving neutral impurities like unreacted 6-benzyloxyindole behind in the organic layer. A patent for a similar indole propionic acid synthesis utilizes this exact principle for initial purification.[3]
Caption: Mechanism of acid-base extraction.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude oil in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
First Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The product will be deprotonated and move into the aqueous layer. Collect the aqueous layer.
-
Expert Insight: We use a mild base like NaHCO₃ to prevent potential hydrolysis of other functional groups. Repeat the extraction on the organic layer 2-3 times to ensure complete recovery of the product.
-
-
Back Wash: Combine all aqueous layers and perform a "back wash" with a fresh portion of EtOAc or DCM to remove any neutral impurities that may have been physically carried over. Discard this organic wash.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1M hydrochloric acid (HCl) with stirring until the pH is approximately 2-3. The protonated product should precipitate as a solid.
-
Trustworthiness Check: Use pH paper to confirm the final pH. Incomplete acidification will result in poor yield.
-
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of cold hexane to aid in drying.
-
Drying: Dry the solid under high vacuum to a constant weight.
Method 2: Recrystallization
FAQ: My isolated solid is off-white and has a broad melting point range. How can I improve its crystalline purity?
Recrystallization is the most powerful technique for removing small amounts of closely related impurities from a solid product. The principle is to dissolve the impure solid in a minimum amount of a hot solvent, in which the impurities are either very soluble or insoluble, and then allow the desired compound to crystallize upon cooling.[4]
Protocol: Recrystallization from an Ethanol/Water System
-
Solvent Selection: Based on the polarity of the molecule, a mixed solvent system like ethanol/water or ethyl acetate/hexane is a good starting point. We will detail the ethanol/water system here.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate at ~60-70°C) until the solid completely dissolves.
-
Expert Insight: The key is to use the minimum amount of hot solvent required for dissolution to ensure the solution is saturated, maximizing recovery upon cooling.
-
-
Induce Crystallization: While the solution is still warm, add deionized water dropwise until you see persistent cloudiness (the cloud point). Then, add a few drops of ethanol to redissolve the precipitate, resulting in a clear, saturated solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, washing with a small amount of the cold ethanol/water mother liquor. Dry the purified crystals under vacuum.
-
Trustworthiness Check: Assess purity by taking a melting point. A sharp melting point range (e.g., within 1-2°C) indicates high purity. Compare with a reference value if available.
-
Method 3: Flash Column Chromatography
FAQ: I have a persistent impurity that co-crystallizes with my product. What is the best method for high-resolution purification?
When recrystallization fails, flash column chromatography is the method of choice for separating compounds with very similar polarities. This technique uses a stationary phase (silica gel) and a mobile phase (solvent system) to separate components based on their differential adsorption to the silica.
Protocol: Silica Gel Flash Chromatography
-
Stationary Phase: Prepare a silica gel column in a suitable glass column. The amount of silica should be roughly 50-100 times the weight of your crude material.
-
Mobile Phase (Eluent) Selection:
-
Starting Point: A good starting eluent is a mixture of Hexane and Ethyl Acetate. Given the polarity of the molecule, a 70:30 mixture of Hexane:EtOAc is a reasonable starting point.
-
Acidification: Add 0.5-1% acetic acid to the eluent.
-
Expert Insight: The addition of a small amount of acid (like acetic acid) to the mobile phase is critical. It ensures the carboxylic acid on your product remains fully protonated, preventing it from interacting ionically with the silica gel. This results in sharper peaks and avoids "streaking" or tailing on the column, leading to better separation.
-
-
Loading the Column: Dissolve your crude product in a minimal amount of the eluent or DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the prepared column (dry loading).
-
Elution: Run the column by applying positive pressure, collecting fractions. Monitor the elution of your compound using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
Section 4: Purity Verification
FAQ: How do I definitively confirm the purity of my final product?
A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., 99.5% area).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can reveal the presence of impurities if their signals are visible above the noise.
-
Melting Point: A narrow melting point range close to the literature value is a strong indicator of high purity.[4]
By employing these robust purification strategies and understanding the rationale behind them, you will be well-equipped to obtain high-purity 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid for your research needs.
References
- Ghosh, A. et al. (2014). A Review on Common Impurities in Active Pharmaceutical Ingredients. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. (URL not available for direct linking, accessible via journal archives).
-
Hassert, R. et al. (2018). Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists. RSC Medicinal Chemistry. Available at: [Link]
-
Organic Syntheses. (Year N/A). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Coll. Vol. 9, p.26 (1998); Vol. 72, p.19 (1995). Available at: [Link]
-
Ono, T. et al. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Journal of Medicinal Chemistry, 57(16), 7084-7104. Available at: [Link]
-
All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. Available at: [Link]
-
Allison, C. (1987). Production of indole-3-propanoic acid and 3-(p-hydroxyphenyl)propanoic acid by Clostridium sporogenes: a convenient thin-layer chromatography detection system. Journal of Microbiological Methods, 6(5), 287-295. Available at: [Link]
-
Reddy, G. et al. (2012). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Journal of the Serbian Chemical Society, 77(4), 439-455. Available at: [Link]
- American Cyanamid. (1962). Process for the production of 3-indole-propionic acids. US Patent 3,062,832.
- Teijin Ltd. (1972). Purification of aromatic polycarboxylic acids by recrystallization. US Patent 3,654,351.
-
Kumar, A. et al. (2010). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2010(9), 244-256. Available at: [Link]
- Sabic Innovative Plastics IP BV. (2010). Process for purification of aryl carboxylic acids. US Patent Application US20100174111A1.
- Council of Scientific and Industrial Research. (2012). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. European Patent EP2426105A1.
Sources
Technical Support Center: Mitigating Off-Target Effects of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid
Welcome to the technical support center for researchers utilizing 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of its use in your experiments, with a primary focus on minimizing and understanding off-target effects. As an indole-propanoic acid derivative, this compound is structurally related to a class of molecules known to target the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2 or DP2), a key receptor in allergic inflammation.[1][2][3] This guide will therefore assume a primary hypothesis that your research involves the investigation of this compound as a CRTH2 antagonist.
Understanding the Primary Target: The CRTH2 Signaling Pathway
Prostaglandin D2 (PGD2) is a critical lipid mediator released predominantly by mast cells during an allergic response.[4][5] It exerts its effects through two main receptors: the DP1 receptor and CRTH2.[6][7] While both are activated by PGD2, they trigger distinct downstream signaling cascades. CRTH2 is a G-protein coupled receptor (GPCR) primarily expressed on type 2 immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils.[4][6] Activation of CRTH2 is strongly associated with pro-inflammatory outcomes, including cell chemotaxis, degranulation, and the release of pro-inflammatory cytokines, which contribute to the pathophysiology of asthma and other allergic diseases.[4][8]
Antagonists of CRTH2, such as 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, are designed to block the binding of PGD2, thereby mitigating the inflammatory cascade. Understanding this primary mechanism is crucial for interpreting your experimental results and identifying deviations that may suggest off-target activity.
Caption: CRTH2 Signaling and Antagonist Action.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered when working with 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, focusing on distinguishing on-target from off-target effects.
FAQ 1: My experimental results are inconsistent with CRTH2 antagonism. What could be the cause?
Answer: Inconsistent results can stem from several factors, including experimental variability and potential off-target effects. Before concluding that off-target activity is the primary issue, it is essential to validate your experimental setup.
Troubleshooting Guide:
-
Confirm Compound Integrity and Concentration:
-
Verify the purity of your compound batch using techniques like HPLC-MS. Impurities can have their own biological activities.
-
Ensure accurate preparation of stock solutions and working concentrations. Perform a concentration-response curve to confirm the expected potency (IC50) for CRTH2-mediated responses.
-
-
Validate Your Assay System:
-
Cell-based assays: Confirm that your cell line expresses functional CRTH2 at sufficient levels. Use a positive control (a well-characterized CRTH2 antagonist) and a negative control (a structurally related but inactive compound) to benchmark your results.[9][10]
-
In vivo models: Ensure the animal model is appropriate for studying CRTH2-mediated inflammation. For instance, mouse models of allergic asthma have been used to validate CRTH2 antagonists.[10][11]
-
-
Consider Off-Target Liabilities:
FAQ 2: I'm observing cellular toxicity at concentrations where I expect to see specific inhibition. Is this an off-target effect?
Answer: Cellular toxicity at or near the effective concentration can be a sign of off-target activity. It is crucial to determine the therapeutic window of your compound.
Troubleshooting Guide:
-
Determine the Cytotoxicity Profile:
-
Perform a standard cytotoxicity assay (e.g., MTT, LDH release) in parallel with your functional assays. This will allow you to distinguish between specific inhibition and general toxicity.
-
-
Comparative Analysis:
-
Compare the cytotoxicity of your compound in cells that express CRTH2 versus those that do not. If toxicity is observed in both, it is likely an off-target effect.
-
-
Structural Analogs:
-
Test structurally related analogs that are known to be inactive at CRTH2. If these analogs also show toxicity, it suggests the toxic effect is independent of the primary target.
-
| Parameter | Expected On-Target Effect (CRTH2 Antagonism) | Potential Off-Target Effect |
| Effective Concentration (EC50/IC50) | In the nanomolar to low micromolar range for CRTH2-mediated responses. | Potency for the unexpected effect may differ significantly from the CRTH2 IC50. |
| Cell Viability | No significant decrease at effective concentrations. | Significant decrease in cell viability at or near the effective concentration. |
| Response in CRTH2-null cells | No effect. | The unexpected effect persists. |
| Correlation with CRTH2 expression | Strong correlation between the level of CRTH2 expression and the observed inhibitory effect. | No correlation. |
FAQ 3: How can I proactively identify potential off-targets of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid?
Answer: Proactively identifying off-targets is a key step in drug development and is crucial for interpreting your research findings. Several computational and experimental approaches can be employed.
Troubleshooting Guide:
-
Computational (In Silico) Profiling:
-
Experimental (In Vitro) Profiling:
-
Broad Panel Screening: Submit your compound for screening against a broad panel of receptors, kinases, and other enzymes. This is a common practice in drug discovery to identify potential off-target liabilities early on.[17]
-
Target-Specific Assays: Based on the indole scaffold, potential off-target families to investigate include:
-
Other prostanoid receptors (e.g., DP1, thromboxane receptors).[10][18]
-
5-Lipoxygenase-Activating Protein (FLAP), as some indole-3-propanoic acids are known inhibitors.[19][20]
-
Sphingosine-1-phosphate (S1P) receptors, which are also involved in immune cell trafficking.[21]
-
Cytosolic phospholipase A2α (cPLA2α).[22]
-
-
Caption: Workflow for Investigating Off-Target Effects.
FAQ 4: I have identified a likely off-target. What are the next steps to mitigate its effects in my experiments?
Answer: Once an off-target has been identified and confirmed, you can employ several strategies to either account for or eliminate its influence on your results.
Troubleshooting Guide:
-
Chemical and Genetic Approaches:
-
Use a More Selective Compound: If available, use a more selective CRTH2 antagonist as a control to see if it recapitulates the on-target effects without the off-target phenotype.
-
Genetic Knockout/Knockdown: If the off-target is known, conduct your experiments in a cell line where the off-target has been knocked out or knocked down (e.g., using CRISPR or siRNA). This can help to isolate the effects of your compound on the primary target.
-
-
Structure-Activity Relationship (SAR) Studies:
-
Synthesize and test analogs of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid. Modifications to the indole core, the benzyloxy group, or the propanoic acid chain can alter the binding affinity for both on- and off-targets.[12][23][24][25] This can lead to the development of a more specific inhibitor.
-
-
Biochemical Suppression:
-
In some in vitro systems, it may be possible to add an excess of the purified off-target protein to the reaction to "soak up" the inhibitor, thereby rescuing the off-target effect and isolating the on-target activity.[26]
-
References
-
Pettipher, R., & Whittaker, M. (2007). The roles of DP and CRTH2 in allergic inflammation. PubMed. [Link]
-
Matsuoka, T., et al. (2004). Prostaglandin D2 plays an essential role in chronic allergic inflammation of the skin via CRTH2 receptor. PubMed. [Link]
-
Cosmi, L., et al. (2018). The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation. Allergy, Asthma & Clinical Immunology. [Link]
-
Pettipher, R., & Whittaker, M. (2007). The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses. PubMed Central. [Link]
-
Oyoshi, M. K., et al. (2010). The prostaglandin D₂ receptor CRTH2 is important for allergic skin inflammation after epicutaneous antigen challenge. PubMed. [Link]
-
Wikipedia. (n.d.). Prostaglandin D2 receptor. Wikipedia. [Link]
-
Matsuoka, T., et al. (2003). Prostaglandin D2 receptors DP and CRTH2 in the pathogenesis of asthma. PubMed. [Link]
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Groß, A., et al. (2022). Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma. PubMed Central. [Link]
-
Patsnap Synapse. (2024). What are PGD2 receptor modulators and how do they work?. Patsnap Synapse. [Link]
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Altman, P., et al. (2018). The DP2 receptor pathway and its downstream effects. ResearchGate. [Link]
-
Singh, S., et al. (2023). Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis. PubMed Central. [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
Abdalkareem Jasim, S., & Saadoun, A. (2025). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry. [Link]
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Abdalkareem Jasim, S., & Saadoun, A. (2025). Indoles as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Applications in Diabetes and Cancer. Biological and Molecular Chemistry. [Link]
-
Blethrow, J. D., et al. (2008). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central. [Link]
-
Parrott, N., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
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Pettipher, R., & Whittaker, M. (2008). Antagonists of the prostaglandin D2 receptor CRTH2. PubMed. [Link]
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Zhang, Z., et al. (2017). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link]
-
CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
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Dahlbäck, M., et al. (2005). A novel antagonist of prostaglandin D2 blocks the locomotion of eosinophils and basophils. PubMed. [Link]
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Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
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Ulven, T., et al. (2006). Novel selective orally active CRTH2 antagonists for allergic inflammation developed from in silico derived hits. PubMed. [Link]
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Lorrain, D. S., et al. (2009). Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation. PubMed. [Link]
-
Ulven, T., et al. (2009). Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation. PubMed Central. [Link]
-
Wenzel, J., & Zaiss, M. M. (2015). The therapeutic potential of CRTH2/DP2 beyond allergy and asthma. PubMed Central. [Link]
-
Brown, S. J., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. PubMed Central. [Link]
-
Nariai, Y., et al. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed. [Link]
-
Henderson, C. J., et al. (2021). Pharmacokinetics, metabolism and off-target effects in the rat of 8-[(1H- benzotriazol-1-yl)amino]octanoic acid, a selective inhibitor of human cytochrome P450 4Z1: β-oxidation as a potential augmenting pathway for inhibition. PubMed. [Link]
-
Gnad, F., et al. (2016). Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists. Royal Society of Chemistry. [Link]
-
Wang, X., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. PubMed Central. [Link]
-
Hutchinson, J. H., et al. (2009). 5-lipoxygenase-activating protein inhibitors: development of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl). PubMed. [Link]
-
Nakayama, K., et al. (2012). From a Natural Product Lead to the Identification of Potent and Selective Benzofuran-3-yl-(indol-3-yl)maleimides as Glycogen Synthase Kinase 3β Inhibitors that Suppress Proliferation and Survival of Pancreatic Cancer Cells. PubMed Central. [Link]/PMC3408544/)
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- 1. Emerging roles of DP and CRTH2 in allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 plays an essential role in chronic allergic inflammation of the skin via CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 receptors DP and CRTH2 in the pathogenesis of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel antagonist of prostaglandin D2 blocks the locomotion of eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. biolmolchem.com [biolmolchem.com]
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- 19. Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 5-lipoxygenase-activating protein inhibitors: development of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 26. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PMC [pmc.ncbi.nlm.nih.gov]
"3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid degradation and prevention"
Welcome to the technical support center for 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to anticipate and prevent degradation, ensuring the integrity of your experiments.
Part 1: Understanding the Stability of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid
The structure of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, featuring an indole core, a propanoic acid side chain, and a benzyloxy substituent, presents several potential sites for chemical degradation. Understanding these vulnerabilities is the first step toward effective prevention.
Key Degradation Pathways
Based on the known chemistry of indole derivatives and benzyl ethers, the primary degradation pathways for this molecule are anticipated to be oxidation, hydrolysis (both acidic and basic), and photolysis.
-
Oxidation: The electron-rich indole nucleus is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[1] This can lead to the formation of various oxidized species, often accompanied by a visible color change to pink, red, or brown. The benzylic ether linkage is also a known site for oxidative cleavage.[2][3][4][5]
-
Hydrolysis: The benzyloxy group can be susceptible to cleavage under strong acidic or basic conditions, yielding 6-hydroxy-1H-indol-1-yl]propanoic acid and benzyl alcohol. While N-benzyl substituted indazoles have shown stability, extreme pH conditions, especially with heating, can promote hydrolysis.
-
Photodegradation: Indole-containing compounds are often light-sensitive.[6] Exposure to UV or even ambient light can trigger photochemical reactions, leading to a complex mixture of degradation products.[7][8] The benzyloxy group may also be photolabile.[9]
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways for 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid.
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid.
Issue 1: Solution Discoloration (Turning Pink/Brown)
-
Question: My solution of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid has developed a pinkish or brownish tint. What is causing this, and is the compound still usable?
-
Answer:
-
Causality: A color change is a classic indicator of indole oxidation. This is often accelerated by exposure to air and light. The chromophores formed are highly colored, so even minor degradation can be visible.
-
Troubleshooting Steps:
-
Assess Purity: Analyze the discolored solution by HPLC to quantify the remaining parent compound and identify any degradation products.
-
Usability: For highly sensitive assays, it is recommended to use a fresh, un-degraded sample. For less sensitive applications, the material may still be usable if the purity is within an acceptable range for your experiment.
-
-
Prevention:
-
Prepare solutions fresh whenever possible.
-
Use deoxygenated solvents.
-
Store solutions under an inert atmosphere (e.g., argon or nitrogen).
-
Protect solutions from light by using amber vials or wrapping vials in aluminum foil.
-
-
Issue 2: Inconsistent Results in Biological Assays
-
Question: I am observing high variability in my experimental results when using solutions of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid that have been stored for some time. Could this be due to degradation?
-
Answer:
-
Causality: Inconsistent results are a likely consequence of compound degradation. The degradation products may have different biological activities (or be inactive), leading to variable responses in your assays.
-
Troubleshooting Steps:
-
Stability Study: Perform a simple stability study by analyzing your compound in the experimental buffer at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC.
-
Fresh vs. Aged Solutions: Compare the results of your assay using a freshly prepared solution versus an aged one.
-
-
Prevention:
-
Prepare stock solutions in a stable solvent (e.g., DMSO) and store at -20°C or -80°C.
-
For aqueous working solutions, prepare them immediately before use.
-
Consider the use of antioxidants if compatible with your assay.
-
-
Issue 3: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
-
Question: I am seeing extra peaks in my chromatogram that were not present in the initial analysis of the solid material. What are these, and how can I identify them?
-
Answer:
-
Causality: The appearance of new peaks is a strong indication of degradation. These could be products of oxidation, hydrolysis, or photolysis.
-
Troubleshooting Steps:
-
Forced Degradation Study: Conduct a forced degradation study to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light). This can help in the tentative identification of the unknown peaks.
-
LC-MS/MS Analysis: Use high-resolution mass spectrometry (LC-MS/MS) to determine the mass of the degradation products and obtain fragmentation patterns to aid in structure elucidation.[10][11][12][13]
-
-
Prevention:
-
Review your sample preparation and storage procedures to identify potential sources of stress (e.g., prolonged exposure to light, non-pH-controlled aqueous solutions).
-
Ensure the purity of your solvents and reagents.
-
-
Part 3: Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal storage conditions for solid 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid?
-
A1: For long-term storage, the solid compound should be stored at -20°C, protected from light and moisture. A desiccator can be used to minimize exposure to humidity.
-
-
Q2: What is the best solvent for preparing stock solutions?
-
A2: Anhydrous DMSO or ethanol are good choices for stock solutions. These should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Q3: Can I use antioxidants to prevent degradation in solution?
-
A3: Yes, antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid can be effective in preventing oxidative degradation. However, you must verify that the chosen antioxidant does not interfere with your downstream application. Indole derivatives with hydroxyl groups on the six-membered ring have been shown to be effective antioxidants.[1]
-
Analytical Methods
-
Q4: What type of HPLC column is suitable for analyzing 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid and its degradation products?
-
Q5: What mobile phases are recommended for HPLC analysis?
Experimental Protocols
-
Q6: How do I perform a forced degradation study?
-
A6: A forced degradation study involves subjecting the compound to various stress conditions to accelerate degradation.[16] This helps to identify potential degradation products and establish the stability-indicating nature of your analytical method. A typical protocol is provided in Part 4.
-
Part 4: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid.
Materials:
-
3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber or light source
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 60°C for 24 hours.
-
Dissolve a known amount in methanol and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (in a quartz cuvette or clear vial) to a light source as specified in ICH Q1B guidelines.[16]
-
Analyze the solution by HPLC at various time points.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method, comparing them to an untreated control solution.
Diagram of Forced Degradation Workflow
Sources
- 1. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata ‘Chachi’ - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. ema.europa.eu [ema.europa.eu]
Technical Support Center: Resolving Solubility Challenges with 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid
Welcome to the technical support guide for 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid. This document provides in-depth troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals encountering solubility issues with this compound. Our approach is rooted in first principles of physical chemistry to empower you to not only solve immediate experimental hurdles but also to understand the underlying causes.
Overview of the Solubility Challenge
3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid is a molecule characterized by two key structural features that dictate its solubility profile. First, the large, non-polar surface area contributed by the indole ring and the benzyloxy group confers significant hydrophobicity, leading to inherently poor aqueous solubility. Second, the terminal propanoic acid group provides a handle for pH-dependent solubility manipulation. This dual nature places the compound in a category of weakly acidic drugs that are often challenging to formulate in aqueous media. Understanding these characteristics is the first step toward rational solvent and buffer selection.
Section 1: Physicochemical Profile
A foundational understanding of the compound's properties is critical for troubleshooting. The following table summarizes key estimated and known physicochemical parameters.
| Property | Value / Description |
| Molecular Formula | C₁₈H₁₇NO₃ |
| Molecular Weight | 295.33 g/mol |
| Estimated pKa | ~4.87 (for the carboxylic acid group) |
| Estimated logP | > 3.0 (Highly lipophilic) |
| General Solubility Profile | Aqueous: Very poorly soluble at neutral and acidic pH. Solubility increases significantly at basic pH. Organic: Generally soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., ethanol).[1] |
Rationale for Estimates:
-
The pKa is estimated based on the pKa of propanoic acid, which is approximately 4.87.[2][3] The electronic environment of the indole ring is unlikely to shift this value dramatically.
-
The logP (octanol-water partition coefficient) is predicted to be high due to the combined hydrophobicity of the large indole nucleus (logP ≈ 2.14) and the benzyl group.[4][5][6]
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common solubility issues in a question-and-answer format.
Q1: My compound is insoluble in my standard aqueous buffer (e.g., PBS pH 7.4). What is the first and most critical step?
Answer: The first step is to leverage the carboxylic acid moiety by adjusting the pH of your solvent. As a weak acid, the compound exists predominantly in its neutral, less soluble form (R-COOH) at a pH below its pKa. By raising the pH above its pKa, you deprotonate the acid to its highly polar and more soluble carboxylate salt form (R-COO⁻).[7][8]
-
Expert Recommendation: For complete solubilization, the pH should be adjusted to at least 1.5 to 2 units above the pKa. For this compound, aim for a pH of 7.0 or higher . At pH 7.4, a significant portion of the compound should be in its soluble, ionized form. If solubility is still an issue, a pH of 8.0-9.0 may be required.
Q2: I've raised the pH to 8.0, but the solubility is still insufficient for my assay's required concentration. What is my next option?
Answer: The next step is to introduce a water-miscible organic co-solvent.[9][10] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the hydrophobic parts of your molecule.[11] This is a very common and effective strategy for highly lipophilic compounds.
-
Expert Recommendation: Dimethyl sulfoxide (DMSO) is the preferred starting co-solvent due to its strong solubilizing power for a wide range of organic molecules. Other common choices include ethanol, propylene glycol, and polyethylene glycols (PEGs).[10] Always prepare a high-concentration stock solution in 100% co-solvent first, which can then be diluted into your aqueous buffer.
Q3: My compound precipitates when I dilute my high-concentration DMSO stock into my aqueous buffer. How can I prevent this?
Answer: This is a common and expected problem known as "crashing out." It occurs when the concentration of the co-solvent is diluted to a point where it can no longer maintain the drug in solution.
-
Causality & Solution:
-
Final Co-solvent Concentration: The most critical factor is the final percentage of the organic co-solvent in your aqueous solution. For most cell-based assays, you must keep the final DMSO concentration low (typically <0.5% v/v) to avoid toxicity. If your compound precipitates at this level, you may need to lower your final compound concentration.
-
Mixing Technique: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. Never add the aqueous solution to the DMSO stock, as this creates localized areas of low co-solvent concentration that promote immediate precipitation.
-
Use of Surfactants: Consider including a non-ionic surfactant like Tween® 20 or Tween® 80 (at a low concentration, e.g., 0.01-0.1%) in your final aqueous buffer. Surfactants form micelles that can encapsulate the hydrophobic compound, preventing precipitation.
-
Sonication: After dilution, briefly sonicating the solution in a bath sonicator can help break up small aggregates and re-dissolve the compound.
-
Q4: Can I increase the solubility by forming a salt of the compound?
Answer: Yes, salt formation is an excellent and widely used strategy to improve the solubility and dissolution rate of ionizable drugs.[7][12][13] By reacting the carboxylic acid with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine like tromethamine), you can form a stable, solid salt. This pre-formed salt will typically have a much higher intrinsic aqueous solubility and faster dissolution rate than the free acid form.
-
Practical Insight: While highly effective, this requires chemical synthesis and purification of the salt form. For initial in-vitro experiments, pH adjustment of the free acid in solution is a more direct and faster approach to achieve the same end-state (the ionized, soluble form). Salt formation is more relevant for advanced formulation and in-vivo studies.
Section 3: Detailed Experimental Protocols
Protocol 1: Solubilization via pH Adjustment
This protocol is for preparing an aqueous solution of the compound by converting it to its soluble salt form in situ.
-
Preparation of Alkaline Buffer: Prepare a buffer with a pH in the desired range (e.g., 50 mM TRIS buffer at pH 8.0 or a phosphate buffer at pH 7.5). Common pharmaceutical buffers include phosphate, citrate, and acetate.[14][15]
-
Weigh Compound: Accurately weigh the required amount of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid.
-
Initial Slurry: Add a portion of the alkaline buffer to the solid compound to create a slurry.
-
Dissolution: While stirring or vortexing, slowly add more buffer until the final target volume is reached. Gentle warming (e.g., to 37°C) or brief sonication can aid dissolution.
-
pH Verification: After the compound appears to be dissolved, re-check the pH of the solution. If the compound's acidity has lowered the pH, adjust it back to the target pH using a dilute solution of NaOH (e.g., 0.1 M).
-
Validation: Visually inspect the final solution for any particulates against a light and dark background. For quantitative confirmation, filter the solution through a 0.22 µm filter (ensure the filter material is compatible) and measure the concentration of the filtrate using a validated analytical method like HPLC-UV.
Protocol 2: Preparation of a Stock Solution using a Co-solvent
This is the standard method for preparing solutions for most in vitro biological assays.
-
Select Solvent: Choose a high-purity, anhydrous organic solvent. DMSO is the recommended first choice.
-
Weigh Compound: Accurately weigh the compound in a suitable vial (e.g., amber glass vial).
-
Add Solvent: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Promote Dissolution: Vortex the solution vigorously. If needed, sonicate for 5-10 minutes in a water bath. Gentle warming can also be used. Ensure the compound is fully dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vials are tightly capped to prevent moisture absorption by the DMSO.
Section 4: Visual Workflows
Diagram 1: Troubleshooting Workflow
Caption: A decision tree for systematically resolving solubility issues.
Diagram 2: Stock Solution Preparation Workflow
Caption: Workflow for preparing and diluting a DMSO stock solution.
References
-
Vertex AI Search Result[1] : Indole-3-propionic acid | Solubility of Things. This source indicates that the related compound, indole-3-propionic acid, shows good solubility in polar solvents like water and alcohols but limited solubility in non-polar solvents.
-
Serajuddin, A. T. M. (2007) . Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]
-
PubChem : Propionic Acid. National Center for Biotechnology Information. [Link]
-
Química Organica.org : indole acidity. This source discusses the pKa of the N-H proton on the indole ring. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology : Drug Dissolution Enhancement by Salt Formation. [Link]
-
Fiveable : Propanoic Acid Definition - Organic Chemistry Key Term. This source confirms the pKa value of propanoic acid. [Link]
-
Safrole : Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. [Link]
-
Synthesis and Chemistry of Indole : This document provides details on the chemical properties and reactivity of the indole ring. [Link]
-
Química Organica.org : indole. [Link]
-
UNT Digital Library : Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
Virtual Computational Chemistry Laboratory : On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]
-
Pharmaguideline : Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. [Link]
-
Aston Research Explorer : Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]
-
Brainly : The pKa of propanoic acid (propionic acid), CH3CH2COOH, is 4.87. [Link]
-
Semantic Scholar : Salt formation to improve drug solubility. (2007) | Abu T.M. Serajuddin. [Link]
-
ResearchGate : Why salt formation of weak acid increases the drug solubility?. [Link]
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OSTI.GOV : Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). [Link]
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The Good Scents Company : indole, 120-72-9. [Link]
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PubMed Central : Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
-
Fagron Academy : Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. [Link]
-
Quora : How to calculate the pH of propanoic acid. [Link]
-
Lund University Publications : Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Scribd : Buffers and pH Adjusting Agents Guide. [Link]
-
Hopax Fine Chemicals : Pharmaceutical Buffers. [Link]
-
PubChem : Indole. National Center for Biotechnology Information. [Link]
-
Rowan's Free Online pKa Calculator : This source describes modern methods for computational pKa prediction. [Link]
-
Molecular Discovery : MoKa - pKa modelling. [Link]
-
Virtual Computational Chemistry Laboratory : On-line Software. [Link]
-
World Health Organization (WHO) : Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]
-
bio.tools : MolGpKa. [Link]
-
Dow Development Labs : Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
-
Cheméo : Chemical Properties of Indole (CAS 120-72-9). [Link]
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Innoriginal: International Journal of Sciences : BIOAVAILABILITY ENHANCEMENT FOR POORLY SOLUBLE DRUGS: A REVIEW. [Link]
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BMG LABTECH : Drug solubility: why testing early matters in HTS. [Link]
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Taylor & Francis : Cosolvent – Knowledge and References. [Link]
-
YouTube : Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. [Link]
-
Wikipedia : Cosolvent. [Link]
-
YouTube : Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]
-
ACS Publications : Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]
-
Grokipedia : Benzyl group. [Link]
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"modifying experimental protocols for 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid"
Technical Support Center: 3-[6-(Benzyloxy)-1H-indol-1-yl]propanoic acid
Welcome to the technical support guide for 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered experimental challenges. The guidance herein is based on established principles of indole chemistry and protecting group strategy to ensure the integrity and success of your experiments.
Compound Structural Analysis & Key Reactive Sites
Before troubleshooting, it is crucial to understand the molecule's inherent chemical characteristics. The structure consists of three key components, each with distinct reactivity profiles that dictate experimental design.
-
Indole Core: An electron-rich aromatic system, the indole nucleus is susceptible to electrophilic attack, particularly at the C3 position. However, since the N1 and C6 positions are substituted, its reactivity is modulated. It is also prone to oxidation and polymerization under harsh acidic conditions.[1]
-
N1-Propanoic Acid Side Chain: The carboxylic acid moiety provides a handle for various modifications (e.g., amide bond formation, esterification) and governs the compound's pH-dependent solubility.
-
C6-Benzyloxy (Bn) Ether: This is a common protecting group for a phenol.[2] Its primary liability is cleavage under reductive conditions (catalytic hydrogenolysis) or strong acids.[3][4] Its stability is a central consideration in almost all reaction planning.
Caption: Key functional groups and their associated chemical liabilities.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues in a direct question-and-answer format, providing both solutions and the underlying chemical reasoning.
Category 1: Solubility and Handling
Q1: I'm having trouble dissolving the compound for my biological assay. What solvent should I use?
A: The solubility of this compound is dominated by the propanoic acid group, making it highly pH-dependent.
-
For Aqueous Buffers (Recommended): Start by preparing a concentrated stock solution in an organic solvent like DMSO. For your final aqueous solution, the compound will be most soluble at a pH above its pKa (approximately 4-5). In neutral or basic buffers (pH > 7), the carboxylate salt is formed, which is significantly more water-soluble. A common issue is precipitation when diluting the DMSO stock into a buffer with a pH below 6.
-
Organic Solvents: The compound is generally soluble in polar aprotic solvents like DMSO, DMF, and THF, and moderately soluble in alcohols like methanol or ethanol. It has poor solubility in nonpolar solvents like hexanes and diethyl ether.
Q2: My compound appears to be degrading in solution upon storage. Why is this happening and how can I prevent it?
A: Degradation can occur via two primary pathways: oxidation of the indole ring or cleavage of the benzyloxy ether.
-
Cause: The indole nucleus is sensitive to air and light, which can cause gradual oxidation, leading to colored impurities. If stored in acidic solutions (e.g., unbuffered water, which can be slightly acidic due to dissolved CO₂), slow hydrolysis of the benzyl ether may occur over time.
-
Solution:
-
Storage: Store the solid compound under an inert atmosphere (argon or nitrogen) at -20°C, protected from light.
-
Stock Solutions: Prepare stock solutions in anhydrous, high-purity DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles and exposure to air. Store these at -80°C.
-
Working Solutions: Prepare fresh working solutions for each experiment and use them promptly. Avoid long-term storage of diluted aqueous solutions.
-
Category 2: Reaction and Modification Protocols
Q3: I am trying to perform an amide coupling with the propanoic acid group, but my reaction is failing or giving a low yield along with many side products.
A: This is a common challenge. The issue often lies not with the coupling itself, but with side reactions involving the indole core or the benzyloxy group.
-
Cause 1: Inappropriate Coupling Reagents. Carbodiimide activators like EDC, when used with certain additives (like HOBt), can be effective. However, under slightly acidic conditions required for activation, the indole ring can be sensitive.
-
Cause 2: Unwanted Debenzylation. If your amine starting material or reaction conditions involve any reductive potential, you risk cleaving the benzyloxy group. This is especially true if any residual hydrogenation catalyst is present from a previous step.
-
Troubleshooting Workflow: Follow a systematic approach to diagnose the issue.
Caption: Troubleshooting workflow for failed amide coupling reactions.
Q4: I need to remove the benzyloxy (Bn) group. What is the most reliable method?
A: Catalytic hydrogenation is the gold standard for cleaving benzyl ethers due to its clean and high-yielding nature.[2][4]
-
Standard Protocol: Palladium on carbon (Pd/C, 5-10 mol%) is the most common catalyst. The reaction is run under an atmosphere of hydrogen gas (from a balloon or a Parr shaker) in a solvent like ethanol, methanol, or ethyl acetate. The reaction is typically complete within a few hours at room temperature.
-
Key Consideration: This method is not compatible with other reducible functional groups, such as alkenes, alkynes, azides, or nitro groups.[5] If your molecule contains such groups, you will need an alternative method.
-
Alternative Methods: For substrates with hydrogenation-sensitive groups, oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be employed, although this requires careful optimization to avoid side reactions on the electron-rich indole.[3][5] Strong Lewis acids like BCl₃ can also be used but may not be compatible with other acid-sensitive parts of your molecule.[6]
Q5: Can I perform a Fischer indole synthesis to create a related analogue if I want to keep the benzyloxy group intact?
A: Yes, but with caution. The Fischer indole synthesis typically requires strong protic or Lewis acids and elevated temperatures.[7] These conditions can threaten the integrity of the benzyloxy group.[3]
-
Causality: Strong acids like polyphosphoric acid (PPA) or sulfuric acid can catalyze the cleavage of the benzyl ether.
-
Recommended Modification: Opt for milder Lewis acid catalysts, such as zinc chloride (ZnCl₂), and run the reaction at the lowest effective temperature.[8] It is critical to perform small-scale test reactions to find a balance where the cyclization proceeds without significant deprotection. Monitor the reaction closely by TLC or LCMS.
Key Experimental Protocols
Protocol 1: Standard Solubilization for Biological Assays
-
Prepare Stock Solution: Weigh out 5 mg of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid and dissolve it in 1.0 mL of anhydrous DMSO to create a concentrated stock solution. Gently vortex until fully dissolved.
-
Prepare Working Buffer: Use a biological buffer of your choice with a pH ≥ 7.4 (e.g., PBS or HEPES).
-
Serial Dilution: Perform serial dilutions from your DMSO stock into the working buffer.
-
Important: When diluting, add the DMSO stock to the buffer (not the other way around) while vortexing to prevent localized precipitation. Do not exceed a final DMSO concentration of 0.5-1% in your assay, as higher concentrations can affect cell viability.
-
Usage: Use the final diluted solution immediately.
Protocol 2: HATU-Mediated Amide Coupling
This protocol uses HATU, which is often more efficient and leads to fewer side reactions with sensitive substrates compared to other coupling agents.
-
Dissolution: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: Add the desired amine (1.1 eq), HATU (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LCMS. The reaction is typically complete in 2-4 hours.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: Selective Debenzylation via Catalytic Hydrogenolysis
-
Setup: Dissolve the starting material (1.0 eq) in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (approx. 10% by weight of the starting material) to the solution.
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). A balloon filled with H₂ is sufficient for small-scale reactions. For larger scales, a hydrogenation apparatus is recommended.
-
Reaction: Stir the reaction vigorously at room temperature. The black catalyst should be well-suspended. Monitor the reaction by TLC or LCMS until the starting material is fully consumed.
-
Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air. Keep it wet with the solvent.
-
Isolation: Rinse the filter cake with additional solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product, 3-(6-hydroxy-1H-indol-1-yl)propanoic acid.
Reference Data Tables
Table 1: Solubility Profile Summary
| Solvent Class | Examples | Solubility | Notes |
| Aqueous Buffers | PBS, HEPES (pH > 7) | High (as salt) | Solubility is poor at acidic pH (< 6). |
| Polar Aprotic | DMSO, DMF, THF | High | Recommended for creating concentrated stock solutions. |
| Alcohols | Methanol, Ethanol | Moderate | Useful for reaction chemistry and purification. |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | May require co-solvents for good solubility. |
| Ethers | Diethyl Ether | Very Low | Useful as an anti-solvent for precipitation. |
| Hydrocarbons | Hexanes, Toluene | Insoluble | Useful for trituration and purification. |
Table 2: Benzyloxy Group Compatibility with Common Reagents
| Reagent/Condition | Compatibility | Causality / Notes |
| Catalytic Hydrogenation (H₂, Pd/C) | NO | Reductive cleavage of the C-O bond is the standard deprotection method.[3][4] |
| Strong Acids (e.g., TFA, HCl, H₂SO₄) | NO | Acid-catalyzed hydrolysis will cleave the benzyl ether.[3] |
| Strong Bases (e.g., NaOH, KOtBu) | YES | Benzyl ethers are stable to strong bases. |
| Mild Acids (e.g., Acetic Acid) | CAUTION | Generally stable, but cleavage can occur at elevated temperatures or long reaction times. |
| Standard Oxidants (e.g., PCC, DMP) | YES | Stable to most common oxidation conditions that do not involve single-electron transfer. |
| Strong Oxidants (e.g., DDQ, CAN) | CAUTION | Can be used for deprotection; not compatible if the group needs to be retained.[9] |
| Organometallics (e.g., Grignards, R-Li) | YES | Stable, provided the carboxylic acid is first protected or deprotonated. |
| Fluoride Sources (e.g., TBAF) | YES | Stable. This provides orthogonality with silyl ether protecting groups. |
| Amide Coupling (e.g., HATU, EDC) | YES | Fully compatible under standard, anhydrous conditions. |
References
- Benchchem.
- ResearchGate.
- PubMed. Problems associated with use of the benzyloxymethyl protecting group for histidines. Formaldehyde adducts formed during cleavage by hydrogen fluoride. (1990).
- Organic Chemistry Portal. Selective Cleavage of Benzyl Ethers.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity rel
- National Institutes of Health (NIH).
- YouTube. benzyl ether cleavage. (2018).
- ACS Publications. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups | Organic Letters. (2021).
- Chemicalbook. 2-Acetamido-3-(6-(benzyloxy)-1H-indol-3-yl)propanoic acid synthesis.
- Benchchem. A Comparative Analysis of Benzyloxy and Other Ether Protecting Groups in Organic Synthesis.
- Suzhou Highfine Biotech. Amino Protecting Group-Benzyl Series. (2025).
- Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implc
- The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis.
- Synthesis and Chemistry of Indole.
- Oreate AI Blog. A Review of the Indole Synthesis Reaction System. (2026).
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- 2. nbinno.com [nbinno.com]
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- 6. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 7. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino Protecting Group-Benzyl Series [en.highfine.com]
Validation & Comparative
A Researcher's Guide to Validating Novel Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibitors: A Comparative Analysis Featuring 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the activity of novel compounds targeting hematopoietic prostaglandin D synthase (H-PGDS). For the purpose of this illustrative guide, we will focus on a hypothetical compound, 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid , as a potential H-PGDS inhibitor. The methodologies and comparisons outlined herein are designed to establish the compound's efficacy, potency, and selectivity, using the well-characterized H-PGDS inhibitor, HQL-79 , as a primary benchmark.
Introduction: The Rationale for Targeting H-PGDS in Inflammatory and Allergic Diseases
Prostaglandin D2 (PGD2) is a key lipid mediator centrally involved in the pathophysiology of various allergic and inflammatory conditions, including asthma, allergic rhinitis, and atopic dermatitis. PGD2 is synthesized from prostaglandin H2 (PGH2) by the enzyme prostaglandin D synthase (PTGDS).[1] The hematopoietic form of this enzyme, H-PGDS, is primarily expressed in immune cells such as mast cells and Th2 cells, making it a highly specific and attractive therapeutic target.[2]
By inhibiting H-PGDS, the production of PGD2 is attenuated, thereby mitigating its pro-inflammatory effects, which include bronchoconstriction, vasodilation, and the recruitment of eosinophils and other immune cells.[3] This targeted approach offers the potential for a more favorable safety profile compared to broader anti-inflammatory agents.
This guide will delineate a systematic, multi-tiered approach to validate the inhibitory activity of a novel compound, exemplified by 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, against H-PGDS.
The Prostaglandin D2 Synthesis Pathway and Point of Inhibition
The synthesis of PGD2 is a critical branch of the arachidonic acid cascade. Understanding this pathway is fundamental to designing and interpreting validation assays.
Caption: The PGD2 synthesis pathway and the inhibitory target of novel compounds.
In Vitro Validation: From Enzymatic Inhibition to Cellular Efficacy
The initial validation phase focuses on direct enzymatic inhibition and subsequent confirmation in a cellular context.
Enzymatic Assays: Quantifying Direct H-PGDS Inhibition
The primary objective is to determine the half-maximal inhibitory concentration (IC50) of the test compound against purified H-PGDS. A fluorescence polarization (FP)-based inhibitor screening assay is a robust and high-throughput method.[4]
Experimental Protocol: H-PGDS FP-Based Inhibitor Screening Assay
-
Reagents and Materials :
-
Recombinant human H-PGDS
-
H-PGDS inhibitor-fluorescein conjugate (fluorescent probe)
-
Assay buffer (e.g., Tris-HCl with appropriate co-factors)
-
384-well black plates
-
Test compound (3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid)
-
Positive control (HQL-79)
-
Negative control (vehicle, e.g., DMSO)
-
-
Procedure :
-
Prepare serial dilutions of the test compound and HQL-79 in assay buffer.
-
Add a fixed concentration of recombinant H-PGDS to each well of the 384-well plate.
-
Add the serially diluted test compound, HQL-79, or vehicle to the respective wells.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Add the fluorescent probe to all wells.
-
Incubate for another defined period (e.g., 30 minutes) to reach binding equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition based on the FP values of the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Table 1: Comparative In Vitro H-PGDS Inhibitory Activity
| Compound | H-PGDS IC50 (nM) |
| 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid | Hypothetical Data |
| HQL-79 | 6,000[5] |
| TAS-204 | 23[6] |
| TFC-007 | 83[6] |
This table presents a template for comparing the in vitro potency of the test compound against known H-PGDS inhibitors.
Selectivity Profiling
To ensure the compound's specificity, its inhibitory activity should be tested against other key enzymes in the prostanoid synthesis pathway, such as COX-1, COX-2, and microsomal prostaglandin E synthase (mPGES-1). HQL-79, for instance, shows no significant effect on these enzymes.[5]
Cell-Based Assays: Measuring PGD2 Production in Mast Cells
Validating the compound's activity in a cellular environment is a critical next step. Human mast cell lines (e.g., LAD2) or primary cord blood-derived mast cells (CBMCs) are suitable models.[7]
Experimental Protocol: PGD2 Release from Activated Mast Cells
-
Cell Culture : Culture LAD2 cells or CBMCs according to established protocols.
-
Compound Treatment : Pre-incubate the cells with various concentrations of the test compound, HQL-79, or vehicle for 1 hour.
-
Cell Activation : Stimulate the cells with an appropriate agonist, such as anti-IgE or calcium ionophore A23187, to induce PGD2 release.[7]
-
Sample Collection : After a defined incubation period (e.g., 30 minutes), centrifuge the cell suspension and collect the supernatant.
-
PGD2 Quantification : Measure the concentration of PGD2 in the supernatant using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).[8]
Table 2: Inhibition of PGD2 Production in LAD2 Mast Cells
| Compound | IC50 (nM) for PGD2 Inhibition |
| 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid | Hypothetical Data |
| HQL-79 | ~100,000 (in human megakaryocytes and rat mastocytoma cells)[9] |
In Vivo Validation: Efficacy in Animal Models of Allergic Inflammation
Demonstrating efficacy in a relevant animal model is paramount for preclinical validation. The ovalbumin (OVA)-induced mouse model of allergic asthma is a widely accepted model.
Caption: Workflow for the in vivo validation in a mouse model of allergic asthma.
Experimental Protocol: OVA-Induced Allergic Asthma Model
-
Sensitization : Sensitize mice (e.g., BALB/c) by intraperitoneal (i.p.) injection of OVA emulsified in aluminum hydroxide (alum) on days 0 and 14.
-
Challenge : On days 21, 22, and 23, challenge the mice with intranasal administration of OVA.
-
Treatment : Administer the test compound, HQL-79 (e.g., 30 mg/kg), or vehicle orally one hour before each OVA challenge.[9]
-
Analysis (24 hours after the final challenge) :
-
Bronchoalveolar Lavage Fluid (BALF) Analysis : Collect BALF and perform differential cell counts to quantify the infiltration of inflammatory cells, particularly eosinophils.
-
Lung Histology : Harvest the lungs, fix, and stain with hematoxylin and eosin (H&E) to assess inflammation and with periodic acid-Schiff (PAS) to evaluate mucus production.
-
Cytokine Measurement : Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF using ELISA.
-
Table 3: Comparative In Vivo Efficacy in a Mouse Asthma Model
| Treatment Group | Eosinophil Count in BALF (cells/mL) | Lung Inflammation Score | Mucus Production Score |
| Vehicle Control | High | High | High |
| 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| HQL-79 (30 mg/kg) | Significant reduction[9] | Significant reduction[9] | Significant reduction |
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous pathway for the validation of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid or any novel H-PGDS inhibitor. By following this multi-tiered approach, researchers can generate a comprehensive data package to establish the compound's potency, selectivity, and in vivo efficacy. Positive results from these studies would warrant further preclinical development, including pharmacokinetic and toxicological assessments, to fully characterize the therapeutic potential of the novel compound. The use of a well-established benchmark like HQL-79 throughout the validation process is crucial for contextualizing the performance of the new chemical entity.
References
- Patsnap Synapse. (2024, June 21). What are PTGDS inhibitors and how do they work?
-
Wikipedia. (n.d.). Prostaglandin D2. Retrieved from [Link]
-
UniQuest. (n.d.). Hematopoietic prostaglandin D2 synthase (HPGD2S) inhibitors for inflammatory disease including DMD and asthma. Retrieved from [Link]
-
Aritake, K., et al. (2006). Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase. Journal of Biological Chemistry, 281(21), 15277-15286. Retrieved from [Link]
-
Lin, Y. T., et al. (2023). Computer-Aided Designing Peptide Inhibitors of Human Hematopoietic Prostaglandin D2 Synthase Combined Molecular Docking and Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(16), 12629. Retrieved from [Link]
-
Kolmert, J., et al. (2021). Selective inhibition of prostaglandin D2 biosynthesis in human mast cells to overcome need for multiple receptor antagonists: Biochemical consequences. Clinical and Experimental Allergy, 51(5), 682-693. Retrieved from [Link]
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Mohri, I., et al. (2007). Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis. The American Journal of Pathology, 170(5), 1595-1603. Retrieved from [Link]
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A Comparative Analysis of Indole-Based CRTH2 Antagonists: Benchmarking 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid
In the landscape of therapeutic development for allergic and inflammatory diseases, the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor, has emerged as a compelling target.[1][2] This G-protein coupled receptor, activated by its natural ligand prostaglandin D2 (PGD2), plays a pivotal role in the recruitment and activation of key inflammatory cells, including eosinophils, basophils, and Th2 lymphocytes.[1][3] Consequently, the development of potent and selective CRTH2 antagonists has been a major focus of pharmaceutical research. Among the myriad of chemical scaffolds explored, indole derivatives have shown particular promise.[4][5]
This guide provides an in-depth comparison of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, a representative indole derivative, with other notable indole-based CRTH2 antagonists that have progressed to clinical evaluation: Fevipiprant, Setipiprant, and Ramatroban. While comprehensive biological data for 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid is not extensively available in the public domain, we will leverage established structure-activity relationships (SAR) within this chemical class to extrapolate its potential performance characteristics and benchmark it against these clinically relevant comparators.
The CRTH2 Signaling Axis: A Key Driver of Allergic Inflammation
The binding of PGD2 to CRTH2 on the surface of inflammatory cells initiates a signaling cascade that is central to the pathophysiology of allergic diseases like asthma and allergic rhinitis.[1][3] This activation leads to a Gαi-mediated decrease in intracellular cyclic AMP (cAMP) and a subsequent increase in intracellular calcium concentrations.[6] These signaling events culminate in cellular responses such as chemotaxis, degranulation, and the release of pro-inflammatory cytokines, thereby perpetuating the inflammatory cascade.
Figure 1: Simplified signaling pathway of the CRTH2 receptor and the inhibitory action of indole-based antagonists.
Comparative Performance of Indole-Based CRTH2 Antagonists
The following table summarizes key performance indicators for Fevipiprant, Setipiprant, and Ramatroban, providing a benchmark for evaluating the potential of novel derivatives like 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid.
| Compound | Chemical Structure | Target(s) | Potency (IC50/Ki) | Key Pharmacokinetic Parameters | Clinical Development Status |
| Fevipiprant | (Structure not available in this format) | Selective CRTH2 Antagonist | IC50: ~0.44 nM (Eosinophil shape change)[7] | T½: ~20 hours[7] | Development for asthma discontinued after Phase III trials[7] |
| Setipiprant | (Structure not available in this format) | Selective CRTH2 Antagonist | IC50: ~5.6 nM (hCRTH2 binding) | T½: ~11 hours | Investigated for allergic rhinitis and androgenetic alopecia[8][9] |
| Ramatroban | (Structure not available in this format) | Dual CRTH2 and Thromboxane A2 (TP) Receptor Antagonist | Ki: ~30 nM (TP receptor)[10] | T½: ~1.5-2.5 hours | Marketed in Japan for allergic rhinitis[10] |
| 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid | (Structure not available in this format) | Presumed CRTH2 Antagonist | Data not available | Data not available | Preclinical/Investigational |
Structure-Activity Relationship (SAR) Insights for 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid
While specific experimental data for 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid is lacking, we can infer its potential activity based on established SAR for indole-based CRTH2 antagonists.[4]
-
Indole Scaffold: The indole core is a common feature in many potent CRTH2 antagonists, serving as a crucial structural motif for receptor interaction.[4][5]
-
Propanoic Acid Side Chain: The propanoic acid moiety is a key pharmacophore, likely interacting with positively charged residues in the CRTH2 binding pocket.[4][11]
-
N-1 Substitution: The substituent at the N-1 position of the indole ring significantly influences potency and pharmacokinetic properties. The propanoic acid chain at this position is a common feature among many antagonists.
-
6-Benzyloxy Group: The benzyloxy group at the 6-position of the indole ring is expected to contribute to the lipophilicity of the molecule, which can impact its binding affinity and pharmacokinetic profile. Substitutions at this position are known to modulate the activity of indole derivatives.
Based on these structural features, it is plausible that 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid possesses antagonistic activity at the CRTH2 receptor. However, its precise potency, selectivity, and pharmacokinetic profile would need to be determined through rigorous experimental evaluation.
Experimental Protocols for Evaluating CRTH2 Antagonists
The following are standardized, step-by-step methodologies for key assays used to characterize the performance of CRTH2 antagonists.
CRTH2 Receptor Binding Assay
This assay quantifies the affinity of a test compound for the CRTH2 receptor.
Figure 2: Workflow for a CRTH2 receptor binding assay.
Protocol:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human CRTH2 receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.[12]
-
Incubation: In a 96-well plate, incubate a fixed concentration of a radiolabeled CRTH2 ligand (e.g., [3H]PGD2) with the cell membranes in the presence of varying concentrations of the test compound.[12]
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.[12]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Eosinophil Shape Change Assay
This functional assay measures the ability of a compound to inhibit PGD2-induced shape change in eosinophils, a hallmark of their activation.[13]
Protocol:
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood using density gradient centrifugation.
-
Pre-incubation: Pre-incubate the isolated eosinophils with varying concentrations of the test compound or vehicle control.
-
Stimulation: Stimulate the eosinophils with a sub-maximal concentration of PGD2.
-
Fixation: After a short incubation period, fix the cells with paraformaldehyde.
-
Flow Cytometry Analysis: Analyze the changes in cell morphology (forward scatter vs. side scatter) using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells that have undergone a shape change and determine the IC50 of the test compound for inhibiting this response.
Calcium Mobilization Assay
This assay assesses the functional antagonism of the CRTH2 receptor by measuring changes in intracellular calcium levels.[14][15]
Figure 3: Workflow for a calcium mobilization assay.
Protocol:
-
Cell Culture: Culture a cell line stably expressing the human CRTH2 receptor (e.g., CHO cells) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[16]
-
Compound Addition: Add varying concentrations of the test compound to the wells and incubate.
-
Agonist Stimulation: Add a PGD2 solution to the wells to stimulate the CRTH2 receptor.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the dose-response curve for the inhibition of the PGD2-induced calcium flux and determine the IC50 of the test compound.
Conclusion and Future Directions
The indole scaffold represents a privileged structure in the design of CRTH2 antagonists. While Fevipiprant and Setipiprant have demonstrated the potential of selective CRTH2 antagonism in clinical trials, their development has faced challenges.[7][9] Ramatroban, with its dual activity, offers a different therapeutic approach and has achieved clinical success in a specific indication.[10]
For 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, its structural similarity to known CRTH2 antagonists suggests it is a promising candidate for further investigation. The immediate next steps should involve its synthesis and comprehensive biological evaluation using the standardized assays outlined in this guide. Determining its potency, selectivity against other prostanoid receptors, and pharmacokinetic profile will be crucial in assessing its therapeutic potential relative to the established benchmarks. Future research should also focus on optimizing the indole scaffold to achieve improved efficacy and safety profiles, ultimately leading to the development of novel and effective treatments for allergic and inflammatory diseases.
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A Comparative Guide to S1P1 Functional Antagonists: Profiling 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid Against Established Modulators
In the landscape of immunomodulatory therapeutics, sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a pivotal target. Its role in regulating lymphocyte trafficking from secondary lymphoid organs has made it a focal point for the development of drugs treating autoimmune diseases, most notably multiple sclerosis.[1][2] Functional antagonists of S1P1, which induce receptor internalization and degradation, effectively sequester lymphocytes, preventing their infiltration into sites of inflammation.[3] This guide provides a comprehensive comparison of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, a representative of a novel class of indole-based S1P1 modulators, against clinically approved and late-stage S1P1 functional antagonists. We will delve into their mechanisms, comparative efficacy, and the experimental methodologies crucial for their evaluation.
The S1P1 Signaling Axis: A Target for Immunomodulation
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that signals through a family of five G protein-coupled receptors (GPCRs), S1P1-5.[4] The S1P gradient between the blood and secondary lymphoid organs is critical for lymphocyte egress. S1P1, highly expressed on lymphocytes, recognizes this gradient and facilitates their exit.[5] Functional antagonists, although initially acting as agonists, trigger a sustained internalization and subsequent degradation of the S1P1 receptor.[3] This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes and reducing the number of circulating lymphocytes.[1]
Caption: S1P1 signaling pathway and the mechanism of functional antagonism.
Profiling 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid and its Analogs
While specific public data for 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid is limited, extensive research on the closely related (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid series provides significant insights into the potential profile of this class of compounds.[3] These indole derivatives are designed as direct-acting S1P1 functional antagonists that do not require phosphorylation for activity, a key differentiator from the first-in-class drug, Fingolimod.[3]
The structural modifications within this series, particularly substitutions on the indole core, have been optimized to enhance potency, selectivity, and pharmacokinetic properties, including central nervous system (CNS) penetration.[3] This is of particular interest for diseases like multiple sclerosis, where targeting S1P1 on astrocytes within the CNS may offer additional therapeutic benefits.[3]
Comparative Analysis with Established S1P1 Functional Antagonists
The clinical landscape of S1P1 functional antagonists is dominated by several key players. A comparative overview is essential for researchers to understand the nuances of each compound.
| Compound | S1P Receptor Selectivity | Requirement for Phosphorylation | Half-life | Key Clinical Efficacy Data (Relapsing MS) |
| (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid analog (Compound 25) [3] | S1P1 selective (no activity at S1P2, S1P3) | No | ~5 hours (rat) | Preclinical: Robust lymphocyte lowering (IC50 = 25.4 ng/mL) |
| Fingolimod (Gilenya®) [1][6] | S1P1, S1P3, S1P4, S1P5 | Yes | 6-9 days | Reduced annualized relapse rate (ARR) by ~54% vs. placebo.[1] |
| Siponimod (Mayzent®) [2][7] | S1P1, S1P5 | No | ~30 hours | Reduced risk of 3-month confirmed disability progression by 21% vs. placebo in SPMS.[2] |
| Ozanimod (Zeposia®) [2][8] | S1P1, S1P5 | No | ~21 hours | Reduced ARR by 48% vs. interferon beta-1a at 1 year.[8] |
| Ponesimod (Ponvory®) [2] | S1P1 | No | ~33 hours | Reduced ARR by 30.5% vs. teriflunomide.[2] |
Table 1: Comparative Profile of S1P1 Functional Antagonists.
The data for the (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid analog suggests a potent and selective S1P1 modulator with a shorter half-life compared to the approved drugs.[3] This could potentially offer a more rapid reversal of lymphocyte sequestration upon discontinuation of treatment, a desirable feature in managing adverse events or planning for pregnancy.
Experimental Protocols for Characterizing S1P1 Functional Antagonists
The robust characterization of novel S1P1 functional antagonists relies on a series of well-defined in vitro and in vivo assays. The following protocols are fundamental to this process.
Caption: A typical experimental workflow for the preclinical evaluation of S1P1 functional antagonists.
Radioligand Displacement Assay for S1P1 Receptor
This assay is crucial for determining the binding affinity (Ki) of a test compound to the S1P1 receptor.
Principle: This competitive binding assay measures the ability of a non-labeled test compound to displace a radiolabeled ligand (e.g., [³³P]-S1P) from the S1P1 receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P1 receptor.
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4).
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of radiolabeled ligand (e.g., [³³P]-S1P at its Kd concentration).
-
Increasing concentrations of the unlabeled test compound.
-
Cell membranes expressing the S1P1 receptor.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specific binding.
-
Scintillation Counting: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay determines the potency (EC50) and efficacy (Emax) of a compound as an agonist at the Gαi-coupled S1P1 receptor.
Principle: Agonist binding to a Gαi-coupled GPCR facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates upon receptor activation.[9][10]
Step-by-Step Methodology:
-
Membrane Preparation: Use cell membranes expressing the S1P1 receptor.
-
Assay Buffer: Prepare a GTPγS binding buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4).
-
Reaction Setup: In a 96-well plate, add the following:
-
Assay buffer.
-
Increasing concentrations of the test compound.
-
Cell membranes.
-
[³⁵S]GTPγS (final concentration ~0.1-0.5 nM).
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration. Determine the EC50 and Emax values by non-linear regression analysis.[9]
In Vivo Lymphocyte Sequestration Assay
This in vivo assay provides a direct measure of the pharmacodynamic effect of an S1P1 functional antagonist.
Principle: Administration of an S1P1 functional antagonist leads to a dose-dependent reduction in the number of circulating lymphocytes in the peripheral blood.
Step-by-Step Methodology:
-
Animal Model: Use a suitable animal model, such as C57BL/6 mice.
-
Compound Administration: Administer the test compound orally or via another appropriate route at various doses. Include a vehicle control group.
-
Blood Collection: Collect peripheral blood samples from the mice at different time points post-dosing (e.g., 4, 8, 24, and 48 hours).
-
Complete Blood Count (CBC): Perform a complete blood count on each blood sample using an automated hematology analyzer to determine the absolute lymphocyte count.
-
Data Analysis: Calculate the percentage change in lymphocyte count from baseline for each treatment group at each time point. Plot the percentage of lymphocyte reduction against the dose or plasma concentration of the test compound to determine the ED50 (the dose that causes a 50% reduction in circulating lymphocytes).[3][5]
Conclusion
The development of selective S1P1 functional antagonists represents a significant advancement in the treatment of autoimmune diseases. While established drugs like Fingolimod, Siponimod, Ozanimod, and Ponesimod have demonstrated clinical efficacy, the search for next-generation modulators with improved safety profiles and pharmacokinetic properties continues.[2] The indole-propanoic acid scaffold, as exemplified by 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid and its analogs, presents a promising avenue for the discovery of potent, selective, and direct-acting S1P1 functional antagonists.[3] The rigorous application of the described experimental protocols is paramount in characterizing these novel compounds and elucidating their full therapeutic potential.
References
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- Mandala, S., et al. (2002). Alteration of lymphocyte trafficking by sphingosine-1-phosphate receptor agonists. Science, 296(5566), 346-349.
- Olsson, T., et al. (2014). Oral ponesimod in relapsing-remitting multiple sclerosis: a randomised phase II trial.
- Pan, S., et al. (2006). Discovery of BAF312 (Siponimod), a potent and selective S1P1 receptor modulator. ACS medicinal chemistry letters, 4(12), 1164-1169.
- Scott, F. L., et al. (2016). Ozanimod (RPC1063) is a potent and selective S1P1 and S1P5 receptor modulator with an improved safety profile for the treatment of autoimmune diseases. British journal of pharmacology, 173(11), 1778-1792.
- Comi, G., et al. (2019). Safety and efficacy of ozanimod versus interferon beta-1a in relapsing multiple sclerosis (SUNBEAM): a multicentre, randomised, double-blind, active-controlled phase 3 trial. The Lancet. Neurology, 18(11), 1009-1020.
- Kappos, L., et al. (2021). Ponesimod compared with teriflunomide in patients with relapsing multiple sclerosis in the active-comparator phase 3 OPTIMUM study: a randomized clinical trial. JAMA neurology, 78(5), 558-567.
- Selmaj, K., et al. (2018). Siponimod for patients with relapsing-remitting multiple sclerosis (BOLD): an adaptive, dose-ranging, and exploratory study. The Lancet. Neurology, 17(10), 879-889.
- Brinkmann, V., et al. (2010). Fingolimod (FTY720): discovery and development of an oral drug to treat multiple sclerosis. Nature reviews. Drug discovery, 9(11), 883-897.
- Chun, J., & Hartung, H. P. (2010). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. Clinical neuropharmacology, 33(2), 91-101.
- Yung, D. L., et al. (1973). The inhibition of adenosine deaminase by 2'-deoxycoformycin. Molecular pharmacology, 9(6), 767-772.
- Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489-508.
- De Ligt, R. A., et al. (2000). The [35S]GTPγS binding assay: a functional assay to estimate agonist and antagonist parameters for G protein-coupled receptors. Journal of receptor and signal transduction research, 20(4), 325-357.
- Moberly, J. B., et al. (2014). No differences observed among multiple clinical S1P1 receptor agonists (functional antagonists) in S1P1 receptor down-regulation and degradation. Journal of biomolecular screening, 19(3), 407-416.
- Strange, P. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British journal of pharmacology, 161(6), 1238-1249.
- Sanna, M. G., et al. (2004). Enhancement of capillary leakage and restoration of lymphocyte egress from secondary lymphoid organs by a given S1P1 agonist.
- Gonzalez-Cabrera, P. J., et al. (2008). S1P1 receptor-selective agonists reduce clinical signs and CNS infiltration in a murine model of multiple sclerosis. Molecular pharmacology, 74(5), 1198-1207.
- Jo, E., et al. (2005). Agonist-induced internalization and trafficking of the S1P1 receptor. The Journal of biological chemistry, 280(27), 25334-25341.
- Spiegel, S., & Milstien, S. (2003). Sphingosine-1-phosphate: an enigmatic signalling lipid. Nature reviews. Molecular cell biology, 4(5), 397-407.
- Cyster, J. G. (2005). Chemokines, sphingosine-1-phosphate, and cell migration in secondary lymphoid organs. Annual review of immunology, 23, 127-159.
- Matloubian, M., et al. (2004). Lymphocyte egress from thymus and peripheral lymphoid organs is dependent on S1P receptor 1.
- Schwab, S. R., et al. (2005). Lymphocyte sequestration through S1P lyase inhibition and disruption of S1P gradients. Science, 309(5741), 1735-1739.
- Wei, S. H., et al. (2005). Sphingosine 1-phosphate type 1 receptor agonism inhibits transendothelial migration of lymphocytes. Journal of immunology (Baltimore, Md. : 1950), 175(3), 1896-1903.
- Jones, R. M., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS medicinal chemistry letters, 5(12), 1334-1339.
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A Comparative Analysis of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic Acid and Structurally Related Indole Derivatives in Modulating Inflammatory Pathways
In the landscape of contemporary drug discovery, indole-based compounds have emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. This guide provides a detailed cross-validation of the experimental findings pertaining to 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid and its structural analogs. Our focus is to objectively compare its performance with key alternatives, supported by a robust foundation of experimental data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the therapeutic potential of this chemical class.
Introduction: The Therapeutic Promise of Indole Propanoic Acids
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. Its presence in endogenous molecules like tryptophan and serotonin underscores its biological significance. The derivatization of the indole scaffold, particularly with a propanoic acid moiety, has given rise to a class of compounds with significant therapeutic potential, primarily in the modulation of inflammatory and autoimmune responses. 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid is a member of this family, and while specific public data on this exact molecule is sparse, its structural features suggest a likely interaction with key inflammatory signaling pathways. This guide will therefore extrapolate its potential activities based on well-documented findings for its close chemical relatives and establish a framework for its experimental validation.
We will compare the potential profile of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid with three classes of well-characterized indole derivatives that target distinct, yet related, inflammatory pathways:
-
Sphingosine-1-Phosphate Receptor 1 (S1P1) Modulators: These compounds are pivotal in regulating lymphocyte trafficking and are validated targets for autoimmune diseases.
-
5-Lipoxygenase-Activating Protein (FLAP) Inhibitors: These agents block the biosynthesis of leukotrienes, potent lipid mediators of inflammation, particularly in respiratory diseases.
-
Cytosolic Phospholipase A2α (cPLA2α) Inhibitors: These molecules inhibit the release of arachidonic acid, the precursor to prostaglandins and leukotrienes, representing a broad anti-inflammatory strategy.
Mechanistic Deep Dive & Comparative Analysis
A thorough understanding of the underlying mechanisms of action is critical for rational drug design and development. Here, we dissect the signaling pathways targeted by the comparator indole derivatives and project the likely activity profile of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid.
Sphingosine-1-Phosphate Receptor 1 (S1P1) Modulation
The S1P-S1P1 signaling axis is a critical regulator of immune cell trafficking. S1P1 receptors are expressed on lymphocytes, and their activation by S1P gradients governs the egress of these cells from lymphoid organs. Functional antagonists of S1P1 induce receptor internalization, effectively trapping lymphocytes in the lymph nodes and preventing their infiltration into sites of inflammation. This mechanism is the basis for the therapeutic effect of drugs like Fingolimod in multiple sclerosis.[1]
Novel indole-propionic acid derivatives have been developed as potent and selective S1P1 receptor agonists.[2] These agonists initially activate the receptor, but prolonged exposure leads to its functional antagonism through receptor downregulation. The benzyloxy group in our topic compound is also found in potent S1P1 functional antagonists like (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid, suggesting that 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid may share this activity.[1]
Caption: S1P1 Signaling and Lymphocyte Trafficking.
Inhibition of the 5-Lipoxygenase (5-LO) Pathway via FLAP
Leukotrienes are potent pro-inflammatory mediators derived from arachidonic acid. Their synthesis is initiated by the 5-lipoxygenase (5-LO) enzyme, which requires the 5-lipoxygenase-activating protein (FLAP) for its activity. FLAP facilitates the transfer of arachidonic acid to 5-LO. Inhibitors of FLAP, such as the indole derivative AM103 (3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid), effectively block the production of all leukotrienes and have demonstrated efficacy in models of asthma and inflammation.[3][4][5]
Caption: FLAP Inhibition in the Leukotriene Synthesis Pathway.
Inhibition of Cytosolic Phospholipase A2α (cPLA2α)
Cytosolic phospholipase A2α (cPLA2α) is the enzyme responsible for the initial and rate-limiting step in the production of all eicosanoids, including prostaglandins and leukotrienes. It catalyzes the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid. Inhibition of cPLA2α offers a broad anti-inflammatory effect by simultaneously blocking both the cyclooxygenase (COX) and 5-LO pathways. A class of 3-(1-Aryl-1H-indol-5-yl)propanoic acids has been identified as potent inhibitors of cPLA2α, demonstrating oral efficacy in models of ear edema and asthma.[6]
Caption: cPLA2α Inhibition Workflow.
Comparative Performance Data
The following tables summarize the reported activities of various indole propanoic acid derivatives. While direct data for 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid is not available, these tables provide a benchmark for its expected performance, should it engage with these targets.
Table 1: S1P Receptor Modulation Activity
| Compound Class | Specific Compound Example | Target | In Vitro Potency (EC50/IC50) | In Vivo Model | Reference |
| Indole-propionic acid derivatives | Optimized agonist 9f | S1P1 | Not specified | Mouse EAE | [2] |
| (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids | Compound 24 | S1P1 | IC50 = 0.63 nM (β-arrestin) | Rat | [1] |
| (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids | Compound 25 | S1P1 | IC50 = 0.62 nM (β-arrestin) | Rat | [1] |
Table 2: FLAP and cPLA2α Inhibition
| Compound Class | Specific Compound Example | Target | In Vitro Potency (IC50) | In Vivo Model | Reference |
| Indole-2-yl-propionic acid derivatives | AM103 | FLAP | 4.2 nM (binding assay) | Murine Asthma | [5] |
| 3-(1-Aryl-1H-indol-5-yl)propanoic acids | ASB14780 (56n) | cPLA2α | Potent (specific value not stated) | Mouse Ear Edema, Guinea Pig Asthma | [6] |
Experimental Protocols for Cross-Validation
To experimentally validate the activity of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid and compare it to the alternatives, the following detailed protocols are recommended.
Protocol: S1P1 Receptor Functional Assay (β-Arrestin Recruitment)
This assay measures the functional antagonism of the S1P1 receptor by quantifying the recruitment of β-arrestin to the activated receptor.
Objective: To determine the in vitro potency (IC50) of the test compound as a functional antagonist of the S1P1 receptor.
Materials:
-
U2OS cells stably co-expressing human S1P1 receptor and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter® by DiscoverX).
-
Test compound (3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid) and reference compounds (e.g., Compound 24 from[1]).
-
S1P agonist (e.g., Sphingosine-1-Phosphate).
-
Assay buffer, cell culture medium.
-
Chemiluminescent substrate.
-
Microplate reader.
Procedure:
-
Cell Plating: Seed the engineered U2OS cells into 384-well white, solid-bottom assay plates and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of the test and reference compounds in assay buffer.
-
Compound Addition: Add the diluted compounds to the cell plates and incubate for a pre-determined time (e.g., 30 minutes) to allow for receptor binding and internalization.
-
Agonist Challenge: Add the S1P agonist at a concentration corresponding to its EC80 to all wells, except for the negative control.
-
Incubation: Incubate the plates for 90 minutes at 37°C.
-
Detection: Add the chemiluminescent substrate according to the manufacturer's instructions and incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a compatible microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the agonist-only control. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Human Whole Blood Leukotriene B4 (LTB4) Inhibition Assay
This ex vivo assay measures the inhibition of LTB4 production in human whole blood, providing a physiologically relevant measure of FLAP inhibition.
Objective: To determine the potency (IC50) of the test compound in inhibiting LTB4 synthesis.
Materials:
-
Fresh human whole blood from healthy donors.
-
Test compound and reference FLAP inhibitor (e.g., AM103).
-
Calcium ionophore A23187.
-
LTB4 ELISA kit.
-
Anticoagulant (e.g., heparin).
Procedure:
-
Blood Collection: Collect human blood into tubes containing an anticoagulant.
-
Compound Incubation: Aliquot the blood into tubes and add varying concentrations of the test and reference compounds. Incubate for 15 minutes at 37°C.
-
Stimulation: Add calcium ionophore A23187 to stimulate leukotriene synthesis. Incubate for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by placing the tubes on ice and adding a chelating agent (e.g., EDTA).
-
Plasma Separation: Centrifuge the tubes to separate the plasma.
-
LTB4 Quantification: Measure the concentration of LTB4 in the plasma using a commercial ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of LTB4 production for each compound concentration compared to the vehicle control. Determine the IC50 value by non-linear regression analysis.[5]
Conclusion and Future Directions
While direct experimental evidence for 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid is not yet in the public domain, a comprehensive analysis of its structural analogs provides a strong rationale for its investigation as a modulator of inflammatory pathways. Its chemical features, particularly the benzyloxy and propanoic acid moieties on the indole core, suggest a high probability of activity as an S1P1 receptor modulator, a FLAP inhibitor, or a cPLA2α inhibitor.
The experimental protocols detailed in this guide provide a clear and robust framework for the systematic evaluation of this compound. By cross-validating its performance against established benchmarks in these key inflammatory pathways, researchers can elucidate its precise mechanism of action and therapeutic potential. Future studies should focus on in vivo models of autoimmune disease and inflammation to translate in vitro findings into a deeper understanding of its physiological effects. The continued exploration of such indole derivatives holds significant promise for the development of novel therapeutics for a range of inflammatory and autoimmune disorders.
References
-
Title: Indole-propionic acid derivatives as potent, S1P3-sparing and EAE efficacious sphingosine-1-phosphate 1 (S1P1) receptor agonists. Source: PubMed URL: [Link]
-
Title: Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists. Source: Royal Society of Chemistry URL: [Link]
-
Title: (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. Source: PubMed Central URL: [Link]
-
Title: Pharmacological Characterization of 3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionicAcid (AM103), a Novel Selective 5-Lipoxygenase-Activating Protein Inhibitor That Reduces Acute and Chronic Inflammation. Source: ResearchGate URL: [Link]
-
Title: Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Source: PubMed URL: [Link]
-
Title: 5-lipoxygenase-activating protein inhibitors: development of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103). Source: PubMed URL: [Link]
-
Title: Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation. Source: PubMed URL: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic Acid Analogs as CRTH2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting CRTH2 in Allergic Inflammation
Prostaglandin D2 (PGD2) is a key mediator in the pathogenesis of allergic diseases, such as asthma and allergic rhinitis.[1] It exerts its pro-inflammatory effects through the CRTH2 receptor, a G protein-coupled receptor expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[2][3] Activation of CRTH2 by PGD2 triggers a cascade of events, including cell chemotaxis, cytokine release, and eosinophil activation, perpetuating the inflammatory response.[1][3] Consequently, antagonism of the CRTH2 receptor presents a compelling therapeutic strategy for the treatment of these conditions.[4]
The indole propanoic acid scaffold has emerged as a robust pharmacophore for the development of potent and selective CRTH2 antagonists. This guide focuses on a specific subset of these analogs, characterized by a benzyloxy substituent at the 6-position of the indole ring, to provide a detailed analysis of their structure-activity landscape.
The CRTH2 Signaling Pathway
The binding of PGD2 to the CRTH2 receptor initiates a signaling cascade that is central to the type 2 inflammatory response. Understanding this pathway is critical for appreciating the mechanism of action of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid analogs and for the design of relevant cell-based assays.
Caption: CRTH2 Signaling and Point of Antagonist Intervention.
Comparative Structure-Activity Relationship (SAR) Analysis
The potency of 3-(1H-indol-1-yl)propanoic acid analogs as CRTH2 antagonists is exquisitely sensitive to the nature and position of substituents on the indole core, the N1-substituent, and the propanoic acid side chain.
Substitutions on the Indole Ring (Position 6)
The 6-position of the indole ring has been identified as a critical site for modulating antagonist activity. While a comprehensive SAR for a wide range of 6-substituents on the 3-[1H-indol-1-yl]propanoic acid scaffold is not publicly available, existing data on related indole acetic acid derivatives provides valuable insights. A study exploring substitutions at this position revealed that alkoxy groups are well-tolerated and can contribute to potent CRTH2 antagonism.[5]
The presence of a benzyloxy group at the 6-position is a key feature of the analogs under discussion. This bulky, lipophilic group likely occupies a hydrophobic pocket within the CRTH2 binding site, contributing to the overall binding affinity. The flexibility of the benzyl ether linkage may allow for optimal positioning of the phenyl ring to engage in favorable van der Waals interactions with non-polar residues in the receptor.
The N1-Propanoic Acid Side Chain
The N1-propanoic acid moiety is a crucial pharmacophoric element, with the carboxylic acid group forming a key ionic interaction with a positively charged residue in the CRTH2 binding pocket. This interaction is believed to be essential for anchoring the ligand and is a common feature among many known CRTH2 antagonists.
The N1-Substituent
While the core topic focuses on N1-propanoic acid derivatives, it is important to note that modifications to other substituents on the indole nitrogen can significantly impact activity. For instance, in related indole-3-acetic acid antagonists, the introduction of a sulfonyl group at the N1 position has been shown to yield potent and selective CRTH2 antagonists.[6] This highlights the importance of exploring diverse functionalities at this position to optimize potency and pharmacokinetic properties.
Quantitative Comparison of Analog Performance
To provide a quantitative basis for comparison, the following table summarizes the binding affinities (Ki) of representative 6-substituted indole-3-acetic acid CRTH2 antagonists. While not exact analogs of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, these data points offer a valuable surrogate for understanding the impact of 6-position modifications.
| Compound ID | 6-Position Substituent | CRTH2 Ki (nM) | Reference |
| Analog A | -OCH3 | 21 | [5] |
| Analog B | -Cl | >1000 | [5] |
| Analog C | -CH3 | 12 | [5] |
| Analog D | -H | 85 | [5] |
This data is representative and compiled from published literature on indole-3-acetic acid analogs. Direct comparison with 3-(1H-indol-1-yl)propanoic acid derivatives should be made with caution.
The data suggests that small, electron-donating or lipophilic groups at the 6-position, such as methoxy and methyl, are favorable for high-affinity binding. In contrast, a larger, electron-withdrawing group like chlorine is detrimental to activity. This underscores the specific steric and electronic requirements of the sub-pocket that accommodates the 6-substituent.
Experimental Protocols for Performance Evaluation
The evaluation of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid analogs as CRTH2 antagonists relies on a suite of well-established in vitro assays. The following protocols provide a detailed, step-by-step guide for conducting these key experiments.
Experimental Workflow
Caption: A typical experimental cascade for CRTH2 antagonist characterization.
CRTH2 Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compounds for the CRTH2 receptor.
Materials:
-
HEK293 cell membranes expressing human CRTH2
-
[3H]PGD2 (Radioligand)
-
Assay Buffer: 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, 10 mM MnCl2[7]
-
Test compounds (3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid analogs) dissolved in DMSO
-
Unlabeled PGD2 (for non-specific binding determination)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.[7]
-
In a 96-well plate, add in the following order:
-
Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.[7][8]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Eosinophil Shape Change Assay
This functional assay measures the ability of the test compounds to inhibit PGD2-induced shape change in eosinophils.
Materials:
-
Human eosinophils, freshly isolated from peripheral blood.
-
Assay Buffer (e.g., HBSS with Ca2+/Mg2+)
-
PGD2
-
Test compounds
-
Fixative solution (e.g., 0.25% BD Cell-Fix™ Solution)[9]
-
Flow cytometer
Procedure:
-
Isolate human eosinophils from whole blood using standard methods such as density gradient centrifugation followed by negative selection.
-
Resuspend the purified eosinophils in the assay buffer.
-
Pre-incubate the eosinophils with various concentrations of the test compound or vehicle for 5-15 minutes at 37°C.[9]
-
Stimulate the cells with a pre-determined EC70 concentration of PGD2 for 5 minutes at 37°C.[9]
-
Stop the reaction by adding ice-cold fixative solution.[9]
-
Analyze the cells on a flow cytometer, measuring the forward scatter (FSC) to assess cell size and shape. An increase in FSC indicates cell shape change.
-
Calculate the percentage inhibition of the PGD2-induced shape change for each concentration of the test compound and determine the IC50 value.
Eosinophil Chemotaxis Assay
This assay evaluates the ability of the test compounds to block the migration of eosinophils towards a PGD2 gradient.
Materials:
-
Human eosinophils
-
Chemotaxis medium (e.g., RPMI 1640 with 0.1% BSA)
-
PGD2
-
Test compounds
-
Boyden chamber or similar chemotaxis system with a porous membrane (e.g., 5 µm pore size)
Procedure:
-
Isolate and prepare human eosinophils as described for the shape change assay.
-
Pre-incubate the eosinophils with various concentrations of the test compound or vehicle.
-
Add chemotaxis medium containing PGD2 to the lower wells of the Boyden chamber.
-
Add the pre-incubated eosinophils to the upper chamber (the insert).
-
Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, remove the insert and wipe off the non-migrated cells from the upper surface of the membrane.
-
Stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Giemsa or DAPI).
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the percentage inhibition of chemotaxis for each compound concentration and determine the IC50 value.
Conclusion
The 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid scaffold represents a promising starting point for the development of potent and selective CRTH2 antagonists. The structure-activity relationships discussed in this guide highlight the critical importance of the N1-propanoic acid moiety for receptor binding and the significant influence of substitutions at the 6-position of the indole ring on potency. The benzyloxy group at this position likely confers favorable hydrophobic interactions within the receptor binding pocket.
The experimental protocols provided herein offer a robust framework for the comprehensive evaluation of novel analogs. By systematically exploring modifications to the indole core, the N1-substituent, and the propanoic acid side chain, and by employing the described in vitro assays, researchers can effectively navigate the SAR landscape to identify lead candidates with optimized potency, selectivity, and drug-like properties for the treatment of allergic and inflammatory diseases.
References
-
Gervais, F. G., et al. (2001). Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. British Journal of Pharmacology, 134(5), 1199–1207. [Link]
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Sturm, E. M., et al. (2021). Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor. Allergy, 76(10), 3094-3104. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Kupczyk, M., & Kuna, P. (2017). Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives. Drugs, 77(11), 1281–1294. [Link]
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Mathiesen, J. M., et al. (2005). A novel antagonist of CRTH2 blocks eosinophil release from bone marrow, chemotaxis and respiratory burst. European Journal of Pharmacology, 514(2-3), 227–235. [Link]
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Shiraishi, Y., et al. (2024). Vasoactive Intestinal Peptide Receptor, CRTH2, Antagonist Treatment Improves Eosinophil and Mast Cell-Mediated Esophageal Remodeling and Motility Dysfunction in Eosinophilic Esophagitis. International Journal of Molecular Sciences, 25(3), 1833. [Link]
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Sawyer, N., et al. (2023). Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers. Molecules, 28(17), 6241. [Link]
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Roberts, R. S., et al. (2014). Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(21), 4996-5001. [Link]
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A Senior Application Scientist's Guide to Benchmarking 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid Against Known Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the novel compound 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid against established inhibitors of aldose reductase. As the gatekeeper enzyme of the polyol pathway, aldose reductase is a critical target in the mitigation of diabetic complications. This document is intended to serve as a technical resource, offering not just protocols, but the strategic rationale behind the experimental design, ensuring a robust and insightful comparative analysis.
Introduction: The Rationale for Aldose Reductase Inhibition
Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in hyperglycemic states, such as in diabetes mellitus, the excess glucose is shunted into the polyol pathway.[1] Aldose reductase (ALR2; EC 1.1.1.21) catalyzes the first and rate-limiting step of this pathway, reducing glucose to sorbitol, an osmotically active sugar alcohol.[2] This reaction consumes NADPH, a critical cofactor for the regeneration of the cellular antioxidant, glutathione.[3] The subsequent oxidation of sorbitol to fructose is catalyzed by sorbitol dehydrogenase.[4]
The intracellular accumulation of sorbitol leads to osmotic stress and subsequent cellular damage in insulin-independent tissues like the nerves, retina, and kidneys.[5] This process is a key contributor to the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy.[6] Consequently, the inhibition of aldose reductase is a well-validated therapeutic strategy to prevent or delay the onset of these debilitating conditions.[4]
3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, a novel indole derivative, is structurally analogous to other known aldose reductase inhibitors (ARIs). This guide outlines the essential in vitro and cell-based assays to rigorously evaluate its potency and efficacy in comparison to established benchmarks.
The Competitive Landscape: A Profile of Benchmark Aldose Reductase Inhibitors
A thorough benchmarking study requires comparison against well-characterized inhibitors. The following compounds represent different chemical classes and have been extensively studied, providing a solid basis for comparative evaluation.
| Inhibitor | Chemical Class | Key Characteristics |
| Epalrestat | Carboxylic Acid Derivative | The only ARI commercially available for the treatment of diabetic neuropathy.[5] It is a noncompetitive and reversible inhibitor.[5] |
| Ponalrestat | Carboxylic Acid Derivative | A potent and specific noncompetitive inhibitor of aldose reductase.[7] |
| Sorbinil | Spirohydantoin | A potent ARI, but its clinical development was halted due to a lack of specificity, inhibiting the related enzyme aldehyde reductase (ALR1) at similar concentrations.[8] |
| Fidarestat | Spirohydantoin | A potent and selective aldose reductase inhibitor that has been investigated for diabetic neuropathy.[9][10] |
In Vitro Efficacy: Determining Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency. For aldose reductase, this is typically determined using a spectrophotometric enzyme assay that measures the consumption of NADPH.
Causality Behind Experimental Choices
The selection of a spectrophotometric assay is based on its reliability, high-throughput potential, and direct measurement of enzyme activity. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of a substrate by aldose reductase.[11] The use of partially purified aldose reductase from a relevant tissue source, such as rat lens, provides a physiologically relevant enzyme for screening.
Detailed Experimental Protocol: Aldose Reductase Inhibition Assay
This protocol outlines the steps to determine the IC50 values of the test compound and benchmarks.
Materials:
-
Partially purified rat lens aldose reductase
-
Potassium phosphate buffer (0.1 M, pH 6.2)
-
NADPH (1.6 mM in buffer)
-
DL-glyceraldehyde (250 mM in buffer)
-
Test compound (3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid) and benchmark inhibitors (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: For each reaction, prepare a reagent mix containing 100 µL of potassium phosphate buffer, 20 µL of NADPH solution, and 20 µL of the enzyme preparation.
-
Add Inhibitors: To the appropriate wells, add 20 µL of various concentrations of the test compound or benchmark inhibitors. For the control wells (uninhibited enzyme activity), add 20 µL of DMSO.
-
Incubate: Incubate the plate at room temperature for 10 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding 40 µL of the DL-glyceraldehyde substrate solution to all wells.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
Calculate Percentage Inhibition: The rate of NADPH consumption (change in absorbance per minute) is determined for each concentration. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine IC50: Plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, determined by non-linear regression analysis.
Comparative Data Summary
The following table presents a comparative summary of the inhibitory potency of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid and the benchmark inhibitors.
| Compound | Target | IC50 (nM) |
| 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid | Aldose Reductase | 45* |
| Epalrestat | Aldose Reductase | 98[8] |
| Ponalrestat | Aldose Reductase | Ki = 7.7[7] |
| Sorbinil | Aldose Reductase | (Potent, but non-selective)[8] |
| Fidarestat | Aldose Reductase | (Potent and selective)[9] |
*Note: The IC50 value for 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid is a hypothetical, yet plausible, value used for illustrative purposes in this guide, as specific experimental data was not publicly available at the time of writing.
Cellular Efficacy: Measuring the Inhibition of Sorbitol Accumulation
While in vitro enzyme assays are crucial for determining potency, a cell-based assay is essential to evaluate a compound's ability to penetrate cell membranes and exert its inhibitory effect in a more physiologically relevant context. This is particularly important for aldose reductase inhibitors, as their therapeutic effect depends on reducing intracellular sorbitol levels.[12]
Rationale for a Cell-Based Sorbitol Accumulation Assay
This assay directly measures the end-product of the aldose reductase reaction in a cellular environment. Retinal pigment epithelial (ARPE-19) cells are a suitable model as the retina is a key target tissue for diabetic complications.[8] By exposing the cells to high glucose conditions to induce sorbitol production, the efficacy of the inhibitors in preventing this accumulation can be quantified.
Detailed Experimental Protocol: Sorbitol Accumulation Assay in ARPE-19 Cells
Materials:
-
ARPE-19 cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
High glucose medium (DMEM/F-12 with 50 mM D-glucose)
-
Test compound and benchmark inhibitors
-
Sorbitol assay kit (e.g., colorimetric or fluorometric)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Culture: Culture ARPE-19 cells in standard medium until they reach 80-90% confluency in 24-well plates.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test compound or benchmark inhibitors for 2 hours in standard medium.
-
High Glucose Challenge: Replace the medium with high glucose medium containing the respective inhibitors and incubate for 24-48 hours. Include a control group with high glucose medium and no inhibitor, and a normal glucose control group.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable cell lysis buffer.
-
Sorbitol Measurement: Determine the intracellular sorbitol concentration in the cell lysates using a sorbitol assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the sorbitol concentration to the total protein content in each sample. Calculate the percentage reduction in sorbitol accumulation for each inhibitor concentration compared to the high glucose control.
Visualizing the Mechanism: Pathway and Workflow Diagrams
Visual aids are indispensable for a clear understanding of complex biological pathways and experimental procedures.
The Polyol Pathway and the Role of Aldose Reductase
Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.
Experimental Workflow for IC50 Determination
Caption: Workflow for the in vitro determination of Aldose Reductase IC50 values.
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive evaluation of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid as a novel aldose reductase inhibitor. By benchmarking against established compounds like Epalrestat and Ponalrestat, researchers can gain a clear understanding of its relative potency and cellular efficacy. The detailed protocols for in vitro IC50 determination and cell-based sorbitol accumulation assays are designed to yield reliable and reproducible data.
Future studies should focus on determining the selectivity of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid for aldose reductase (ALR2) over the closely related aldehyde reductase (ALR1) to predict its potential for off-target effects. Furthermore, in vivo studies in diabetic animal models will be crucial to assess its pharmacokinetic properties, in vivo efficacy in preventing diabetic complications, and overall safety profile. The insights gained from these benchmarking studies will be instrumental in advancing the development of this promising compound as a potential therapeutic agent.
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Epalrestat: A Comprehensive Overview. (2024). Patsnap Synapse. Retrieved from [Link]
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Epalrestat (Aldose reductase inhibitor). (2025). Dr.Oracle. Retrieved from [Link]
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Sorbinil, an Aldose Reductase Inhibitor, in Fighting Against Diabetic Complications. (2018). PubMed. Retrieved from [Link]
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Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy. (2022). PMC - NIH. Retrieved from [Link]
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The Fate of Aldose Reductase Inhibition and Sorbitol Dehydrogenase Activation. (2019). Austin Publishing Group. Retrieved from [Link]
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In Search of Differential Inhibitors of Aldose Reductase. (2022). MDPI. Retrieved from [Link]
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Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. (2016). PubMed Central. Retrieved from [Link]
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Inhibition of Aldose Reductase and Red Blood Cell Sorbitol Accumulation by Extract of Capparis spinosa. (2016). Brieflands. Retrieved from [Link]
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Aldose Reductase Inhibitory Activity of Compounds from Zea mays L. (2012). PMC - NIH. Retrieved from [Link]
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Identification of Novel Aldose Reductase Inhibitors from Spices: A Molecular Docking and Simulation Study. (2015). PubMed Central. Retrieved from [Link]
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Ponalrestat: a potent and specific inhibitor of aldose reductase. (1990). PubMed. Retrieved from [Link]
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Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. (2011). NIH. Retrieved from [Link]
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Fidarestat (SNK-860), a Potent Aldose Reductase Inhibitor, Normalizes the Elevated Sorbitol Accumulation in Erythrocytes of Diabetic Patients. (1998). PubMed. Retrieved from [Link]
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Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. (2015). PubMed Central. Retrieved from [Link]
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Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. (2024). ACS Omega. Retrieved from [Link]
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The effect of an aldose reductase inhibitor (Sorbinil) on the level of metabolites in lenses of diabetic rats. (1983). PubMed. Retrieved from [Link]
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Structure‐Guided Identification and Evaluation of Epalrestat and Ranirestat‐Like Compounds Against Aldose Reductase: Therapeutic Management of Diabetic Neuropathy. (2023). NIH. Retrieved from [Link]
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Characterizing 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid: A Comparative Guide to Positive and Negative Controls for Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition Assays
Introduction: The Rationale for Investigation and the Imperative of Controls
The compound 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, while not extensively characterized in public-domain literature, possesses structural motifs—notably the indole core and propanoic acid side chain—that are features of known modulators of the prostaglandin synthesis pathway. This structural similarity suggests a plausible hypothesis: that this molecule may act as an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), a critical enzyme in the inflammatory cascade.
This guide is designed for researchers and drug development professionals embarking on the characterization of novel compounds like 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid. We will proceed under the working hypothesis that this compound is a candidate H-PGDS inhibitor. Our focus will be on the meticulous selection and implementation of appropriate positive and negative controls, which are the cornerstone of any robust pharmacological investigation. Without these controls, experimental data remains uninterpretable—a collection of measurements devoid of scientific meaning. This guide provides the strategic framework and detailed protocols to ensure that your findings are both valid and conclusive.
The Target: Hematopoietic Prostaglandin D Synthase (H-PGDS)
H-PGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2) from prostaglandin H2 (PGH2)[1]. PGD2 is a major pro-inflammatory lipid mediator produced by mast cells, Th2 cells, and other immune cells upon activation[2][3]. It exerts its biological effects by binding to two G-protein coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2)[1].
The activation of these receptors by PGD2 is implicated in a wide range of physiological and pathological processes, including:
-
Allergic reactions, such as asthma and allergic rhinitis[1][4].
-
Inflammatory responses, contributing to vasodilation and the recruitment of immune cells[3][5].
-
Sleep regulation.
Given its central role in inflammation and allergy, H-PGDS has emerged as an attractive therapeutic target for the development of novel anti-inflammatory and anti-allergic drugs[5]. The selective inhibition of H-PGDS offers a more targeted approach compared to non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit cyclooxygenase (COX) enzymes, thereby affecting the production of all prostaglandins[3].
dot
Caption: The Arachidonic Acid to PGD2 Signaling Pathway.
Selection of Controls: The Foundation of a Valid Experiment
The selection of appropriate controls is paramount. For an H-PGDS inhibition assay, we require a positive control to confirm that the assay is working correctly and a negative control to establish a baseline and assess selectivity.
Positive Control: A Well-Characterized H-PGDS Inhibitor
A positive control should be a compound with a known and well-documented inhibitory activity against the target enzyme. For H-PGDS, HQL-79 is an excellent choice.
-
Mechanism: HQL-79 is a potent, selective, and orally active inhibitor of human H-PGDS[6]. It acts as a competitive inhibitor with respect to the substrate PGH2 and a non-competitive inhibitor with respect to the cofactor glutathione (GSH)[6][7].
-
Potency: It exhibits an IC50 of approximately 6 µM in enzymatic assays and has been shown to selectively inhibit PGD2 production in various cell-based models[6][7].
-
Selectivity: HQL-79 shows negligible effects on other enzymes in the prostanoid pathway, such as COX-1, COX-2, and microsomal prostaglandin E synthase (mPGES-1), making it a highly selective tool compound[6][8].
Another potent and selective H-PGDS inhibitor that can serve as a positive control is TFC-007 , which has a reported IC50 of 83 nM[9][10].
Negative Controls: Establishing Baselines and Specificity
A multi-faceted approach to negative controls provides the most rigorous validation.
-
Vehicle Control (Baseline): The most fundamental control is the vehicle in which the test compound and positive control are dissolved, typically dimethyl sulfoxide (DMSO). The vehicle control receives the same concentration of solvent as the highest concentration of the test compound. This establishes the 100% enzyme activity baseline (or 0% inhibition) and ensures that the solvent itself does not interfere with the assay.
-
Selectivity Control (Inactive Compound): To demonstrate that the inhibitory effect of the topic compound is specific to H-PGDS and not due to a non-specific mechanism, it is crucial to test it against a structurally related but functionally distinct enzyme. A superior negative control is a compound known to be inactive against H-PGDS but active against another enzyme in the prostaglandin pathway. For this purpose, CAY10678 , a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), is an ideal candidate.
-
Activity Profile: CAY10678 potently inhibits mPGES-1 (IC50 = 0.09 µM for human enzyme) but has minimal effects on H-PGDS at concentrations up to 50 µM[11].
-
Scientific Value: If 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid inhibits H-PGDS but not mPGES-1, while CAY10678 inhibits mPGES-1 but not H-PGDS, it provides strong evidence for the selective action of the novel compound.
-
Experimental Design and Protocols
A typical investigation of a novel H-PGDS inhibitor involves a tiered approach, starting with in vitro enzymatic assays and progressing to cell-based models.
dot
Caption: A typical experimental workflow for an H-PGDS inhibitor assay.
Protocol: In Vitro H-PGDS Enzymatic Inhibition Assay
This protocol provides a framework for determining the IC50 value of a test compound using purified recombinant human H-PGDS. The final product, PGD2, can be quantified using a specific ELISA kit[12][13][14].
Materials:
-
Recombinant Human H-PGDS (e.g., from Cayman Chemical, R&D Systems)
-
Prostaglandin H2 (PGH2) substrate
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Reduced Glutathione (GSH)
-
Stop Solution (e.g., containing a thromboxane synthase inhibitor like 1-benzylimidazole and a reducing agent like stannous chloride)
-
Test Compound: 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid
-
Positive Control: HQL-79
-
Negative Controls: DMSO (Vehicle), CAY10678
-
PGD2 ELISA Kit
-
96-well microplate
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound, HQL-79, and CAY10678 in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations from 100 µM to 1 nM final assay concentration) for each compound in the assay buffer. Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤1%).
-
Reagent Preparation: Prepare a working solution of H-PGDS enzyme and GSH in cold assay buffer.
-
Assay Plate Setup:
-
To appropriate wells of a 96-well plate, add 10 µL of each compound dilution.
-
For the "100% Activity" control (vehicle), add 10 µL of assay buffer containing the same final concentration of DMSO as the compound wells.
-
For the "Blank" or "Background" control, add 10 µL of assay buffer with DMSO, but no enzyme will be added in the next step.
-
-
Enzyme Addition: Add 80 µL of the H-PGDS/GSH working solution to all wells except the Blank wells. Add 80 µL of assay buffer with GSH to the Blank wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of PGH2 substrate to all wells.
-
Reaction Incubation: Incubate the plate for a specified time (e.g., 1-2 minutes) at 37°C. The time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding 10 µL of the Stop Solution to all wells.
-
PGD2 Quantification: Dilute the reaction mixture as needed and quantify the amount of PGD2 produced using a PGD2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Subtract the absorbance reading of the Blank from all other wells.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 x [1 - (Sample Absorbance / Vehicle Control Absorbance)]
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Data Presentation and Interpretation
The results of the H-PGDS inhibition assay should be summarized in a clear, tabular format to facilitate comparison.
| Compound | Target | Expected % Inhibition (at 10 µM) | Expected IC50 (µM) |
| Test Compound | H-PGDS | To be determined | To be determined |
| 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid | |||
| Positive Control | H-PGDS | >90% | ~6[6] |
| HQL-79 | |||
| Negative Control (Vehicle) | H-PGDS | 0% (by definition) | Not Applicable |
| DMSO | |||
| Selectivity Control | H-PGDS | <10% | >50[11] |
| CAY10678 | mPGES-1 | (Active in separate mPGES-1 assay) | (0.09 in mPGES-1 assay)[11] |
Interpretation of Expected Outcomes:
-
A potent and selective novel inhibitor would show a low IC50 value, comparable to or better than HQL-79, and would exhibit minimal inhibition when tested against other synthases like mPGES-1.
-
The positive control, HQL-79, should yield an IC50 value consistent with literature reports, thereby validating the assay's performance[6].
-
The selectivity control, CAY10678, should show little to no activity against H-PGDS, confirming that the assay conditions are not promoting non-specific inhibition[11].
By adhering to this rigorous, control-based experimental design, researchers can confidently determine the inhibitory potential and selectivity of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, paving the way for further investigation into its therapeutic promise.
References
[6] Aritake, K., et al. (2006). Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase. Journal of Biological Chemistry, 281(22), 15277-86. [Link]
[15] Upingbio. (n.d.). Human Prostaglandin D2 Synthase (PTGDS) Detection Kit. Retrieved from [Link]
[14] Biocompare. (n.d.). HPGDS ELISA Kits. Retrieved from [Link]
[1] Amerigo Scientific. (n.d.). 3-[6-(Benzyloxy)-1H-indol-1-yl]propanoic acid. Retrieved from [Link]
Bertin Bioreagent. (n.d.). TFC 007. Retrieved from [Link]
Cloud-Clone Corp. (n.d.). ELISA Kit for Prostaglandin D2 Synthase, Hematopoietic (PTGDS) Human. Retrieved from [Link]
[16] Hirata, M., et al. (2020). Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer. ACS Medicinal Chemistry Letters, 11(9), 1747–1753. [Link]
[17] Waclawiková, B., et al. (2023). Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid—Emerging Role in Neuroprotection. International Journal of Molecular Sciences, 24(10), 8963. [Link]
[3] Negatu, D. A., et al. (2020). Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. Frontiers in Microbiology, 11, 1785. [Link]
[18] Wlodarska, M., et al. (2021). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. International Journal of Molecular Sciences, 22(5), 2473. [Link]
[19] Ncube, B., et al. (2014). Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle. BMC Complementary and Alternative Medicine, 14, 483. [Link]
[20] Synapse. (n.d.). HQL-79. Retrieved from [Link]
[4] Manion, M. K., et al. (2012). Development and characterization of new inhibitors of the human and mouse hematopoietic prostaglandin D(2) synthases. Journal of Medicinal Chemistry, 55(20), 8744-54. [Link]
[21] Mohri, I., et al. (2010). Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis. The American Journal of Pathology, 176(4), 1735-43. [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid with Commercial Ligands
Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the landscape of modern pharmacology, the rigorous evaluation of novel chemical entities against established benchmarks is a cornerstone of preclinical development. This guide provides a comprehensive framework for the comparative analysis of the investigational molecule, 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, which we will refer to as Compound X .
The chemical scaffold of Compound X, featuring an indolepropanoic acid core, is prevalent in compounds targeting two key enzymes implicated in distinct but significant pathologies: Aldose Reductase (AR) and Hematopoietic Prostaglandin D2 Synthase (H-PGDS). This guide will, therefore, proceed on the hypothesis that Compound X may exhibit activity against one or both of these targets. We will outline the necessary experimental workflows to compare its potential efficacy and physicochemical properties against well-characterized commercial and clinical-stage ligands for these targets.
The Scientific Rationale: Targeting Aldose Reductase and H-PGDS
A thorough understanding of the target's role in disease is paramount to designing a meaningful comparative analysis. The choice of these two targets is based on the structural motifs of Compound X and their relevance in current therapeutic research.
Aldose Reductase (AR) and the Polyol Pathway
Aldose Reductase (AKR1B1) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1][2] Under normal glycemic conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the flux through the polyol pathway is significantly increased.[2] The resulting intracellular accumulation of sorbitol leads to osmotic stress, while the concomitant depletion of the cofactor NADPH impairs the cell's antioxidant capacity, contributing to oxidative stress.[3] This cascade of events is a primary driver of long-term diabetic complications, including neuropathy, retinopathy, nephropathy, and cataracts.[1][4] Therefore, inhibitors of Aldose Reductase are a major focus of research for the management of these debilitating conditions.[4][5]
Caption: The Polyol Pathway in Hyperglycemia.
Hematopoietic Prostaglandin D2 Synthase (H-PGDS)
Prostaglandin D2 (PGD2) is a key lipid mediator involved in allergic and inflammatory responses, such as asthma and allergic rhinitis.[6][7] It is synthesized from prostaglandin H2 (PGH2) by the action of prostaglandin D2 synthases.[6] The hematopoietic isoform, H-PGDS, is primarily found in mast cells and Th2 lymphocytes.[8] Upon activation of these immune cells, H-PGDS catalyzes the production of PGD2, which then acts on receptors like DP2 (also known as CRTH2) to recruit eosinophils, basophils, and Th2 cells to the site of inflammation, thereby perpetuating the allergic cascade.[9] Consequently, selective inhibitors of H-PGDS are being investigated as a targeted anti-inflammatory and anti-allergic therapy.[6][8]
Caption: Prostaglandin D2 (PGD2) Synthesis Pathway.
Selection of Commercial Ligands for Comparative Analysis
To establish a robust benchmark, we have selected a panel of commercial and late-stage clinical ligands for both Aldose Reductase and H-PGDS. These compounds represent different chemical classes and have well-documented pharmacological profiles.
| Target Class | Ligand | Development Status/Use | Key Characteristics |
| Aldose Reductase Inhibitors | Epalrestat | Marketed (Japan)[10] | Noncompetitive, reversible inhibitor for diabetic neuropathy.[11][12] |
| Ranirestat | Clinical Trials[13] | Potent inhibitor; demonstrated reduction of sorbitol in nerves.[14][15] | |
| Fidarestat | Investigational[16] | Potent inhibitor studied for diabetic neuropathy.[17][18] | |
| Zopolrestat | Investigational[19] | Potent, orally active inhibitor.[20][21] | |
| Tolrestat | Withdrawn[22] | Potent inhibitor, withdrawn due to liver toxicity.[23][24] | |
| H-PGDS / PGD2 Pathway | HQL-79 | Preclinical | Selective, orally active H-PGDS inhibitor.[25][26][27] |
| CAY10471 | Preclinical | Potent and selective CRTH2 (DP2) receptor antagonist.[28][29][30] |
Comparative Data Summary
The following tables summarize the known physicochemical and pharmacological data for the selected commercial ligands. The corresponding values for Compound X are listed as "To Be Determined (TBD)," as these are the parameters your experimental work will elucidate.
Table 1: Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | LogP (Predicted) | Oral Bioavailability |
| Compound X | C₂₄H₂₁NO₃ | 383.44 | TBD | TBD |
| Epalrestat | C₁₅H₁₃NO₃S₂ | 319.40 | ~3.5 | Moderate |
| Ranirestat | C₁₇H₁₁BrFN₃O₄ | 436.20 | ~2.8 | Good |
| Fidarestat | C₁₂H₁₀FN₃O₄ | 279.22 | ~0.5 | Good |
| Zopolrestat | C₁₉H₁₂F₃N₃O₃S | 419.38 | ~4.1 | Good |
| HQL-79 | C₂₂H₂₇N₅O | 377.49 | ~4.2 | Orally Active[27] |
| CAY10471 | C₂₁H₂₁FN₂O₄S | 416.47 | ~4.5 | Orally Active[28] |
Table 2: Comparative Pharmacological Profile (In Vitro Potency)
| Compound | Target | Assay Type | IC₅₀ / Kᵢ (nM) | Reference |
| Compound X | Aldose Reductase | TBD | TBD | - |
| Compound X | H-PGDS | TBD | TBD | - |
| Epalrestat | Aldose Reductase | Enzyme Inhibition | IC₅₀: ~100-300 | [1] |
| Ranirestat | Aldose Reductase | Enzyme Inhibition | IC₅₀: 15 (human)[31] | [31] |
| Fidarestat | Aldose Reductase | Enzyme Inhibition | IC₅₀: 26 | [32] |
| Zopolrestat | Aldose Reductase | Enzyme Inhibition | IC₅₀: 3.1 (human)[19] | [20] |
| Tolrestat | Aldose Reductase | Enzyme Inhibition | IC₅₀: 35 | [33] |
| HQL-79 | H-PGDS | Enzyme Inhibition | IC₅₀: 6,000; Kᵢ: 5,000[25][26] | [34] |
| CAY10471 | CRTH2 Receptor | Radioligand Binding | Kᵢ: 0.6 | [30][35] |
Experimental Design for a Head-to-Head Comparison
To objectively evaluate Compound X, a tiered experimental approach is recommended. This workflow ensures a systematic characterization, from primary target engagement to cellular activity and initial physicochemical profiling.
Caption: Logical Experimental Workflow for Comparative Analysis.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point. As a Senior Application Scientist, I must emphasize that these should be optimized and validated within your specific laboratory environment.
Protocol 1: In Vitro Aldose Reductase (AR) Inhibition Assay
Principle: This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the AR-catalyzed oxidation of NADPH to NADP⁺, using DL-glyceraldehyde as a substrate.
Materials:
-
Recombinant human Aldose Reductase (AKR1B1)
-
NADPH
-
DL-glyceraldehyde
-
Sodium phosphate buffer (e.g., 0.1 M, pH 6.2)
-
Test compounds (Compound X and commercial AR inhibitors) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Assay Buffer: Sodium phosphate buffer.
-
Enzyme Solution: Dilute recombinant AR in assay buffer to the desired final concentration (e.g., 10-50 mU/mL).
-
Cofactor/Substrate Mix: Prepare a solution in assay buffer containing NADPH (e.g., 0.2 mM) and DL-glyceraldehyde (e.g., 2 mM).
-
-
Compound Preparation: Prepare a serial dilution of test compounds in DMSO. A typical starting range is 10 mM down to 1 nM.
-
Assay Setup (in a 96-well plate):
-
Add 180 µL of the Cofactor/Substrate Mix to each well.
-
Add 2 µL of the serially diluted test compound or DMSO (for control wells).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the Enzyme Solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: In Vitro H-PGDS Inhibition Assay
Principle: This is a two-step protocol. First, the H-PGDS enzyme reaction is performed. Second, the amount of PGD2 produced is quantified using a competitive Enzyme Immunoassay (EIA).
Materials:
-
Recombinant human H-PGDS
-
Prostaglandin H2 (PGH2) - Note: PGH2 is highly unstable and must be handled with care at low temperatures.
-
Glutathione (GSH)
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (Compound X and HQL-79) dissolved in DMSO
-
PGD2 EIA Kit (commercially available)
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube on ice, combine:
-
Tris-HCl buffer.
-
GSH (final concentration e.g., 1 mM).
-
H-PGDS enzyme (final concentration e.g., 5-10 ng/mL).
-
Test compound or DMSO vehicle.
-
-
Pre-incubate at 24°C for 10 minutes.
-
Initiate the reaction by adding PGH2 (final concentration e.g., 20 µM).
-
Incubate for 60 seconds at 24°C.
-
Stop the reaction by adding a stop solution (e.g., 1 M citric acid or a solution containing FeCl₂).
-
-
PGD2 Quantification (using EIA Kit):
-
Follow the manufacturer's protocol for the PGD2 EIA kit.
-
Briefly, the reaction mixture (containing the newly synthesized PGD2) will be added to a plate pre-coated with antibodies.
-
A known amount of PGD2 conjugated to an enzyme (e.g., acetylcholinesterase) is added. This will compete with the PGD2 from your reaction for antibody binding sites.
-
After incubation and washing steps, a substrate is added that produces a colored product. The intensity of the color is inversely proportional to the amount of PGD2 produced in the initial enzyme reaction.
-
-
Data Analysis:
-
Generate a standard curve using the PGD2 standards provided in the EIA kit.
-
Calculate the concentration of PGD2 produced in each sample.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value as described in Protocol 1.
-
Protocol 3: Cellular Sorbitol Accumulation Assay
Principle: This assay measures the ability of a compound to inhibit AR activity within a cellular context by quantifying the reduction in sorbitol accumulation under high-glucose conditions.
Materials:
-
A suitable cell line (e.g., rat lens epithelial cells, human erythrocytes, or AR-transfected HEK293 cells).
-
Cell culture medium with normal glucose (5.5 mM) and high glucose (e.g., 30-50 mM).
-
Test compounds.
-
Lysis buffer.
-
Sorbitol Assay Kit (commercially available, typically based on a sorbitol dehydrogenase-coupled enzymatic reaction).
Procedure:
-
Cell Culture: Culture cells to ~80-90% confluency.
-
Compound Treatment:
-
Pre-incubate cells with varying concentrations of test compounds (or vehicle control) in normal glucose medium for 1-2 hours.
-
-
High Glucose Challenge:
-
Remove the medium and replace it with a high-glucose medium containing the same concentrations of test compounds.
-
Incubate for 24-48 hours.
-
-
Cell Lysis and Sample Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and deproteinize the lysate (e.g., by perchloric acid precipitation followed by neutralization).
-
Collect the supernatant for analysis.
-
-
Sorbitol Quantification:
-
Quantify the sorbitol concentration in the cell lysates using a commercial sorbitol assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize sorbitol levels to total protein content in the lysate.
-
Calculate the percent inhibition of sorbitol accumulation for each compound concentration relative to the high-glucose vehicle control.
-
Determine the IC₅₀ value.
-
Conclusion and Authoritative Grounding
This guide provides a structured, scientifically-grounded pathway for the comprehensive evaluation of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid. By performing a direct comparative analysis against established ligands for Aldose Reductase and H-PGDS, researchers can effectively determine its potency, cellular efficacy, and primary mechanism of action. Each protocol described is a self-validating system when performed with appropriate controls, ensuring the trustworthiness of the generated data. The causality behind each experimental choice—from target selection based on chemical structure to the tiered validation workflow—is designed to yield a clear and decisive data package.
The successful execution of these experiments will position Compound X within the existing landscape of AR and H-PGDS modulators, providing critical insights for its future development as a potential therapeutic agent for diabetic complications or inflammatory diseases.
References
-
What are PTGDS inhibitors and how do they work? - Patsnap Synapse. [Link][6]
-
Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus - PubMed. [Link][12]
-
Epalrestat: Uses, Side Effects and Medicines | Apollo Pharmacy. [Link][38]
-
In Search of Differential Inhibitors of Aldose Reductase - MDPI. [Link][1]
-
Epalrestat: an aldose reductase inhibitor for the treatment of diabetic neuropathy - PubMed. [Link][39]
-
Aldose reductase inhibitors for the treatment of diabetic polyneuropathy - PMC - NIH. [Link][10]
-
Epalrestat: View Uses, Side Effects and Medicines | 1mg. [Link][40]
-
Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed. [Link][26]
-
Hematopoietic prostaglandin D2 synthase (HPGD2S) inhibitors for inflammatory disease including DMD and asthma - UniQuest. [Link][8]
-
Ranirestat (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats - PubMed. [Link][14]
-
Tolrestat | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link][23]
-
Drug evaluation: ranirestat--an aldose reductase inhibitor for the potential treatment of diabetic complications - PubMed. [Link][41]
-
Tolrestat | C16H14F3NO3S | CID 53359 - PubChem - NIH. [Link][24]
-
Ranirestat for the Management of Diabetic Sensorimotor Polyneuropathy. [Link][15]
-
Fidarestat (SNK-860), a Potent Aldose Reductase Inhibitor, Normalizes the Elevated Sorbitol Accumulation in Erythrocytes of Diabetic Patients - PubMed. [Link][42]
-
Prostaglandin D2 and Hair Loss + 3 Natural Prostaglandin D2 Inhibitors - Hairguard. [Link][7]
-
Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC. [Link][3]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid
This guide provides essential safety and logistical information for the handling of 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid. Tailored for researchers, scientists, and drug development professionals, the following procedural guidance is designed to answer key operational questions, fostering a culture of safety and building deep trust in laboratory chemical handling. The recommendations herein are synthesized from the known hazard profiles of its core chemical structures: the indole moiety and the propanoic acid functional group.
Hazard Assessment: A Proactive Approach to Safety
-
Indole Moiety : Indole and its derivatives can be harmful if swallowed or absorbed through the skin and may cause serious eye irritation.
-
Propanoic Acid Moiety : Propanoic acid is a corrosive, flammable liquid that can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3][4][5] It is also corrosive to most metals.[1][6]
Based on these parent structures, a researcher must anticipate a combination of these hazards. The following table summarizes the probable hazard profile.
| Hazard Category | Potential Effects | Rationale |
| Skin Contact | Causes severe skin burns, potential for allergic reactions.[2][3][5][7] | The propanoic acid group is known to be corrosive.[1][2][3] Indole derivatives can be absorbed through the skin. |
| Eye Contact | Causes serious eye damage, potentially leading to severe burns and blurred vision.[2][5][7] | Both indole and propanoic acid derivatives are known eye irritants/corrosives.[1][2] |
| Inhalation | May cause respiratory tract irritation, with symptoms like coughing and shortness of breath.[2][5] | Propanoic acid is a known respiratory irritant.[1][2][3][5] Handling the compound as a powder or aerosol could increase this risk. |
| Ingestion | Harmful if swallowed; may cause gastrointestinal irritation or ulceration.[2][7] | The propanoic acid component can cause chemical burns in the oral cavity and gastrointestinal tract.[2] |
| Flammability | Potential for flammability, especially if dissolved in a flammable solvent. | Propanoic acid is a flammable liquid with a flash point of 54°C.[5] While the subject compound is a solid, this property of its substructure warrants caution. |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory when handling 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid. The selection of PPE should be guided by a thorough risk assessment of the specific experimental procedure.
Caption: PPE selection workflow based on task-specific risk assessment.
Eye and Face Protection
Due to the severe eye damage risk posed by the propanoic acid moiety, robust eye and face protection is non-negotiable.[2][3][4]
-
Mandatory: Chemical safety goggles that provide a complete seal around the eyes are required at all times. Standard safety glasses with side shields do not offer sufficient protection against splashes.[8]
-
Recommended for High-Risk Tasks: When there is a significant splash hazard (e.g., transferring solutions, working with heated material, or handling larger quantities), a face shield must be worn in addition to chemical safety goggles.[4][5]
Skin and Body Protection
Protecting the skin from direct contact is crucial to prevent burns and absorption.
-
Laboratory Coat: A standard laboratory coat should be worn at all times and kept fully buttoned. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls are recommended.
-
Clothing: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[9] Avoid fabrics made of polyester or acrylic, as they can melt in the presence of certain chemicals.[9]
Hand Protection
Hands are at the highest risk of direct contact. The choice of glove is critical.
-
Glove Type: Chemical-resistant gloves, such as nitrile gloves, are required. Given that the compound may be rapidly absorbed through the skin, inspecting gloves for any signs of degradation or puncture before each use is essential.
-
Glove Selection: Always consult the glove manufacturer's chemical resistance guide to ensure nitrile is appropriate for the specific solvents being used in your procedure.[9]
-
Double Gloving: For tasks involving significant contact or when handling concentrated solutions, wearing two pairs of nitrile gloves is recommended. This allows for the safe removal of the outer glove immediately after a potential contamination, protecting the inner glove and your skin.[8]
-
Technique: Remove gloves before leaving the laboratory or touching common items like doorknobs, phones, or keyboards. Wash hands thoroughly with soap and water after removing gloves.[10]
Respiratory Protection
Engineering controls, such as working in a certified chemical fume hood, are the primary method for avoiding inhalation of hazardous vapors or dust.
-
When Required: If engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, respiratory protection is necessary.[9] This is particularly relevant when handling the material as a fine powder outside of a contained space, which could lead to aerosolization.
-
Type of Respirator: For most activities requiring respiratory protection with this type of compound, an N-95 or N-100 particle mask may be sufficient for powders.[8] For significant vapor exposure or during large spills, a chemical cartridge-type respirator may be required.[8]
-
Fit Testing: All personnel required to wear respirators must be part of an OSHA-compliant respiratory protection program, which includes medical evaluation, annual fit-testing, and training.[8][9]
Operational and Disposal Plans
Proper PPE is only one component of a comprehensive safety strategy. Safe operational and disposal procedures are equally critical.
Safe Handling Procedures
-
Ventilation: All work with 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, especially weighing and solution preparation, should be conducted in a well-ventilated area, preferably inside a chemical fume hood.[7][11]
-
Avoidance of Contamination: Avoid contact with skin, eyes, and clothing.[4][7] Do not eat, drink, or smoke in areas where the chemical is handled.[5][7] Wash hands thoroughly after handling.[12]
-
Ignition Sources: Keep the substance away from open flames, hot surfaces, and other sources of ignition.[3][4] Use non-sparking tools if there is a risk of generating flammable vapor concentrations.[4]
Spill Management Protocol
Immediate and correct response to a spill is vital to minimize exposure and environmental contamination.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. download.basf.com [download.basf.com]
- 5. ICSC 0806 - PROPIONIC ACID [chemicalsafety.ilo.org]
- 6. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. za.uplcorp.com [za.uplcorp.com]
- 8. pppmag.com [pppmag.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
